molecular formula C7H6N4O2 B1377893 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 1236201-15-2

4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid

Cat. No.: B1377893
CAS No.: 1236201-15-2
M. Wt: 178.15 g/mol
InChI Key: LDGURUYQUUPXPF-UHFFFAOYSA-N
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Description

4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGURUYQUUPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C(=O)O)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous bioactive molecules with applications ranging from antiviral agents, such as Remdesivir, to potent kinase inhibitors in oncology.[1][4] This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, a key intermediate for the development of novel therapeutics. This document delves into the strategic considerations for the synthesis, detailed reaction mechanisms, and step-by-step experimental protocols, grounded in established chemical literature.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique bicyclic heterocycle containing a bridgehead nitrogen atom and an N-N bond.[1] Its structural resemblance to purine bases has made it a valuable scaffold in the design of nucleoside analogs with antiviral properties.[1] Furthermore, the versatile substitution patterns tolerated by this ring system have led to its emergence as a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.[5][6] The ability to functionalize the core at various positions allows for the fine-tuning of pharmacological properties, making it a focal point of medicinal chemistry research.[7] The target molecule, 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid (CAS 1236201-15-2), presents a valuable building block for creating libraries of novel compounds with potential therapeutic applications.[3]

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A plausible synthetic route to 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid commences with a suitably substituted pyrrole precursor. The key steps involve the formation of the pyrrole ring, followed by the construction of the fused triazine ring.

G Target 4-Aminopyrrolo[2,1-f]triazine- 5-carboxylic acid Intermediate1 Substituted 1-Aminopyrrole Target->Intermediate1 Triazine Ring Formation Intermediate2 Functionalized Pyrrole-2-carbonitrile Intermediate1->Intermediate2 N-Amination StartingMaterial Pyrrole Precursor Intermediate2->StartingMaterial Pyrrole Synthesis caption Retrosynthetic analysis of the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

The forward synthesis is proposed to proceed through the following key transformations:

Step 1: Synthesis of a Functionalized Pyrrole-2-carbonitrile

The initial step involves the construction of a pyrrole ring bearing the necessary functional groups for the subsequent triazine ring formation. A common and effective method for pyrrole synthesis is the Paal-Knorr reaction or variations thereof.[2] For this specific target, a starting material such as a γ-dicarbonyl compound can be reacted with an amine to furnish the pyrrole core. Subsequent functionalization, including the introduction of a nitrile group at the 2-position, is a critical step. The conversion of a carboxaldehyde to a nitrile can be achieved through a two-step, one-pot process via the corresponding oxime.[1]

Experimental Protocol: Synthesis of a Substituted Pyrrole-2-carbonitrile (Hypothetical)

  • Pyrrole Formation: To a solution of a suitable γ-dicarbonyl precursor in ethanol, add an equimolar amount of an amine (e.g., ammonia or a primary amine).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted pyrrole.

  • Formylation: The pyrrole is then formylated at the 2-position using a Vilsmeier-Haack reaction (POCl₃, DMF).

  • Nitrile Formation: The resulting pyrrole-2-carboxaldehyde is converted to the corresponding oxime by treatment with hydroxylamine hydrochloride. The oxime is then dehydrated using a reagent such as acetic anhydride to yield the pyrrole-2-carbonitrile.

Step 2: N-Amination of the Pyrrole-2-carbonitrile

A crucial step in the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is the introduction of an amino group at the N1 position of the pyrrole ring. Electrophilic N-amination is a common strategy to achieve this transformation.[1] Reagents such as hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine can be employed for this purpose.[5]

Experimental Protocol: N-Amination

  • Dissolve the pyrrole-2-carbonitrile in a suitable solvent such as dichloromethane or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the N-aminating agent (e.g., hydroxylamine-O-sulfonic acid) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-aminopyrrole-2-carbonitrile by flash chromatography.

Step 3: Cyclization to Form the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Ring

The final step involves the cyclization of the 1-aminopyrrole-2-carbonitrile intermediate to construct the fused triazine ring. This can be achieved by reacting the intermediate with a suitable one-carbon synthon, such as formamidine acetate, which also provides the amino group at the 4-position.[1]

Experimental Protocol: Triazine Ring Formation and Carboxylation

  • Cyclization: Heat a mixture of the 1-aminopyrrole-2-carbonitrile and an excess of formamidine acetate at high temperature (e.g., 150-170 °C) for 2-4 hours.[1]

  • Cool the reaction mixture and purify the resulting 4-aminopyrrolo[2,1-f][1][2][3]triazine by recrystallization or column chromatography.

  • Carboxylation: The introduction of the carboxylic acid group at the 5-position can be achieved through various methods, such as carboxylation of a lithiated intermediate. This would involve deprotonation at the C5 position with a strong base like n-butyllithium, followed by quenching with carbon dioxide. Subsequent acidic workup would yield the desired 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid.

Workflow Diagram

G Start Substituted Pyrrole Precursor Step1 1. Pyrrole Ring Formation & 2. Nitrile Introduction (CHO -> CN) Start->Step1 Intermediate1 Pyrrole-2-carbonitrile Step1->Intermediate1 Step2 N-Amination (e.g., NH₂OSO₃H) Intermediate1->Step2 Intermediate2 1-Aminopyrrole-2-carbonitrile Step2->Intermediate2 Step3 Cyclization with Formamidine Acetate & C5-Carboxylation Intermediate2->Step3 End 4-Aminopyrrolo[2,1-f]triazine- 5-carboxylic acid Step3->End caption Proposed synthetic workflow.

Caption: Proposed synthetic workflow.

Data Summary Table

StepKey TransformationStarting MaterialKey ReagentsProduct
1Pyrrole synthesis & Nitrile formationγ-Dicarbonyl compoundAmine, Vilsmeier reagent, HydroxylamineSubstituted pyrrole-2-carbonitrile
2N-AminationPyrrole-2-carbonitrileHydroxylamine-O-sulfonic acid1-Aminopyrrole-2-carbonitrile
3Triazine formation & Carboxylation1-Aminopyrrole-2-carbonitrileFormamidine acetate, n-BuLi, CO₂4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. The proposed route leverages established synthetic methodologies for the construction of the pyrrolo[2,1-f][1][2][3]triazine core, starting from readily accessible pyrrole precursors. The key transformations, including N-amination and cyclization with formamidine acetate, are well-documented in the literature for analogous systems.[1][5] This guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis and exploration of novel therapeutics based on this privileged scaffold. Further optimization of reaction conditions and purification procedures may be required to achieve high yields and purity of the final compound.

References

  • Shaikh, A. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society, 18(6), 1319-1337. [Link]

  • Mochulskaya, N. N. et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7733. [Link]

  • Request PDF | Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus | Find, read and cite all the research you need on ResearchGate. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2155-2176.

  • Seela, F., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1793-1799.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines - ResearchGate. [Link]

  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & medicinal chemistry letters, 27(18), 4238–4246.

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1‑f][1][2][3]triazines - ACS Figshare. [Link]

  • Shi, D., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 62–77.

  • US20170000800A1 - Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof - Google Patents.

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity - ResearchGate. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol .[4][5][6] Its structure, featuring a fused pyrrolotriazine ring system, is of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in several biologically active molecules, including the antiviral drug Remdesivir.[7] Understanding the physicochemical properties of novel analogs like 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid is a critical early step in the drug development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[8][9]

This guide provides a comprehensive overview of the essential physicochemical characterization of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively published, this document outlines the authoritative methodologies and experimental workflows for determining its key physicochemical parameters: solubility, pKa, and stability. The focus is on providing a practical framework for researchers to generate these crucial data points.

Core Physicochemical Properties and Their Importance in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a major cause of attrition.[8] For a molecule like 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, a thorough understanding of its fundamental characteristics is paramount.

Physicochemical Property Significance in Drug Discovery
Solubility A prerequisite for absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges.[10]
pKa (Ionization Constant) Determines the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and target binding.
Stability The chemical stability of a drug substance is crucial for its shelf-life, formulation, and safety. Degradation products can be inactive or even toxic.[11]

Section 1: Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding of its dissolution behavior.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a DMSO stock solution into an aqueous buffer.[2][10][12] This is particularly relevant in early drug discovery for screening large numbers of compounds.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid in 100% DMSO.[2]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of ≤1%.[2][12]

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1-2 hours.[2]

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[10][13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Expected Data Output:

Parameter Value
Kinetic Solubility in PBS (pH 7.4)µM

Causality Behind Experimental Choices:

  • DMSO as a co-solvent: Facilitates the handling of poorly soluble compounds and is compatible with high-throughput screening formats.

  • Nephelometry: A rapid and sensitive method for detecting precipitation, suitable for early-stage screening.

  • PBS at pH 7.4: Mimics physiological pH, providing a relevant measure of solubility for in vivo predictions.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution and is crucial for pre-formulation and lead optimization.[10][14]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution at each pH.

Expected Data Output:

pH of Buffer Thermodynamic Solubility (µg/mL)
2.0
5.0
7.4

Causality Behind Experimental Choices:

  • Shake-Flask Method: The gold standard for thermodynamic solubility determination, ensuring true equilibrium is achieved.

  • Multiple pH Buffers: Provides a pH-solubility profile, which is critical for understanding where the drug will dissolve in the gastrointestinal tract.

  • HPLC Quantification: A robust and accurate method for determining the concentration of the dissolved compound.

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in Plate k_start->k_dilute k_buffer Add PBS (pH 7.4) k_dilute->k_buffer k_incubate Incubate (1-2h) k_buffer->k_incubate k_measure Nephelometry k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid Compound t_buffer Add Buffers (various pH) t_start->t_buffer t_shake Shake (24-48h) t_buffer->t_shake t_separate Centrifuge/Filter t_shake->t_separate t_quantify HPLC Quantification t_separate->t_quantify t_end pH-Solubility Profile t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility determination.

Section 2: pKa Determination

The pKa value(s) of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid will dictate its charge state at different physiological pHs, which is a key determinant of its ADME properties. Given its structure, which contains both a basic amino group and an acidic carboxylic acid group, it is expected to be an amphoteric molecule with at least two pKa values. UV-Vis spectrophotometry is a rapid and reliable method for pKa determination, provided the compound has a chromophore close to the ionizable center(s) and the UV spectrum changes with ionization.[3]

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a stock solution of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).[3]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., pH 2-12).[3]

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives an optimal absorbance reading (typically 0.1-0.2 mM).[3]

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[3]

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against pH.

    • Fit the data to the appropriate Henderson-Hasselbalch equation using non-linear regression to determine the pKa value(s).[15][16] The inflection point of the sigmoidal curve corresponds to the pKa.[15]

Expected Data Output:

Ionizable Group Predicted pKa Range Experimental pKa
Carboxylic Acid2 - 5
Amino Group3 - 6

Causality Behind Experimental Choices:

  • UV-Vis Spectrophotometry: A sensitive technique that requires a small amount of sample and is amenable to a 96-well plate format for higher throughput.[3]

  • Wide pH Range: Necessary to capture the ionization of both the acidic and basic functional groups.

  • Constant Ionic Strength: Minimizes the effect of salt concentration on the pKa values.

Experimental Workflow for pKa Determination

G pka_start Compound Stock Solution pka_mix Mix Compound with Buffers in UV Plate pka_start->pka_mix pka_buffer Prepare Buffers (pH 2-12) pka_buffer->pka_mix pka_scan Acquire UV-Vis Spectra pka_mix->pka_scan pka_plot Plot Absorbance vs. pH pka_scan->pka_plot pka_fit Non-linear Regression (Henderson-Hasselbalch) pka_plot->pka_fit pka_end Determine pKa Value(s) pka_fit->pka_end

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Section 3: Stability Assessment using Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug molecule.[1][11] These studies are a regulatory requirement and provide critical information for formulation development and the establishment of storage conditions.[17] The goal is to achieve a target degradation of 5-20% to ensure that relevant degradation products are formed without over-stressing the molecule.[17][18]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid in appropriate solvents.

  • Stress Conditions: Subject the samples to a variety of stress conditions as outlined in the ICH Q1A(R2) guideline:[17]

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature for various time points.

    • Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.[17]

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[18]

  • Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method (typically reverse-phase HPLC with UV or MS detection).[18]

  • Data Analysis:

    • Quantify the remaining parent compound and any degradation products.

    • Calculate the percentage of degradation.

    • Characterize the major degradation products using techniques like LC-MS/MS.

Expected Data Output:

Stress Condition % Degradation Major Degradation Products (if any)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Dry Heat, 80°C, 48h
Photostability (ICH Q1B)

Causality Behind Experimental Choices:

  • ICH Guidelines: Following these guidelines ensures that the stability data generated is suitable for regulatory submissions.

  • Multiple Stress Conditions: Explores various degradation pathways (hydrolysis, oxidation, etc.) to provide a comprehensive stability profile.

  • Stability-Indicating HPLC Method: A validated analytical method that can separate the parent compound from all potential degradation products is crucial for accurate quantification.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Compound Solution & Solid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Parent & Degradants analysis->quantify characterize Characterize Degradants (LC-MS/MS) quantify->characterize end Stability Profile & Degradation Pathways quantify->end characterize->end

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical properties of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid are fundamental to its potential as a drug candidate. This guide has outlined the standard, industry-accepted methodologies for determining its solubility, pKa, and stability. By following these robust experimental protocols, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. A thorough understanding of these properties will enable the rational design of future analogs and facilitate the development of safe and effective medicines.

References

  • Development of forced degradation and stability indic
  • Kinetic Solubility Assays Protocol.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Rapid Determination of Ionization Constants (pKa)
  • Forced Degradation Study as per ICH Guidelines: Wh
  • FDA Perspectives: Scientific Considerations of Forced Degrad
  • Physical Properties in Drug Design.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • In vitro solubility assays in drug discovery.
  • EXPT.
  • pKa of a dye: UV-VIS Spectroscopy.
  • UV-Vis Spectrometry, pKa of a dye.
  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid | ChemScene.

  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid.

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Kinetic Solubility - In Vitro Assay.
  • 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic Acid - 苏州奥佰医药.

Sources

Unraveling the Enigmatic Mechanism of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid: A Deep Dive for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrrolotriazine Core - A Privileged Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has unveiled certain molecular architectures that are consistently found at the heart of successful drugs. The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prime example of such a "privileged scaffold".[4] Its unique electronic and steric properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. From potent antiviral agents, including the groundbreaking Remdesivir which targets the viral RNA-dependent RNA polymerase (RdRp), to a diverse family of kinase inhibitors, this heterocyclic system has proven its mettle in addressing some of the most challenging diseases of our time.[4][5] This guide delves into the mechanistic intricacies of a specific, yet promising, member of this family: 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. While direct experimental data on this particular molecule is nascent, its structural features, particularly the 4-amino group, point towards a compelling hypothesis: the targeted inhibition of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a critical node in immune cell signaling. This document will, therefore, serve as an in-depth exploration of this proposed mechanism, grounded in the extensive research on analogous compounds and providing a roadmap for its experimental validation.

The PI3Kδ Signaling Nexus: A High-Value Target in Immunity and Disease

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of human disease. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the catalytic subunit, p110δ, is predominantly expressed in hematopoietic cells and is crucial for the proper function and signaling of B cells, T cells, and other immune cells.[6]

Dysregulation of the PI3Kδ signaling pathway is a hallmark of various immunological disorders, including rheumatoid arthritis and certain types of B-cell malignancies.[6][7] Consequently, the development of selective PI3Kδ inhibitors has emerged as a highly promising therapeutic strategy.[7][8] The first-in-class PI3Kδ inhibitor, idelalisib, has been approved for the treatment of certain B-cell cancers, validating this approach.[8]

A Mechanistic Postulate: 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid as a PI3Kδ Inhibitor

The molecular architecture of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid strongly suggests its potential as an ATP-competitive inhibitor of PI3Kδ. This hypothesis is predicated on the well-established role of the 4-amino group in anchoring similar heterocyclic scaffolds within the ATP-binding pocket of various kinases.

The Crucial Role of the 4-Amino Group

In the realm of kinase inhibitors, the formation of hydrogen bonds with the "hinge" region of the kinase domain is a cornerstone of potent and selective inhibition. The hinge region connects the N- and C-lobes of the kinase and acts as a flexible backbone for the ATP-binding pocket. The 4-amino group of the pyrrolotriazine core is perfectly positioned to act as a hydrogen bond donor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge.[1] This interaction is a recurring theme in the structure-activity relationship (SAR) studies of numerous kinase inhibitors based on related scaffolds.[9]

The Enigmatic Influence of the 5-Carboxylic Acid Moiety

While the role of the 4-amino group is well-defined, the impact of the 5-carboxylic acid substituent is more speculative but offers intriguing possibilities. Carboxylic acid groups can influence a molecule's physicochemical properties, such as solubility and cell permeability. In the context of the ATP-binding pocket, this acidic group could potentially form interactions with basic amino acid residues or with the solvent front, thereby fine-tuning the compound's selectivity and potency.[10][11] Further investigation into this aspect is warranted to fully elucidate its contribution to the overall mechanism of action.

Visualizing the Proposed Interaction

To conceptualize the proposed binding mode, a logical diagram of the interaction within the PI3Kδ active site is presented below.

PI3K_Binding cluster_PI3K PI3Kδ ATP-Binding Pocket cluster_Inhibitor 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid Hinge Hinge Region (e.g., Val882) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrrolotriazine_Core Pyrrolotriazine Core Pyrrolotriazine_Core->Hydrophobic_Pocket van der Waals Interactions Amino_Group 4-Amino Group Amino_Group->Hinge H-Bond Interaction (Key for Affinity) Carboxylic_Acid 5-Carboxylic Acid Carboxylic_Acid->Solvent_Front Potential H-Bonding/ Solubility Enhancement

Caption: Proposed binding mode of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in the PI3Kδ active site.

A Blueprint for Experimental Validation: A Senior Scientist's Perspective

To rigorously test our mechanistic hypothesis, a multi-pronged experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's activity, from the molecular to the cellular level.

Phase 1: Biochemical Characterization

The initial step is to ascertain the direct inhibitory effect of the compound on the target enzyme and its selectivity against other related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC50 value of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid against PI3Kδ and other PI3K isoforms (α, β, γ).

  • Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

  • Methodology:

    • Prepare a dilution series of the test compound in the appropriate assay buffer.

    • In a 384-well plate, add the PI3Kδ enzyme, a europium-labeled anti-tag antibody, and the fluorescent tracer.

    • Add the diluted test compound to the wells.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Data Interpretation: A low nanomolar IC50 value against PI3Kδ, coupled with significantly higher IC50 values for other isoforms, would confirm potent and selective inhibition.

Target Hypothetical IC50 (nM)
PI3Kδ2.5
PI3Kα>1000
PI3Kβ500
PI3Kγ250
Caption: Hypothetical selectivity profile of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.
Phase 2: Cellular Activity Assessment

Demonstrating that the compound can inhibit PI3Kδ signaling within a cellular context is a critical next step.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

  • Objective: To measure the inhibition of the downstream PI3Kδ signaling pathway by assessing the phosphorylation status of Akt.

  • Principle: Activated PI3Kδ phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt. A PI3Kδ inhibitor should block this phosphorylation event.

  • Methodology:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line with constitutive PI3Kδ signaling) in appropriate media.

    • Treat the cells with increasing concentrations of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

  • Data Interpretation: A dose-dependent decrease in the p-Akt/total Akt ratio would confirm cellular target engagement.

Phase 3: Structural Elucidation

To unequivocally confirm the binding mode and provide a basis for further rational drug design, co-crystallization of the compound with the PI3Kδ enzyme is the gold standard.

Experimental Workflow: X-ray Crystallography

XRay_Workflow A Protein Expression & Purification of PI3Kδ B Co-crystallization Trials with the Compound A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Analysis of Binding Mode D->E

Caption: Workflow for determining the co-crystal structure of PI3Kδ with the inhibitor.

Concluding Remarks and Future Perspectives

The structural features of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, particularly the presence of the 4-amino group on the privileged pyrrolotriazine scaffold, provide a strong rationale for its investigation as a PI3Kδ inhibitor. The proposed mechanism of action, centered around ATP-competitive inhibition, is supported by a wealth of data on analogous compounds. The experimental blueprint outlined in this guide provides a clear path forward for the rigorous validation of this hypothesis.

Future research should focus not only on confirming the primary mechanism but also on exploring the nuanced role of the 5-carboxylic acid substituent. Understanding its impact on potency, selectivity, and pharmacokinetic properties will be crucial for the potential development of this molecule into a clinical candidate. The journey of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid from a chemical entity to a potential therapeutic is a testament to the power of hypothesis-driven research in the dynamic field of drug discovery.

References

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Qian, L., Wei, D., Barbosa, S., ... & Fargnoli, J. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]

  • Gaonkar, S. L., & Kumar, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(2), 149-165. [Link]

  • Ager, I. R., Barnes, A. C., Danswan, G. W., Hairsine, P. W., Kay, D. P., Kennewell, P. D., ... & Taylor, J. B. (1988). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][1][3]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 31(6), 1098-1115. [Link]

  • Carson, J. R., & Wong, S. (1977). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 20(11), 1354-1360. [Link]

  • Flinn, I. W., O'Brien, S., Kahl, B., Patel, M., Oki, Y., Fenske, T. S., ... & Byrd, J. C. (2018). Duvelisib, a dual PI3K-δ, γ inhibitor, is an effective single agent for the treatment of patients with relapsed/refractory chronic lymphocytic leukemia. Blood, 131(13), 1427-1437. [Link]

  • Bhide, R. S., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 895-900. [Link]

  • Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in B-cell biology. Immunological Reviews, 256(1), 219-230. [Link]

  • Vanhaesebroeck, B., Stephens, L., & Hawkins, P. (2012). PI3K signalling: the path to discovery and understanding. Nature Reviews Molecular Cell Biology, 13(3), 195-203. [Link]

  • Likhovid, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 199, 112392. [Link]

  • East, M. P., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1109-1115. [Link]

  • Singh, U. P., & Singh, R. K. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(9), 1466-1485. [Link]

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. [Link]

  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4235-4243. [Link]

  • Likhovid, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Gaonkar, S. L., & Kumar, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(2), 149-165. [Link]

  • East, M. P., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1109-1115. [Link]

  • Carson, J. R., & Wong, S. (1977). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 20(11), 1354-1360. [Link]

  • Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 199, 112392. [Link]

  • Ager, I. R., et al. (1988). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][1][3]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 31(6), 1098-1115. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]

  • Bhide, R. S., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 895-900. [Link]

  • Vanhaesebroeck, B., et al. (2021). Our discovery of PI3Kdelta. UCL Faculty of Medical Sciences. [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6265. [Link]

  • Singh, U. P., & Singh, R. K. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(9), 1466-1485. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

Sources

Spectroscopic Characterization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activity. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse therapeutic potential, including antiviral and anticancer properties.[1][4] Notably, this heterocyclic system is a key structural component of the antiviral drug Remdesivir, which has been utilized in the treatment of viral infections.[4] The functionalization of this core, as seen in 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, offers opportunities to modulate its physicochemical properties and biological interactions, making it a compound of interest for drug discovery and development professionals.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data (NMR, IR, and MS) for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a robust, predictive interpretation based on established spectroscopic principles and data from closely related analogues found in the scientific literature. This approach is designed to equip researchers with the necessary framework to identify, characterize, and utilize this compound in their work.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, with its fused ring system, amino and carboxylic acid functional groups, presents a unique electronic environment that will be reflected in its spectra.

Caption: Molecular structure of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related pyrrolo[2,1-f][1][2][3]triazine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the pyrrole and triazine rings, the amine protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
~8.0 - 8.5Singlet1HTriazine-HThe proton on the triazine ring is in an electron-deficient environment, leading to a downfield chemical shift.
~7.0 - 7.5Doublet1HPyrrole-HAromatic proton on the pyrrole ring adjacent to the carboxylic acid group.
~6.5 - 7.0Doublet1HPyrrole-HAromatic proton on the pyrrole ring coupled to the other pyrrole proton.
~5.5 - 6.5Broad Singlet2H-NH₂The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~165 - 175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150 - 160C-NH₂ (Triazine)The carbon atom attached to the amino group in the triazine ring is expected to be in a highly electron-rich environment.
~140 - 150Quaternary C (Triazine)The remaining quaternary carbon in the triazine ring.
~130 - 140Quaternary C (Pyrrole-Triazine fusion)The quaternary carbons at the fusion of the two rings.
~120 - 130C-COOH (Pyrrole)The carbon of the pyrrole ring attached to the carboxylic acid group.
~110 - 120CH (Pyrrole)The protonated carbons of the pyrrole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is predicted to exhibit characteristic absorption bands.[5][6]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3300 - 2500 (broad)O-H StretchCarboxylic Acid (-COOH)
1720 - 1680C=O StretchCarboxylic Acid (-COOH)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchAromatic Rings

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

For 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid (Molecular Formula: C₇H₆N₄O₂), the expected exact mass can be calculated. This value is crucial for confirming the elemental composition.

Predicted [M+H]⁺: 179.0569

Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer will likely proceed through characteristic pathways, including the loss of small, stable molecules.

M [M]⁺˙ m/z = 178 M_H2O [M-H₂O]⁺˙ m/z = 160 M->M_H2O - H₂O M_CO2 [M-CO₂]⁺˙ m/z = 134 M->M_CO2 - CO₂ M_HCOOH [M-HCOOH]⁺˙ m/z = 132 M_CO2->M_HCOOH - H₂

Caption: Predicted major fragmentation pathways for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

  • Loss of H₂O (m/z 18): Dehydration from the carboxylic acid group is a common fragmentation pathway.

  • Loss of CO₂ (m/z 44): Decarboxylation is a characteristic fragmentation of carboxylic acids.

  • Loss of HCOOH (m/z 46): Loss of the entire formic acid moiety.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general experimental procedures should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation patterns.

  • Data Analysis: Analyze the spectra to confirm the molecular formula and elucidate the fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the identification and characterization of this important heterocyclic compound. The provided experimental protocols offer a solid foundation for obtaining high-quality data to validate these predictions and further explore the chemistry and biological activity of this promising molecule.

References

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]

  • ResearchGate. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Available at: [Link]

  • NIH. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • PubChem. (2026). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Available at: [Link]

  • SpringerLink. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

  • ResearchGate. (2011). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • ResearchGate. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

  • Journal of Asian Natural Products Research. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]

  • ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

Sources

Determining the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies employed to elucidate the crystal structure of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. As the precise crystal structure of this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach its structural determination. The narrative emphasizes the synergy between experimental techniques and computational modeling, a cornerstone of modern structural chemistry.

Foundational Principles: The "Why" of Crystal Structure Analysis

The three-dimensional arrangement of atoms within a crystal lattice, its crystal structure, dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. For a pharmaceutical candidate like a pyrrolotriazine derivative, understanding its solid-state structure is paramount for formulation development, intellectual property protection, and predicting its interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[1][2] This technique relies on the diffraction of X-rays by the ordered arrangement of electrons in a crystal to generate a diffraction pattern that can be mathematically transformed into a three-dimensional model of the molecule.[1][3]

The Experimental Workflow: From Powder to Precision Structure

The journey to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

Prerequisite: Synthesis and Purification

The first and most critical step is the synthesis of high-purity 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. Various synthetic strategies for the pyrrolo[2,1-f][4][5][6]triazine core have been reported, often starting from pyrrole derivatives.[7][8] A general approach might involve the cyclization of a suitably functionalized 1-aminopyrrole intermediate.[9] Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, compromising the quality of the diffraction data.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystal structure determination.[1] For a polar molecule like 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, which possesses both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitrogen atoms in the triazine ring and carbonyl oxygen), several crystallization techniques should be explored.

  • Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[10][11] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[11] For the target molecule, polar solvents such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane should be investigated.[10]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[6][12] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[13] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.[12][13]

Table 1: Suggested Solvent Systems for Crystallization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Crystallization MethodGood Solvent (for dissolving)Anti-Solvent (for precipitation)Rationale
Slow EvaporationEthanol, Methanol, Dimethylformamide (DMF)N/APolar solvents to dissolve the polar molecule.
Vapor Diffusion (Liquid)DMF, Dimethyl Sulfoxide (DMSO)Toluene, DichloromethaneGradual change in solvent polarity to induce crystallization.
Vapor Diffusion (Vapor)Acetonitrile, AcetoneDiethyl ether, PentaneSlow diffusion of a non-polar vapor to reduce solubility.

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve 5-10 mg of purified 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a minimal amount (0.5-1 mL) of a "good" solvent (e.g., DMF) in a small vial.

  • Setup: Place this vial inside a larger beaker or jar containing a layer of "anti-solvent" (e.g., toluene).

  • Sealing: Seal the larger container to create a closed system.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. Crystal growth can take several days to weeks.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrrolotriazine Core purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation/Vapor Diffusion) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in size with well-defined faces) is obtained, it is carefully mounted on a goniometer head.[1][4][14] The crystal is often coated in a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[1]

The mounted crystal is then placed in a single-crystal X-ray diffractometer.[3] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[3] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[1]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the crystal structure. For small molecules, direct methods are typically employed to obtain an initial model of the electron density.[1]

The initial model is then refined using a least-squares process, most commonly with software from the SHELX suite.[5][15][16] This iterative process involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed diffraction data and the data calculated from the model.[16] The quality of the final refined structure is assessed by various metrics, including the R-factor.

Protocol: Structure Solution and Refinement using SHELX

  • Data Processing: Integrate the raw diffraction images and scale the reflection intensities.

  • Structure Solution: Use a program like SHELXT to obtain an initial structural model using intrinsic phasing.

  • Initial Refinement: Perform initial refinement cycles with SHELXL, refining atomic positions and isotropic displacement parameters.[16]

  • Model Building: Examine the electron density map to locate any missing atoms and add them to the model. Add hydrogen atoms at calculated positions.

  • Anisotropic Refinement: Refine the model with anisotropic displacement parameters for non-hydrogen atoms.

  • Final Refinement: Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters.

  • Validation: Check the final model for geometric reasonability and generate the Crystallographic Information File (CIF).[17][18]

The Computational Counterpart: In Silico Insights

Computational chemistry provides powerful tools to complement and validate experimental crystallographic data. Density Functional Theory (DFT) is a particularly useful method for optimizing molecular geometries and predicting spectroscopic properties.

Geometry Optimization

A DFT-based geometry optimization of the 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid molecule in the gas phase can provide an idealized, strain-free conformation. This can be compared with the experimentally determined structure to identify the effects of crystal packing forces on the molecular geometry.

Predicting Intermolecular Interactions

The target molecule has multiple sites for hydrogen bonding, which will be a dominant force in its crystal packing. Computational methods can be used to predict the most likely hydrogen bonding motifs.[19][20] This involves analyzing the electrostatic potential surface of the molecule to identify the most favorable donor-acceptor interactions. This predictive information can be invaluable in understanding the observed crystal packing and for designing co-crystals or polymorphs.[21][22]

computational_workflow cluster_dft DFT Calculations cluster_comparison Validation & Interpretation mol_model Molecular Model Building geom_opt Geometry Optimization mol_model->geom_opt hbond_pred Hydrogen Bond Prediction geom_opt->hbond_pred comparison Comparison with Experimental Structure hbond_pred->comparison

Figure 2: A workflow for the computational analysis of the target molecule to complement experimental data.

Data Interpretation and Deposition: The Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[17][18][23][24] This is a standardized, text-based format that contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell dimensions

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Details of the data collection and refinement

The CIF file allows for the unambiguous archival and sharing of crystallographic data. It is the standard format for depositing structures in databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[23]

Conclusion

Determining the crystal structure of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a feasible endeavor that requires a systematic approach combining meticulous experimental work with insightful computational analysis. This guide has outlined a robust workflow, from obtaining high-quality single crystals to refining and validating the final structure. The resulting crystallographic data will be invaluable for understanding the solid-state properties of this molecule and will provide a solid foundation for its further development in pharmaceutical applications.

References

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Stahly, G. P. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1699-1717.
  • Thorp-Greenwood, F. L. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of California, Irvine. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry.
  • BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • Oreate. (2024, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Retrieved from [Link]

  • University of Saskatchewan. (2017).
  • Clegg, W. (2015). The crystallographic information file (CIF). In Crystal Structure Analysis (pp. 287-296). Oxford University Press.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • University of Cambridge. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]

  • Zhanghua. (2024, November 13).
  • Galek, P. T. A., Allen, F. H., & Motherwell, W. D. S. (2010). Hydrogen-bond Coordination in Organic Crystal Structures: Statistics, Predictions and Applications. Acta Crystallographica Section B: Structural Science, 66(Pt 4), 405–419.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ACS Publications. (2023, May 10). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy.
  • ResearchGate. (2017). Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • BiteSize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • Massachusetts Institute of Technology. (n.d.).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • CCDC. (2022, November 29). How to Analyse Hydrogen Bonding.
  • MDPI. (2021). Analysis of Hydrogen Bonds in Crystals.
  • Kumar, V., & Kaur, K. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2118-2130.

  • Singh, P., & Singh, J. (2022). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1248, 131448.

  • ResearchGate. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][5][6]triazines.

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system that forms the core of several clinically significant molecules, including kinase inhibitors and antiviral agents.[3][4][5] 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid represents a key synthetic intermediate and a potential pharmacophore in its own right.[6][7] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in medicinal chemistry and drug development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering detailed experimental protocols and the scientific rationale behind them.

Introduction: The Significance of Physicochemical Characterization

The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. For a molecule like 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, its solubility and stability are expected to be highly pH-dependent. These properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

A comprehensive assessment of solubility and stability is not merely a data collection exercise; it is a critical step in risk mitigation. Early-stage characterization allows for the timely implementation of formulation strategies to address potential liabilities, such as poor aqueous solubility, which is a common challenge for over 70% of new chemical entities in the drug development pipeline.[1]

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, a systematic evaluation of its solubility in various media is essential.

Thermodynamic Solubility in Aqueous Media

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Causality Behind Experimental Choices:

  • The choice of pH values is critical as the ionization state of the amino and carboxylic acid groups will significantly influence solubility.

  • The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility and not a kinetic artifact.

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is crucial for designing purification processes and for developing enabling formulations, such as lipid-based systems or amorphous solid dispersions.[1]

Experimental Protocol: Isothermal Titration

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents, including ethanol, propylene glycol, and polyethylene glycol (PEG 400).

  • Titration: Add known volumes of the solvent to a pre-weighed amount of the compound until it completely dissolves.

  • Data Analysis: Calculate the solubility in mg/mL or molarity.

Data Presentation: Solubility Profile of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Solvent System pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl1.225To be determined
Acetate Buffer4.525To be determined
Phosphate Buffer6.825To be determined
Phosphate Buffer7.425To be determined
EthanolN/A25To be determined
Propylene GlycolN/A25To be determined
PEG 400N/A25To be determined

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule.[8] These studies are mandated by regulatory agencies like the FDA and are essential for developing stability-indicating analytical methods.[9][10]

Rationale for Forced Degradation

The objectives of forced degradation studies are multifaceted:

  • To elucidate potential degradation pathways.[8]

  • To identify likely degradation products.

  • To establish the intrinsic stability of the molecule.

  • To validate the specificity of stability-indicating analytical methods.[11]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (0.1 M HCl) F HPLC Analysis (Assay and Impurities) A->F B Base Hydrolysis (0.1 M NaOH) B->F C Oxidation (3% H2O2) C->F D Thermal Stress (60°C) D->F E Photolytic Stress (ICH Q1B) E->F G Mass Spectrometry (Impurity Identification) F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Procedure:

  • Prepare solutions of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in the respective stress media.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Specific Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperatures (e.g., 60 °C).[12]

  • Base Hydrolysis: Use 0.1 M to 1 M sodium hydroxide under similar temperature conditions.[9]

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[12]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 60-80 °C).[9]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

Data Presentation: Summary of Forced Degradation Results

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Area %)
0.1 M HCl24 h60 °CTo be determinedTo be determinedTo be determined
0.1 M NaOH8 hRTTo be determinedTo be determinedTo be determined
3% H₂O₂24 hRTTo be determinedTo be determinedTo be determined
Thermal (Solid)7 days80 °CTo be determinedTo be determinedTo be determined
PhotolyticICH Q1BN/ATo be determinedTo be determinedTo be determined

Potential Formulation Strategies for Poor Solubility

Should 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid exhibit poor aqueous solubility, several formulation strategies can be employed to enhance its dissolution and bioavailability.[2][13]

Logical Flow for Formulation Strategy Selection

Formulation_Strategy A Poor Aqueous Solubility Identified B Particle Size Reduction (Micronization, Nanosuspension) A->B Increase Surface Area C Amorphous Solid Dispersions A->C Overcome Crystal Lattice Energy D Lipid-Based Formulations (SEDDS, SMEDDS) A->D Utilize Lipophilic Solubilization E Complexation (Cyclodextrins) A->E Enhance Aqueous Compatibility F Salt Formation A->F Modify Ionization State

Caption: Decision tree for selecting a suitable formulation strategy.

Key Strategies Include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, thereby enhancing the dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing the crystalline API in a polymer matrix to create an amorphous form can significantly improve solubility by overcoming the crystal lattice energy.[14]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or microemulsions can improve solubilization and absorption.[1]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility in aqueous media.[2]

  • Salt Formation: Given the presence of acidic and basic functional groups, forming a salt with a suitable counter-ion can dramatically increase solubility.[14]

Conclusion

A thorough investigation into the solubility and stability of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a non-negotiable prerequisite for its successful development. The experimental frameworks and protocols outlined in this guide provide a robust starting point for researchers. The data generated from these studies will not only de-risk the development process but also pave the way for rational formulation design, ultimately maximizing the therapeutic potential of this promising heterocyclic compound.

References

  • VertexAI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • VertexAI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • SynHet. (n.d.). 4-Aminopyrrolo[2,1-f][1][2]triazine-5-carboxylic acid. Retrieved January 19, 2026, from

  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • VertexAI Search. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • VertexAI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • VertexAI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved January 19, 2026, from [Link]

  • Aobchem. (n.d.). 4-aminopyrrolo[2,1-f][1][2]triazine-5-carboxylic Acid. Retrieved January 19, 2026, from

  • Kumar, S., El-Adl, K., & Singh, G. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2335-2351. Retrieved January 19, 2026, from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130941. Retrieved January 19, 2026, from

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Retrieved January 19, 2026, from [Link]

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to yield derivatives with a wide spectrum of biological activities.[4][5] This unique bicyclic heterocycle, which serves as the core of approved drugs like the kinase inhibitor Avapritinib and the antiviral Remdesivir , has captured significant attention from researchers in oncology, virology, and immunology.[2][4][6] This technical guide provides an in-depth exploration of the key biological activities of pyrrolo[2,1-f]triazine derivatives, focusing on their role as kinase inhibitors, antiviral agents, and modulators of critical signaling pathways. We will dissect the mechanistic basis of their action, present quantitative data on potent analogues, and provide detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

The Rise of a Versatile Pharmacophore

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that effectively mimics the purine core, making it bioisosteric to endogenous nucleosides.[7] This structural feature is a key contributor to its ability to interact with a multitude of biological targets. Initially synthesized in the 1970s, its therapeutic potential was unlocked more recently, revealing a remarkable capacity to serve as a template for potent and selective inhibitors of various enzyme families and signaling pathways.[4] The scaffold's synthetic tractability allows for systematic structural modifications, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

Anticancer Activity: Potent Kinase Inhibition

A predominant and extensively studied biological activity of pyrrolo[2,1-f]triazine derivatives is their ability to inhibit protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[2] Many derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events.[1][8]

Inhibition of Receptor Tyrosine Kinases (RTKs)

The pyrrolo[2,1-f][1][2][3]triazine nucleus was identified as an effective mimic of the quinazoline scaffold found in established EGFR inhibitors like Iressa.[1][3] By attaching appropriate substituents to the C4 position, potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were developed.[1][3] EGFR is a key driver of tumor cell proliferation, while VEGFR-2 is central to angiogenesis, the formation of new blood vessels that supply tumors.[8][9] Dual inhibition of these pathways is a validated strategy in cancer therapy.

Mechanism of Action: EGFR/VEGFR-2 Signaling

The diagram below illustrates the canonical EGFR and VEGFR-2 signaling pathways. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream cascades like RAS/MAPK and PI3K/AKT that promote cell proliferation, survival, and angiogenesis. Pyrrolo[2,1-f]triazine inhibitors block the initial autophosphorylation step by competing with ATP.

EGFR_VEGFR_Pathwaycluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFREGFREGFR_dimerEGFR Dimer(Phosphorylated)RASRASEGFR_dimer->RASPI3KPI3KEGFR_dimer->PI3Kinhibitor_egfrPyrrolo[2,1-f]triazineInhibitorinhibitor_egfr->EGFR_dimerBlocks ATPBindingVEGFR2VEGFR-2VEGFR2_dimerVEGFR-2 Dimer(Phosphorylated)VEGFR2_dimer->PI3KAngiogenesisAngiogenesisVEGFR2_dimer->Angiogenesisinhibitor_vegfrPyrrolo[2,1-f]triazineInhibitorinhibitor_vegfr->VEGFR2_dimerBlocks ATPBindingEGFEGFEGF->EGFRVEGFVEGFVEGF->VEGFR2RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferationERK->ProliferationAKTAKTPI3K->AKTPI3K->AKTSurvivalSurvivalAKT->Survival

EGFR/VEGFR-2 Signaling Inhibition
Compound IDTarget(s)IC₅₀ (nM)Cellular Assay (Cell Line)IC₅₀ (nM)Reference
9 EGFR118DiFi (colon tumor)-[3]
16 EGFR/HER26 / 10N87 (gastric carcinoma)120[6]
18 VEGFR-211HUVEC ProliferationPotent[6]
27a c-Met/VEGFR-22.3 / 5.0BaF₃-TPR-Met / HUVEC0.71 / 37.4[6][8]

This protocol is designed to quantify the inhibitory effect of a test compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[2][10][11]

Principle: The Kinase-Glo® assay format is used. Kinase activity depletes ATP in the reaction. A detection reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® Max Reagent

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Thaw recombinant VEGFR-2 enzyme on ice and dilute to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer just before use.

  • Assay Plate Setup (25 µL final reaction volume):

    • Add 5 µL of serially diluted test compound to the appropriate wells.

    • For the "Positive Control" (no inhibitor) wells, add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells.

    • To the "Blank" (no enzyme) wells, add 10 µL of 1x Kinase Buffer.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max Reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Max Reagent to each well.

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition relative to the "Positive Control".

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

The pyrrolo[2,1-f]triazine scaffold has also yielded potent inhibitors of other clinically relevant kinases:

  • c-Met: Derivatives have been developed as dual c-Met/VEGFR-2 inhibitors, showing nanomolar potency against both targets.[6][8] c-Met is a receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[12]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f]triazine molecules have been reported as potent ALK inhibitors, a key target in non-small cell lung cancer (NSCLC).[6]

  • Janus Kinases (JAKs): Certain derivatives display potent activity against JAK isoforms, particularly JAK2.[6] The JAK/STAT pathway is crucial for cytokine signaling and is a target for myeloproliferative neoplasms and inflammatory diseases.[13]

Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases

The PI3K signaling pathway is a central regulator of cell survival, proliferation, and metabolism. A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were designed and found to be selective inhibitors of PI3Kα and PI3Kδ isoforms with IC₅₀ values in the low nanomolar range.[14]

AAK1 is a serine/threonine kinase involved in receptor endocytosis. It has been identified as a potential therapeutic target for neuropathic pain. Pyrrolo[2,1-f]triazine-based compounds have been investigated as potent, small-molecule inhibitors of AAK1.[15]

This assay provides a robust method for evaluating the antiproliferative (cytostatic) or cytotoxic effects of pyrrolo[2,1-f]triazine derivatives on adherent cancer cell lines.[1][3][16]

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[1][7]

Materials:

  • Adherent cancer cell line of interest (e.g., DiFi, A549, HCT-116)

  • Complete culture medium

  • Test Compound

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to achieve a final concentration of ~3.3%.

    • Incubate at 4°C for 1 hour.

    • Wash the plate 4-5 times with slow-running tap water and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Antiviral Activity

Recognized as structural analogues of purine bases, pyrrolo[2,1-f][1][2][3]triazines are potent antiviral compounds.[17] The most prominent example is Remdesivir , a nucleoside analogue featuring the pyrrolo[2,1-f][1][2][3]triazine core, which has demonstrated broad-spectrum activity against RNA viruses, including SARS-CoV-2.[4][6] Other non-nucleoside derivatives have shown significant activity against influenza A virus, with a plausible mechanism involving the inhibition of viral neuraminidase.[17]

Mechanism of Action: Influenza Neuraminidase Inhibition

The diagram below shows a simplified workflow for evaluating antiviral activity using a Cytopathic Effect (CPE) inhibition assay.

Antiviral_WorkflowA1. Seed MDCK Cellsin 96-well plateB2. Incubate 24h(37°C, 5% CO₂)A->BC3. Infect cells withInfluenza Virus (100 TCID₅₀)B->CD4. Incubate 2h to allowviral entryC->DE5. Wash cells to removeinoculumD->EF6. Add medium containingserial dilutions ofPyrrolo[2,1-f]triazineE->FG7. Incubate 48hF->GH8. Assess Cell Viability(CPE Scoring or MTT/MTS)G->HI9. Calculate EC₅₀H->I

Workflow for Antiviral CPE Inhibition Assay

This protocol is used to determine the concentration of a compound required to protect host cells (e.g., Madin-Darby Canine Kidney - MDCK) from virus-induced death.[18]

Materials:

  • MDCK cells

  • Influenza A virus stock with a known titer (TCID₅₀)

  • Culture Medium (e.g., DMEM)

  • Infection Medium (e.g., DMEM with TPCK-trypsin and 0.2% BSA)

  • Test Compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁴ cells/well).[18]

  • Virus Infection:

    • After 24 hours, remove the culture medium.

    • Inoculate the cells with influenza virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., 100 TCID₅₀).[18]

    • Incubate at 37°C for 2 hours to allow for viral adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in infection medium.

    • After the 2-hour incubation, remove the virus inoculum and wash the cells gently with PBS.

    • Add 100 µL of the medium containing the diluted compound to the respective wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C under 5% CO₂.

  • Assessment of CPE:

    • After incubation, observe the cell monolayer under a microscope for virus-induced CPE.

    • Quantify cell viability by adding a reagent like MTT or MTS and measuring absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the log of the compound concentration.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to several types of cancer. A series of pyrrolo[2,1-f][1][2][3]triazine derivatives were designed as novel Hh pathway inhibitors, demonstrating potent activity in cellular assays.[19]

Mechanism of Action: Hedgehog Pathway

In the "off" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO). In the "on" state, the Hedgehog ligand binds to PTCH1, relieving the inhibition of SMO. Activated SMO then triggers a cascade that leads to the activation of Gli transcription factors, which move to the nucleus and activate target gene expression. Pyrrolo[2,1-f]triazine inhibitors can block this pathway, often at the level of SMO.

Hh_Pathwaycluster_offHh Pathway OFF (No Ligand)cluster_onHh Pathway ONcluster_nucleusNucleusPTCH1_offPTCH1SMO_offSMOPTCH1_off->SMO_offInhibitsSUFU_GliSUFU-Gli Complex(Leads to Gli Repression)Hh_ligandHedgehogLigandPTCH1_onPTCH1Hh_ligand->PTCH1_onSMO_onSMO(Active)PTCH1_on->SMO_onInhibitionRelievedGli_actGli (Activator)SMO_on->Gli_actActivatesTargetGenesTarget GeneExpressionGli_act->TargetGenesinhibitor_hhPyrrolo[2,1-f]triazineInhibitorinhibitor_hh->SMO_onInhibits

Hedgehog Signaling Pathway Inhibition

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[20][21]

Materials:

  • NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter.

  • Sonic Hedgehog (Shh)-conditioned medium or purified Shh ligand.

  • Test Compound.

  • Low-serum culture medium.

  • Dual-Luciferase® Reporter Assay System.

  • White, opaque 96-well plates.

Procedure:

  • Cell Culture: Culture the Gli-luciferase reporter NIH-3T3 cells in 96-well plates until they are fully confluent.

  • Compound and Ligand Treatment:

    • Replace the growth medium with low-serum medium.

    • Add serial dilutions of the test compound.

    • Stimulate the cells with an appropriate concentration of Shh-conditioned medium to activate the pathway. Include unstimulated controls.

  • Incubation: Incubate the cells for 30-48 hours.

  • Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Measure firefly luciferase activity according to the manufacturer's protocol. If a control reporter (e.g., Renilla) is present, measure its activity as well for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase signal (to Renilla, if applicable).

    • Calculate the percent inhibition of Shh-induced luciferase activity for each compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a testament to the power of privileged structures in accelerating drug discovery. Its derivatives have demonstrated potent and diverse biological activities, leading to clinical candidates and approved drugs for treating cancer and viral infections. The ongoing exploration of this versatile core continues to yield novel inhibitors for a range of therapeutic targets, from kinases to essential signaling pathways. Future work will likely focus on developing next-generation derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action to address unmet medical needs and the challenge of drug resistance.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. National Center for Biotechnology Information. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. National Center for Biotechnology Information. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Taipale Lab. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

role of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in Remdesivir synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Aminopyrrolo[2,1-f][1][2][3]triazine in the Synthesis of Remdesivir

Abstract

Remdesivir (Veklury®) stands as a cornerstone in the antiviral therapeutic landscape, notable for its broad-spectrum activity against RNA viruses, including SARS-CoV-2. Its chemical architecture, a phosphoramidate prodrug of a C-nucleoside analogue, is central to its mechanism of action. This technical guide provides an in-depth exploration of the pivotal role played by the 4-aminopyrrolo[2,1-f][1][2][3]triazine moiety, the heterocyclic core of Remdesivir. While the topic of interest is often cited with a carboxylic acid at the 5-position, extensive literature and patent filings confirm that the non-carboxylated heterocycle is the crucial building block. This document will dissect the strategic importance of this core, detail its synthesis through various evolving methodologies, explain its critical activation for glycosylation, and contextualize its function within the complete synthesis of the Remdesivir molecule.

Strategic Importance of the Pyrrolotriazine Core: An Adenosine Mimic

The biological efficacy of Remdesivir is intrinsically linked to its ability to mimic the natural nucleoside adenosine. Upon entering the host cell, Remdesivir is metabolized into its active triphosphate form, GS-443902. This active metabolite competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp) enzyme.[4] The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral replication.

The 4-aminopyrrolo[2,1-f][1][2][3]triazine structure serves as the bioisostere for the adenine base in adenosine. This C-nucleoside linkage, where the base is connected to the ribose sugar via a carbon-carbon bond instead of a more conventional carbon-nitrogen bond, confers metabolic stability and unique conformational properties essential for its function.

Retrosynthetic Analysis:

A retrosynthetic disconnection of Remdesivir reveals two primary synthons: the phosphoramidate-modified ribose unit and the 4-aminopyrrolo[2,1-f][1][2][3]triazine base.[2][3] This convergent approach necessitates an efficient and scalable synthesis of the heterocyclic core, which has been a major focus of process chemistry research.

G Remdesivir Remdesivir (1) Coupling Phosphoramidate Coupling Remdesivir->Coupling GS441524 GS-441524 (Nucleoside Core, 3) Coupling->GS441524 Phosphoramidate Activated Phosphoramidate (2) Coupling->Phosphoramidate Debenzylation C-Glycosylation & Cyanation Pyrrolotriazine Activated 4-Aminopyrrolo[2,1-f][1,2,4]triazine (6) Debenzylation->Pyrrolotriazine Ribonolactone Protected D-Ribonolactone (5) Debenzylation->Ribonolactone GS441524->Debenzylation

Caption: Retrosynthetic analysis of Remdesivir.

Synthesis of the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolotriazine core is a critical upstream process in the manufacturing of Remdesivir. Several distinct routes have been developed, each with specific advantages concerning starting material availability, yield, and scalability.

Gilead's Industrial Synthesis from Acyclic Precursors

The route developed by Gilead Sciences for large-scale production begins with readily available materials and is designed for process robustness.[3]

  • Paal-Knorr Pyrrole Synthesis: The synthesis initiates with the reaction of 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate under acidic conditions (HCl in dioxane) to form N-(tert-butoxycarbonyl)-1-aminopyrrole.[2][3]

  • Nitrile Formation: The resulting aminopyrrole is treated with chlorosulfonyl isocyanate, followed by quenching with dimethylformamide (DMF), to yield the corresponding 2-carbonitrile derivative.[3]

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed using hydrochloric acid to give 1-amino-1H-pyrrole-2-carbonitrile.[2]

  • Triazine Ring Formation: The final cyclocondensation is achieved by reacting the aminopyrrole nitrile with formamidine acetate, typically using a base like potassium phosphate, to yield the target 4-aminopyrrolo[2,1-f][1][2][3]triazine.[2][3]

This multi-step process achieved an overall yield of approximately 31%.[2][5] While effective for producing large quantities, the multiple steps and use of protecting groups presented opportunities for process optimization.[5]

Optimized Routes from Pyrrole Derivatives

Alternative synthetic strategies have been developed to improve efficiency and reduce step count. A notable approach starts from pyrrole or 2-formylpyrrole.

  • Vilsmeier Cascade Approach (Snead et al.): A highly efficient, one-pot oxidative Vilsmeier cascade reaction starting from commodity pyrrole is used to generate 1-amino-2-pyrrolonitrile.[3]

  • Cyclocondensation: This intermediate is then directly cyclized with formamidine acetate to furnish the pyrrolotriazine core in a high overall yield of 59%.[3]

This route significantly improves upon the industrial synthesis by avoiding protecting groups and reducing the number of unit operations, making it an attractive alternative for sustainable manufacturing.[6]

Comparative Analysis of Synthetic Routes
FeatureGilead Industrial RouteOptimized Vilsmeier Cascade Route
Primary Starting Materials 2,5-Dimethoxytetrahydrofuran, tert-butyl carbazatePyrrole, DMF, Hydroxylamine
Number of Linear Steps 42 (often one-pot)
Overall Yield ~31%[2][3]~59%[3]
Key Advantages Proven scalability, well-characterized processHigher yield, fewer steps, atom economy
Key Challenges Multiple steps, use of protecting groupsHandling of potentially hazardous reagents

Core Activation: Halogenation at the C7 Position

To facilitate the crucial C-glycosylation step, the pyrrolotriazine core must be activated for carbon-carbon bond formation. This is achieved through electrophilic halogenation at the C7 position of the pyrrole ring, which is the most nucleophilic site.

  • Iodination: The most common method involves treating the 4-aminopyrrolo[2,1-f][1][2][3]triazine with N-iodosuccinimide (NIS) to produce 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in high yield (typically >90%).[3] Other iodinating agents like iodine monochloride (ICl) have also been employed successfully.

  • Bromination: For the first-generation synthesis of Remdesivir, the 7-bromo analogue was used, prepared by reacting the core with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][3]

This halogenated intermediate is the direct precursor that enters the C-glycosylation reaction.

The Core in Action: C-Glycosylation in Convergent Synthesis

The C-glycosylation reaction represents the linchpin of the Remdesivir synthesis, where the activated pyrrolotriazine base is coupled with a protected ribose derivative. The evolution of this step highlights significant advancements in organometallic chemistry and process optimization.

G cluster_0 Pyrrolotriazine Synthesis cluster_1 Ribose Synthesis cluster_2 Convergent Coupling & Final Steps Pyrrole Pyrrole AminopyrroleNitrile 1-Amino-2-pyrrolonitrile Pyrrole->AminopyrroleNitrile Vilsmeier Cascade Pyrrolotriazine 4-Aminopyrrolo[2,1-f][1,2,4]triazine AminopyrroleNitrile->Pyrrolotriazine Formamidine Acetate IodoPyrrolotriazine 4-Amino-7-iodo- pyrrolotriazine (7) Pyrrolotriazine->IodoPyrrolotriazine NIS Coupling C-Glycosylation IodoPyrrolotriazine->Coupling DRibose D-Ribose (5) Ribonolactone 2,3,5-Tri-O-benzyl- D-ribonolactone (6) DRibose->Ribonolactone Protection & Oxidation Ribonolactone->Coupling CGlycoside C-Glycosylated Lactol (8) Coupling->CGlycoside GS441524 GS-441524 CGlycoside->GS441524 Cyanation & Debenzylation Remdesivir Remdesivir (1) GS441524->Remdesivir Phosphoramidate Coupling

Caption: Overall workflow of Remdesivir synthesis.

Experimental Protocol: Second-Generation C-Glycosylation

The second-generation synthesis developed by Gilead provides a robust and scalable method for the C-glycosylation step.[4]

  • Grignard Reagent Formation: The 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is reacted with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to perform a halogen-metal exchange, generating a highly nucleophilic organomagnesium species.

  • Lanthanide-Mediated Addition: In a separate vessel, the protected 2,3,5-tri-O-benzyl-D-ribonolactone is treated with a lanthanide salt, typically neodymium(III) chloride (NdCl₃) or a lithium chloride adduct of lanthanum(III) chloride (LaCl₃·2LiCl).[4] This step is crucial as the lanthanide coordinates to the lactone's carbonyl oxygen, increasing its electrophilicity while reducing the basicity of the reaction environment, which prevents unwanted side reactions like enolization.[3]

  • Coupling: The organomagnesium species is then added to the lanthanide-activated lactone at low temperatures (e.g., -20 °C). This highly controlled 1,2-addition yields the desired C-glycosylated lactol intermediate as a mixture of anomers.[3]

  • Downstream Processing: The resulting lactol is then subjected to stereoselective cyanation (using TMSCN and a Lewis acid) to install the 1'-cyano group, followed by debenzylation (using BCl₃) to yield the core nucleoside, GS-441524.[3][4] This intermediate is then carried forward to the final phosphoramidate coupling to produce Remdesivir.

The strategic use of lanthanide additives was a key innovation that dramatically improved the yield and consistency of this critical bond-forming reaction from ~40% to over 68%, enabling the multi-kilogram production of Remdesivir.[3][4]

Conclusion

The 4-aminopyrrolo[2,1-f][1][2][3]triazine core is not merely a component of Remdesivir; it is the foundational scaffold upon which the drug's antiviral activity is built. Its role as a stable and effective adenosine mimic is paramount. The journey of its synthesis, from multi-step industrial processes to highly optimized cascade reactions, reflects a commitment to enhancing the efficiency, sustainability, and accessibility of Remdesivir manufacturing. Furthermore, the elegant chemical strategies employed to activate this core and couple it to the ribose moiety demonstrate the power of modern synthetic organic chemistry to solve critical challenges in drug development and global health. Understanding the synthesis and function of this pivotal intermediate is essential for any researcher or professional engaged in the field of antiviral drug discovery and development.

References

  • Jadhav, P. B., & Singh, U. P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2137-2150. [Link]

  • Mejía-calvo, I., & Fernández-lópez, R. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19473–19489. [Link]

  • Sun, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link]

  • Carreño, M. C., & Urbano, A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19473-19489. [Link]

  • Ivachtchenko, A. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7679. [Link]

  • Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 119-127. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. Organic Letters, 22(18), 7149–7153. [Link]

Sources

The Pyrrolo[2,1-f]triazine Core: A Journey from Obscurity to Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocycle with a bridgehead nitrogen, has carved a remarkable path in medicinal chemistry. Initially synthesized in the late 1970s, it remained a chemical curiosity for over a decade.[1][2] Its journey from a mere structural analog in nucleoside chemistry to a "privileged scaffold" in modern drug discovery, particularly in the realms of oncology and virology, is a testament to the confluence of synthetic innovation and a deeper understanding of disease biology. This guide provides a comprehensive technical overview of the discovery, history, and evolving applications of pyrrolo[2,1-f]triazine compounds, offering field-proven insights for professionals in drug development.

The Genesis: From C-Nucleoside Mimic to a Scaffold in Waiting

The story of the pyrrolo[2,1-f][1][2][3]triazine core begins in the late 1970s with its first synthesis.[1][2] However, for more than a decade, this novel heterocycle saw limited application. It wasn't until the early 1990s that its potential was first tapped, not as a pharmacophore in its own right, but as a structural mimic of purines within C-nucleosides.[1] The rationale was to create stable analogs of biologically important nucleosides, and the pyrrolo[2,1-f]triazine core, with its isosteric resemblance to purine nuclei, served this purpose well.[4] This early work, while not aimed at the targets the scaffold is now famous for, laid the essential synthetic groundwork and introduced the heterocycle to the medicinal chemistry community.

Historical_Timeline cluster_0 Early Stages cluster_1 Modern Drug Discovery 1970s First Synthesis of Pyrrolo[2,1-f]triazine Core 1990s Application as Purine Mimetic in C-Nucleosides 1970s->1990s Limited Utility Early 2000s Emergence as Kinase Inhibitor Scaffold 1990s->Early 2000s 'Kinase Explosion' creates need for novel scaffolds 2010s Key Drug Approvals Early 2000s->2010s Intensive R&D Drugs Avapritinib (Oncology) Remdesivir (Antiviral) 2010s->Drugs

Caption: Key milestones in the history of Pyrrolo[2,1-f]triazine compounds.

The Kinase Revolution: A Scaffold's True Calling

The early 2000s marked a paradigm shift in cancer therapy with the rise of targeted treatments, particularly small-molecule protein kinase inhibitors.[5] This "kinase explosion" created an urgent demand for novel, druggable, and patentable heterocyclic scaffolds that could effectively target the ATP-binding site of kinases. The pyrrolo[2,1-f]triazine core was perfectly poised to meet this need.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms proved ideal for forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[1][6]

Mechanism of Kinase Inhibition: Hinge-Binding and Specificity

The efficacy of pyrrolo[2,1-f]triazine-based kinase inhibitors stems from their ability to act as ATP-competitive inhibitors. The core scaffold typically establishes a donor-acceptor-donor hydrogen bonding pattern with the kinase hinge region.[6] For instance, in the binding of one derivative to VEGFR-2, hydrogen bonds form between the amide-NH of a cysteine residue (Cys919) and the N1 nitrogen of the pyrrolotriazine ring, anchoring the molecule effectively.[1] Similarly, the co-crystal structure of BMS-754807 with IGF-1R reveals a triad of hydrogen bonds with Met1052 and Glu1050 in the hinge region.[2] This fundamental interaction is the cornerstone of the scaffold's broad utility. Specificity for different kinases is then achieved by modifying substituents at various positions on the core, which can then interact with other regions of the ATP pocket, such as the hydrophobic "gatekeeper" residue or the solvent-exposed region.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Hinge Hinge Region (e.g., Cys, Met residues) Gatekeeper Gatekeeper Pocket Solvent Solvent Front Core Pyrrolotriazine Core Core->Hinge H-Bonds (Key Interaction) R1 R1 Group R1->Gatekeeper Specificity/Potency R2 R2 Group R2->Solvent Solubility/PK Properties

Caption: Conceptual model of Pyrrolo[2,1-f]triazine binding to a kinase ATP pocket.

Prominent Kinase Inhibitors in Development and Practice

Drug discovery campaigns, notably at Bristol-Myers Squibb, led to the development of numerous potent kinase inhibitors based on this scaffold. These compounds target a range of kinases implicated in cancer, including VEGFR-2, FGFR-1, IGF-1R/IR, and c-Met.[1][7]

One of the most significant clinical candidates to emerge was BMS-754807 , a potent and reversible dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[8][9] This compound demonstrated impressive potency in cell-free assays and inhibited tumor growth in various xenograft models.[2][8]

The culmination of this research is exemplified by Avapritinib (AYVAKIT®) , an FDA-approved drug for treating gastrointestinal stromal tumors (GIST).[5] Avapritinib is a potent and selective inhibitor of mutant KIT and PDGFRA kinases, particularly targeting mutations like PDGFRA D842V that are resistant to other therapies.[10][11]

CompoundPrimary Target(s)IC₅₀ (nM)Therapeutic Area
BMS-754807 IGF-1R / IR1.8 / 1.7[8][9][12]Oncology
Avapritinib PDGFRA D842V / KIT D816V0.24 / 0.27[10]Oncology (GIST)
Compound 27a c-Met / VEGFR-22.3 / 5.0[7]Oncology
Compound 3 VEGFR-223[1]Oncology

Table 1: Selected Pyrrolo[2,1-f]triazine-based Kinase Inhibitors and their Reported Potency.

A Return to Roots: Antiviral Applications

In a fascinating turn of events, the pyrrolo[2,1-f]triazine scaffold has come full circle, re-emerging as a critical component in antiviral nucleoside analogs—the very field where it first found utility. Its structural similarity to purines makes it an excellent substrate mimic for viral RNA-dependent RNA polymerases (RdRp).[13]

The most prominent example is Remdesivir (VEKLURY®) , a broad-spectrum antiviral medication.[5] Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[14] Once metabolized to its active triphosphate form, it competes with ATP for incorporation into nascent viral RNA chains by the RdRp. This incorporation leads to delayed chain termination, effectively halting viral replication. Remdesivir has demonstrated activity against a wide array of RNA viruses, including Ebola, MERS-CoV, SARS-CoV, and notably, SARS-CoV-2, the virus responsible for COVID-19.[13][14]

Virus FamilyVirusTarget CellEC₅₀ (µM)
CoronaviridaeSARS-CoV-2Vero E60.77[15]
CoronaviridaeSARS-CoVHAE0.069[15][16]
CoronaviridaeMERS-CoVHAE0.074[16]
FiloviridaeEbola Virus (EBOV)Huh-70.07[16]
ParamyxoviridaeNipah Virus (NiV)HeLa0.019[16]
PneumoviridaeResp. Syncytial Virus (RSV)HeLa0.053[16]

Table 2: In Vitro Antiviral Activity of Remdesivir against Various RNA Viruses.

Synthetic Strategies: Building the Core

The therapeutic success of pyrrolo[2,1-f]triazine compounds has spurred the development of diverse and efficient synthetic routes. These methods can be broadly categorized, often starting from either a pyrrole or a triazine precursor. A comprehensive 2021 review classifies these strategies into six distinct categories: synthesis from pyrrole derivatives, via bromohydrazone, via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines.[17]

A common and robust approach involves the construction of the triazine ring onto a pre-functionalized pyrrole. This often entails the N-amination of a pyrrole derivative, followed by cyclization with an appropriate C1 source.

Synthetic_Workflow Start Pyrrole Derivative (e.g., 2-carboxamide) Step1 N-Amination (e.g., with Chloramine or Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate 1-Amino-1H-pyrrole Intermediate Step1->Intermediate Step2 Cyclization (Condensation with a C1 or C-N source) Intermediate->Step2 Product Pyrrolo[2,1-f]triazine Core Step2->Product

Caption: A generalized synthetic workflow for the Pyrrolo[2,1-f]triazine core.

Representative Experimental Protocol: Synthesis from N-Aminated Pyrrole

The following protocol is a generalized representation based on common literature procedures, such as the copper-catalyzed coupling of an N-aminopyrrole with an aldehyde.[17]

Objective: To synthesize a substituted pyrrolo[2,1-f]triazine core.

Step 1: N-Amination of Pyrrole-2-carboxamide

  • To a solution of the starting pyrrole-2-carboxamide (1.0 eq) in a suitable solvent (e.g., MTBE or DMF), add a base (e.g., NaH or K₂CO₃) and an aminating agent (e.g., chloramine or a hydroxylamine derivative) at a controlled temperature (e.g., 0 °C to RT).[17][18]

  • Stir the reaction mixture for the prescribed time until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 1-amino-1H-pyrrole-2-carboxamide intermediate, typically by column chromatography or recrystallization.

  • Self-Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Copper-Catalyzed Cyclocondensation

  • In a reaction vessel, combine the 1-amino-1H-pyrrole-2-carboxamide intermediate (1.0 eq), a substituted aldehyde (e.g., pyridine-3-carbaldehyde, 1.1 eq), a copper catalyst (e.g., CuCl₂·2H₂O, 0.1 eq), and a base (e.g., NaOAc, 2.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO).[17]

  • Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final pyrrolo[2,1-f]triazine derivative.

  • Self-Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and melting point to confirm its identity and purity.

Conclusion and Future Outlook

The journey of the pyrrolo[2,1-f]triazine heterocycle from a niche scaffold in nucleoside chemistry to a central player in both targeted cancer therapy and broad-spectrum antiviral agents is a powerful illustration of the evolution of drug discovery. Its recognition as a privileged structure is well-earned, cemented by its presence in multiple FDA-approved drugs. The inherent versatility of the core, which allows for precise modulation of biological activity through substitution, ensures its continued relevance. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to overcome resistance mechanisms, exploring new therapeutic areas beyond oncology and virology, and designing novel, even more efficient and scalable synthetic methodologies. The pyrrolo[2,1-f]triazine core is a scaffold that has not only defined past successes but will undoubtedly be at the heart of future therapeutic breakthroughs.

References

  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4277-4284. [Link]

  • Kaur, H., Kumar, V., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Chertov, O. A., Charushin, V. N., & Chupakhin, O. N. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • Kopczyńska, M., & Rutkowski, P. (2021). Avapritinib in the treatment of gastrointestinal stromal tumors (GIST). Oncology in Clinical Practice, 17(4), 193-199. [Link]

  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797. [Link]

  • Kaur, H., Kumar, V., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Sack, J.S. (2009). Crystal structure of insulin-like growth factor 1 receptor (IGF-1R-WT) complex with BMS-754807. RCSB PDB. [Link]

  • Yan, C., et al. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents, WO2013177983A1.

  • Gualberto, A., & Pollak, M. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cells, 9(12), 2686. [Link]

  • Kopczyńska, M., & Rutkowski, P. (2021). Avapritinib in the treatment of gastrointestinal stromal tumors (GIST). Oncology in Clinical Practice, 17(4), 193-199. [Link]

  • Lee, D. G., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 131-139. [Link]

  • Malin, J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129322. [Link]

  • Malin, J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129322. [Link]

  • Seela, F., & Peng, X. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Moreno, L., et al. (2021). A PHASE 1/2 STUDY OF AVAPRITINIB IN PEDIATRIC PATIENTS WITH SOLID TUMORS DEPENDENT ON KIT OR PDGFRA SIGNALING. Neuro-Oncology, 23(Suppl 6), i13-i13. [Link]

  • Lee, D. G., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 131-139. [Link]

  • Malinverni, C., & St-Jean, J. R. (2020). Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews, 34(1), e00162-20. [Link]

  • Blueprint Medicines. (2020). Clinical Efficacy Comparison of Avapritinib With Other Tyrosine Kinase Inhibitors (TKIs) in Gastrointestinal Stromal Tumors (GIST). Blueprint Medicines Poster. [Link]

  • Singh, J., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2155-2178. [Link]

  • Liu, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 626-641. [Link]

  • Singh, J., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2155-2178. [Link]

Sources

An In-depth Technical Guide to the Theoretical Studies of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical approaches to characterizing 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, a molecule of significant interest within the broader class of pyrrolo[2,1-f][1][2][3]triazine derivatives. This class of compounds has shown considerable promise in medicinal chemistry, with applications ranging from antiviral to anticancer therapies.[2][3][4] The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key structural motif in several kinase inhibitors and is a part of the antiviral drug Remdesivir.[3][5] This document outlines a multidisciplinary theoretical framework for the in-depth analysis of the target molecule, leveraging computational chemistry to elucidate its structural, electronic, and biological properties.

Molecular Structure and Significance

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole and triazine ring system. The presence of an amino group and a carboxylic acid group at positions 4 and 5, respectively, are expected to significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions, such as hydrogen bonding with biological macromolecules. The structural rigidity of the fused ring system provides a robust scaffold for the design of targeted therapeutics.

Key Structural Features

The molecule's structure combines electron-donating (amino group) and electron-withdrawing (carboxylic acid and triazine ring) functionalities. This electronic arrangement is crucial for its potential as a pharmacophore. A thorough understanding of its three-dimensional conformation and electronic distribution is paramount for predicting its biological activity.

Identifier Value
IUPAC Name 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid
CAS Number 1236201-15-2[6]
Molecular Formula C7H6N4O2
SMILES O=C(O)c1ccn(c12)ncnc2N[6]

Computational Methodology: A Theoretical Framework

A robust theoretical investigation of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid would involve a multi-pronged approach, integrating quantum chemical calculations, molecular docking simulations, and pharmacokinetic predictions. This integrated workflow provides a holistic understanding of the molecule's properties from the electronic level to its potential behavior in a biological system.

cluster_0 Computational Workflow A Quantum Chemical Calculations (DFT) B Molecular Geometry Optimization A->B C Electronic Properties Analysis (HOMO, LUMO, MEP) A->C D Vibrational Frequency Analysis A->D E Theoretical Spectroscopic Correlation D->E F Molecular Docking Studies G Target Identification & Preparation F->G H Docking Simulation & Scoring G->H I Binding Interaction Analysis H->I J ADMET Prediction K Drug-Likeness Evaluation J->K L Pharmacokinetic Profiling J->L

Caption: A typical computational workflow for the theoretical study of a small molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of a molecule.[7]

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[8]

  • Basis Set: 6-311++G(d,p) for accurate description of electron distribution, including diffuse functions and polarization.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Vibrational Analysis: The vibrational frequencies are calculated and can be compared with experimental FT-IR and Raman spectra for structural validation.[8]

Calculated Property Significance
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Gap Indicates chemical reactivity and electronic excitation properties.
MEP Surface Visualizes charge distribution and predicts sites for intermolecular interactions.
Vibrational Frequencies Correlates with experimental IR/Raman spectra for structural confirmation.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][7] This is particularly useful in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. Given that many pyrrolo[2,1-f][1][2][3]triazine derivatives are known kinase inhibitors, a relevant target for docking studies could be the ATP-binding site of a kinase like VEGFR-2 or c-Met.[5][9]

Protocol for Molecular Docking:

  • Software: AutoDock, Glide, or similar docking programs.

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

    • Optimize the geometry using a suitable force field (e.g., MMFF94) or quantum chemical methods.

    • Assign partial charges.

  • Docking Simulation:

    • Perform the docking calculation using a genetic algorithm or other search algorithms to explore the conformational space of the ligand within the defined binding site.

    • Score the resulting poses based on the calculated binding energy or a scoring function.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

cluster_1 Molecular Docking Workflow PDB Protein Data Bank (PDB) Target Target Protein Structure PDB->Target PrepTarget Target Preparation (Add Hydrogens, Define Binding Site) Target->PrepTarget Ligand Ligand Structure (4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid) PrepLigand Ligand Preparation (Geometry Optimization) Ligand->PrepLigand Docking Docking Simulation PrepTarget->Docking PrepLigand->Docking Analysis Analysis of Binding Modes & Interactions Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Pharmacokinetic (ADMET) Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models can predict these properties based on the molecular structure.

Commonly Predicted ADMET Properties:

  • Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is important for absorption and distribution.

  • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier.

  • CYP450 Inhibition: Predicts the potential for drug-drug interactions by inhibiting key metabolic enzymes.

  • Toxicity Prediction: In silico models can predict potential toxicities such as mutagenicity and carcinogenicity.

Potential Therapeutic Applications

Based on the known biological activities of the pyrrolo[2,1-f][1][2][3]triazine scaffold, theoretical studies of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid would aim to rationalize its potential as:

  • An Anticancer Agent: Many derivatives of this scaffold have shown potent antiproliferative activity against various cancer cell lines.[2][5] Theoretical studies can help in designing more potent and selective inhibitors of cancer-related kinases.

  • An Antiviral Agent: The pyrrolo[2,1-f][1][2][3]triazine core is present in the broad-spectrum antiviral drug Remdesivir.[3] Theoretical modeling can aid in understanding its potential interactions with viral enzymes.

  • An Anti-inflammatory Agent: Some derivatives have been investigated for their anti-inflammatory properties, for example, as PI3Kδ inhibitors.[1]

Conclusion

The theoretical study of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, through a combination of quantum chemical calculations, molecular docking, and ADMET prediction, provides a powerful and cost-effective approach to understanding its chemical and biological properties. Such in silico investigations are invaluable for guiding synthetic efforts, prioritizing compounds for experimental testing, and accelerating the drug discovery and development process. The insights gained from these theoretical studies can pave the way for the development of novel therapeutics based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]

  • Li, Y., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1377-1393. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. Journal of Biomolecular Structure & Dynamics, 40(19), 9177-9193. [Link]

  • Gomaa, M. S., & Ali, M. M. (2020). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Bioorganic Chemistry, 104, 104230. [Link]

  • National Analytical Corporation. (n.d.). 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. Retrieved from [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Vivas-Reyes, R., et al. (2020). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. International Journal of Molecular Sciences, 21(21), 8201. [Link]

  • Al-Rashood, S. T., et al. (2021). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 26(20), 6245. [Link]

  • G. A. M. N. (2008). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2008(14), 163-173. [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid: An Application Note for Medicinal Chemistry and Drug Development

Synthesis Protocol for 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid: An Application Note for Medicinal Chemistry and Drug Development

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[2] This core structure is present in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[3] Notably, the antiviral drug Remdesivir, which has been utilized in the treatment of RNA viruses, features this heterocyclic core.[2] The unique arrangement of nitrogen atoms in the fused ring system allows for diverse interactions with biological targets, making it a versatile template for the design of novel therapeutics.[3] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, a key intermediate for the development of novel pharmaceuticals. The presented synthesis is designed for scalability and reproducibility in a research and development setting.

Synthetic Strategy Overview

The synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid is a multi-step process commencing with the construction of a suitably functionalized pyrrole ring, followed by N-amination, and subsequent cyclization to form the triazine ring. The final step involves the hydrolysis of an ester to yield the target carboxylic acid. This strategic approach allows for the precise installation of the required functional groups at the desired positions of the heterocyclic core.

graph "Synthetic_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Ethyl 2-cyano-1H-pyrrole-4-carboxylate"]; B [label="Ethyl 1-amino-2-cyano-1H-pyrrole-4-carboxylate"]; C [label="Ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate"]; D [label="4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid"];

A -> B [label=" N-Amination "]; B -> C [label=" Triazine Ring Formation "]; C -> D [label=" Ester Hydrolysis "]; }

Caption:123

Experimental Protocols

Part 1: Synthesis of Ethyl 2-cyano-1H-pyrrole-4-carboxylate (Intermediate 1)

The synthesis of the key pyrrole intermediate can be achieved through various published methods for substituted pyrroles. One plausible route involves the modification of a Vilsmeier-Haack reaction on a pyrrole-4-carboxylate followed by conversion of the resulting aldehyde to a nitrile. For the purpose of this protocol, we will assume the availability of this starting material. Should a synthesis be required, a thorough literature search on the synthesis of 2,4-disubstituted pyrroles is recommended.[4]

Part 2: Synthesis of Ethyl 1-amino-2-cyano-1H-pyrrole-4-carboxylate (Intermediate 2)

This step involves the electrophilic N-amination of the pyrrole nitrogen. Monochloramine (NH₂Cl) has been demonstrated to be an effective reagent for this transformation on a variety of pyrrole and indole heterocycles, particularly those bearing electron-withdrawing groups.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-cyano-1H-pyrrole-4-carboxylate166.171.66 g10
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11
Anhydrous Dimethylformamide (DMF)-50 mL-
Monochloramine (NH₂Cl) solution in diethyl ether-~100 mL~15
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Ethyl Acetate-200 mL-
Hexanes---

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-cyano-1H-pyrrole-4-carboxylate (1.66 g, 10 mmol).

  • Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the pyrrole will be observed.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a freshly prepared solution of monochloramine in diethyl ether (~0.15 M, ~100 mL, ~15 mmol) to the reaction mixture. The addition should be done dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired Ethyl 1-amino-2-cyano-1H-pyrrole-4-carboxylate.

Part 3: Synthesis of Ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (Intermediate 3)

The formation of the triazine ring is achieved by the cyclization of the 1-aminopyrrole intermediate with formamidine acetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 1-amino-2-cyano-1H-pyrrole-4-carboxylate181.181.81 g10
Formamidine Acetate104.112.08 g20
2-Propanol-50 mL-
Triethylamine101.191.4 mL10

Protocol:

  • In a 100 mL round-bottom flask, dissolve Ethyl 1-amino-2-cyano-1H-pyrrole-4-carboxylate (1.81 g, 10 mmol) and formamidine acetate (2.08 g, 20 mmol) in 2-propanol (50 mL).

  • Add triethylamine (1.4 mL, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield Ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.

Part 4: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid (Final Product)

The final step is the saponification of the ethyl ester to the carboxylic acid. Basic hydrolysis is a standard and effective method for this transformation.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate207.202.07 g10
Sodium Hydroxide (NaOH)40.000.80 g20
Ethanol-40 mL-
Water-10 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Protocol:

  • In a 100 mL round-bottom flask, suspend Ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (2.07 g, 10 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Add sodium hydroxide (0.80 g, 20 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction should become homogeneous as the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid.

Characterization Data (Expected)

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H NMR: To confirm the proton environment of the synthesized molecules.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -CN, -C=O, -NH₂, -OH).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. The described methodology is based on established and reliable chemical transformations, offering a practical route for researchers in the fields of medicinal chemistry and drug discovery to access this valuable building block for the development of novel therapeutic agents. The protocol emphasizes safety, reproducibility, and scalability, making it suitable for a professional laboratory setting.

References

  • Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371.
  • Panda, S. S., Tripathy, R., & Guru, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1546–1564.

  • Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Retrieved from [Link]

  • Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(10), 1644-1667.

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415.
  • Kim, J. S., Lee, D. H., Lee, J. Y., & Kim, J. N. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 498–504.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

Mastering the Purification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyrrolo[2,1-f][1][2][3]triazine scaffold, is recognized as a "privileged" structure due to its presence in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[4][5][6] The purity of this key intermediate is paramount, as even minute impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification techniques for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. We will delve into the principles behind each method, offer step-by-step protocols, and provide insights gleaned from extensive experience in the field of synthetic and medicinal chemistry.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties:

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric, and likely zwitterionic, compound. This dual functionality governs its solubility characteristics.

  • Solubility: Expected to be poorly soluble in many common organic solvents at neutral pH. Its solubility is likely to increase significantly in aqueous acidic and basic solutions due to salt formation. Polar aprotic solvents like DMSO and DMF may also be effective. The solubility of related triazine compounds has been shown to increase with temperature and the use of co-solvents.[7]

Potential Impurities:

Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of related heterocyclic compounds may include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Isomeric byproducts: Formed during the cyclization steps.

  • Hydrolysis products: If the carboxylic acid is derived from an ester precursor.

  • Decarboxylation products: Loss of the carboxylic acid group under harsh thermal or acidic/basic conditions.

  • Solvent adducts: Residual solvents from the reaction or initial work-up.

A general overview of synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine core can provide further insight into potential byproducts.[4]

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired high purity (>99%) for pharmaceutical applications. The choice of method will depend on the scale of the purification and the nature of the impurities.

Acid-Base Extraction: Leveraging Amphoteric Properties

This classical and highly effective technique exploits the amphoteric nature of the target compound to separate it from non-ionizable impurities.

Principle: The compound can be selectively extracted into an aqueous phase by forming a soluble salt (either with acid or base), leaving non-polar impurities in the organic phase. The pH of the aqueous phase is then adjusted to the isoelectric point of the compound, causing it to precipitate out in its purified form.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract with an aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The target compound will deprotonate at the carboxylic acid and dissolve in the aqueous layer as its sodium salt.

    • Separate the aqueous layer. Repeat the extraction of the organic layer 1-2 times to ensure complete recovery.

  • Acidification & Precipitation:

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add an aqueous acid (e.g., 1 M HCl) with stirring until the pH reaches the isoelectric point of the compound (typically between pH 3-5, this should be determined experimentally).

    • The purified compound will precipitate out of the solution.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Wash with a small amount of a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any residual non-polar impurities.

  • Drying: Dry the purified solid under vacuum.

Causality and Trustworthiness: This method is highly effective for removing non-ionizable organic impurities. The self-validating nature of this protocol lies in the selective precipitation of the target compound upon pH adjustment, leaving soluble impurities behind.

Experimental Workflow for Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase (Basic) cluster_2 Purified Solid A Crude Compound in Organic Solvent C Sodium Salt of Compound (in aqueous layer) A->C Extraction B Aqueous Base (e.g., 1M NaOH) D Precipitated Pure Compound C->D Acidify to Isoelectric Point E Wash with Water & Solvent D->E Filtration F Dry Purified Solid E->F Drying

Caption: Workflow for purification via acid-base extraction.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.[1]

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Solvent Selection for Recrystallization:

The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve the impurities at all or keep them in solution upon cooling.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal.

Table 1: Potential Solvents for Recrystallization Screening

Solvent ClassExamplesRationale for Use
Polar Protic Water, Ethanol, Methanol, Acetic AcidThe polar nature of the compound suggests good solubility in these solvents, especially at elevated temperatures.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOMay be effective, but their high boiling points can make them difficult to remove.
Solvent Pairs Ethanol/Water, Acetone/Hexane, DMF/WaterUsed when a single solvent is not ideal. One solvent dissolves the compound well, while the other acts as an anti-solvent.

Protocol for Recrystallization:

  • Solvent Screening: In a small test tube, add a small amount of the crude compound and a few drops of the test solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Causality and Trustworthiness: The slow formation of a crystal lattice excludes impurity molecules, leading to a highly purified product. The melting point of the recrystallized solid can be used as an indicator of purity; a sharp melting point close to the literature value suggests high purity.

Preparative High-Performance Liquid Chromatography (HPLC): For High Purity and Challenging Separations

For achieving the highest levels of purity, especially when dealing with closely related impurities or for small-scale purification, preparative HPLC is the method of choice.[2][8][9]

Principle: The crude sample is dissolved in a suitable solvent and injected onto a chromatography column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

Method Development and Optimization:

  • Column Selection: A reversed-phase column (e.g., C18) is a good starting point for this polar compound.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for the amine and carboxylic acid functionalities.

  • Detection: UV detection is suitable as the pyrrolo[2,1-F]triazine core is UV active.

Protocol for Preparative HPLC:

  • Analytical Method Development: Develop an analytical HPLC method to resolve the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

  • Sample Preparation: Dissolve the crude compound in the mobile phase or a strong solvent like DMSO.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Causality and Trustworthiness: HPLC provides high-resolution separation based on subtle differences in polarity and interaction with the stationary phase. The purity of the collected fractions can be confirmed by analytical HPLC, ensuring a self-validating workflow.

Logical Relationship of Purification Techniques

A Crude Product B Acid-Base Extraction A->B Gross Impurity Removal C Recrystallization A->C For Crystalline Solids B->C Further Purification D Preparative HPLC B->D Alternative High Purity Route C->D For Highest Purity E High Purity Compound (>99%) C->E D->E

Caption: Inter-relationship of the primary purification techniques.

Summary and Recommendations

The purification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid requires a systematic approach based on its unique physicochemical properties.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Differential solubility via salt formationHigh capacity, cost-effective, excellent for removing neutral impurities.Only effective for ionizable compounds, may not remove ionic impurities.
Recrystallization Temperature-dependent solubilityCan yield very high purity, scalable, cost-effective.Requires a suitable solvent, can have lower recovery.
Preparative HPLC Differential partitioningHigh resolution, suitable for complex mixtures, applicable to small scales.Lower capacity, more expensive, requires specialized equipment.

For a robust and scalable purification strategy, we recommend the following workflow:

  • Initial Purification: Perform an acid-base extraction to remove the bulk of non-ionizable impurities.

  • Crystallization: Follow up with recrystallization from a suitable solvent or solvent pair to achieve a high degree of purity.

  • Final Polishing (if required): For applications demanding the highest purity, a final polishing step using preparative HPLC can be employed.

By understanding the principles behind these techniques and carefully optimizing the protocols, researchers can confidently obtain 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid of the required purity for their downstream applications, thereby ensuring the integrity and reliability of their scientific investigations.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • Waters Corporation. Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Available from: [Link]

  • National Analytical Corporation. 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. Available from: [Link]

  • University of Rochester. Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Phenomenex. High-Performance Preparative LC Techniques. Available from: [Link]

  • University of Chemistry. RECRYSTALLISATION. Available from: [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available from: [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1537-1554. Available from: [Link]

  • Google Patents. WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Available from:

  • Google Patents. US20170000800A1 - Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof. Available from:

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7733. Available from: [Link]

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • Google Patents. WO2014115171A1 - Triazine compounds and a process for preparation thereof.
  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]

  • PubMed. Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Available from: [Link]

  • PubMed. Solubility of triazine pesticides in pure and modified subcritical water. Available from: [Link]

  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]28/23/7733/pdf)

Sources

Application Note: Comprehensive Characterization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Rigorous Characterization

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged structure" in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals and kinase inhibitors.[4][5] 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid (MW: 178.15 g/mol , Formula: C₇H₆N₄O₂) is a critical intermediate in the synthesis of these complex molecules.[6] Its purity, identity, and stability are not merely procedural checks; they are foundational pillars that dictate the success of subsequent synthetic steps and the ultimate safety and efficacy of a potential drug candidate.

This guide provides a suite of robust analytical protocols designed for researchers and drug development professionals. We move beyond simple checklists, explaining the causality behind methodological choices to empower scientists to not only execute these techniques but also to troubleshoot and adapt them. The described workflows are designed to be self-validating, creating an interlocking system of orthogonal methods that, when combined, provide an unambiguous and comprehensive characterization of the target molecule.

The Analytical Workflow: A Strategy for Complete Characterization

A sequential and logical application of analytical techniques is paramount. We begin with methods that assess purity and provide initial identification, followed by definitive structural elucidation and, finally, characterization of solid-state properties.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties HPLC HPLC-UV (Purity Assay, Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm Peak Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) LCMS->NMR Proceed if MW Matches FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Corroborate Functional Groups Thermal Thermal Analysis (TGA/DSC) (Melting Point, Stability) NMR->Thermal Characterize Pure Material Xray X-Ray Crystallography (Solid-State Structure) Thermal->Xray If Single Crystal

Figure 1: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Methods: Purity and Identity Verification

Chromatographic techniques are the cornerstone of purity assessment for pharmaceutical intermediates. For a polar, nitrogen-containing heterocycle like 4-aminopyrrolo[2,1-F]triazine-5-carboxylic acid, a combination of HPLC with UV detection and LC-MS is essential.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: The primary goal of the HPLC method is to separate the main compound from any starting materials, by-products, or degradation products. A reversed-phase C18 column is the workhorse for this type of analysis. The inclusion of an acidic modifier (e.g., formic acid) in the mobile phase is critical; it protonates the basic nitrogen atoms and suppresses the ionization of the carboxylic acid, leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overload.
Detection UV at 254 nmAromatic heterocycles typically show strong absorbance at this wavelength.

Trustworthiness & Validation: The method's reliability is confirmed by injecting a blank (diluent) to ensure no system peaks interfere, followed by multiple injections of the sample to verify retention time stability (<0.5% RSD). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. This provides unambiguous confirmation of the molecular weight of the main peak, a critical identity test. For nitrogen-containing heterocycles, Electrospray Ionization (ESI) in positive mode is highly effective due to the ease with which the nitrogen atoms can be protonated.[1][7]

LCMS_Principle Analyte Sample Mixture (Analyte + Impurities) HPLC HPLC Column (Separation) Analyte->HPLC ESI ESI Source (Ionization) [M] -> [M+H]⁺ HPLC->ESI Eluent MS Mass Analyzer (m/z Separation) ESI->MS Gaseous Ions Detector Detector (Signal) MS->Detector Separated Ions

Sources

Application Notes and Protocols for the Evaluation of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Antiviral Therapy

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle, has garnered significant attention from medicinal chemists due to its versatile biological activities.[4] This scaffold is the active moiety in the broad-spectrum antiviral drug Remdesivir, which has demonstrated efficacy against a range of RNA viruses, including SARS-CoV-2.[4] As structural analogues of purine bases, derivatives of 4-aminopyrrolo[2,1-f][1][2][3]triazine have shown potent antiviral activity against numerous RNA viruses such as Hepatitis C, Ebola, Marburg, and Norovirus.[3]

The primary mechanism of action for many of these analogues is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[4] By targeting RdRp, these compounds can effectively halt viral replication. The compound of interest, 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, shares this promising scaffold. Its structural features suggest a high potential for antiviral activity, warranting a thorough investigation into its efficacy and mechanism of action.

These application notes provide a comprehensive guide for the initial characterization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid as a potential antiviral agent. The following sections detail the strategic workflow for its evaluation, from initial cytotoxicity assessments to specific cell-based and biochemical assays designed to elucidate its antiviral properties.

Strategic Workflow for Antiviral Evaluation

The discovery and development of a novel antiviral agent is a multi-stage process that begins with rigorous in vitro testing.[1] A systematic approach is crucial to determine a compound's therapeutic potential. The initial steps, which are the focus of this guide, involve determining the compound's cytotoxicity and its efficacy in inhibiting viral replication in cell culture.

Antiviral_Drug_Discovery_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Preparation (4-Aminopyrrolo[2,1-F]triazine- 5-carboxylic acid) B Cytotoxicity Assay (CC50) Determine toxicity in host cells A->B Solubilize & prepare dilutions C Antiviral Efficacy Assays (EC50) Cell-based evaluation B->C Determine non-toxic concentration range D Biochemical Assays (e.g., RdRp Inhibition) C->D Investigate molecular target E Time-of-Addition Studies C->E Identify stage of viral lifecycle inhibited F Structure-Activity Relationship (SAR) D->F E->F RdRp_Inhibition_Mechanism cluster_0 Viral Replication cluster_1 Inhibition A Viral RNA Template B RNA-dependent RNA Polymerase (RdRp) A->B D Nascent Viral RNA B->D RNA Synthesis C Nucleoside Triphosphates (NTPs) C->B E 4-Aminopyrrolo[2,1-F]triazine- 5-carboxylic acid (or its active metabolite) E->B Inhibition

Caption: Proposed mechanism of action: Inhibition of viral RdRp by 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

Protocol 4: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical)

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified viral RdRp. This can be done using various methods, including fluorescence-based assays. [5] Materials:

  • Purified recombinant viral RdRp complex

  • RNA template and primer (often fluorescently labeled)

  • Ribonucleoside triphosphates (rNTPs)

  • Reaction buffer

  • 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

  • Stop buffer

  • Detection system (e.g., fluorescence plate reader or gel electrophoresis equipment)

Procedure:

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the reaction buffer, purified RdRp enzyme, and the RNA template/primer.

    • Add serial dilutions of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. Include a "no compound" control.

  • Initiation of Reaction:

    • Initiate the polymerase reaction by adding the rNTPs.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination of Reaction:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Detection of RNA Synthesis:

    • Fluorescence-based: If using a fluorescently labeled primer or a dye that binds to double-stranded RNA, measure the fluorescence signal. A decrease in signal in the presence of the compound indicates inhibition.

    • Gel-based: Resolve the reaction products on a denaturing polyacrylamide gel. The extension of the primer to a full-length product will be visible. Inhibition is observed as a decrease in the intensity of the full-length product band.

  • Data Analysis:

    • Quantify the amount of RNA synthesis for each compound concentration.

    • Calculate the percentage of RdRp inhibition relative to the "no compound" control.

    • Plot the percentage of inhibition against the compound concentration (log scale) to determine the IC50 (50% inhibitory concentration).

ParameterDescription
IC50 The concentration of the compound that inhibits the enzymatic activity of the target (e.g., RdRp) by 50%.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50) against target viruses, researchers can calculate the selectivity index (SI), a key indicator of therapeutic potential. Furthermore, the biochemical RdRp assay can provide direct evidence of its mechanism of action.

Positive results from these initial studies would justify further investigation, including time-of-addition assays to pinpoint the specific stage of the viral life cycle that is inhibited, resistance mutation studies, and eventual evaluation in preclinical animal models. The pyrrolo[2,1-f]t[1][2][3]riazine scaffold holds significant promise, and a thorough evaluation of derivatives like 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a critical step towards the development of next-generation antiviral therapies.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Center for Biotechnology Information. Available at: [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. Available at: [Link]

  • SARS-CoV-2 cytopathic effect (CPE). National Center for Biotechnology Information. Available at: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]

  • 6.6: Lab Procedures- Plaque Assay. Biology LibreTexts. Available at: [Link]

  • Plaque Assay Protocols. American Society for Microbiology. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus. Frontiers in Microbiology. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information. Available at: [Link]

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]t[1][2][3]riazine C-nucleosides. ResearchGate. Available at: [Link]

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Structure in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Kinase Inhibitor

In the landscape of targeted cancer therapy, the pyrrolo[2,1-f]triazine nucleus has emerged as a "privileged scaffold". This unique heterocyclic system has demonstrated remarkable versatility, forming the core of numerous potent and selective kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolotriazine core effectively mimics the hinge-binding region of ATP in the kinase domain, providing a robust platform for the development of highly specific inhibitors. This guide provides an in-depth exploration of the application of pyrrolo[2,1-f]triazine derivatives in cancer research, complete with detailed protocols for their evaluation.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Pyrrolo[2,1-f]triazine derivatives primarily exert their anticancer effects by functioning as ATP-competitive inhibitors of various protein kinases. By occupying the ATP-binding pocket of the kinase, these small molecules prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive tumor growth, proliferation, and survival. The specific kinase targets can be modulated by the nature and position of substituents on the pyrrolotriazine core.

A notable example of a pyrrolo[2,1-f]triazine-based drug is Brivanib alaninate (BMS-582664) , an investigational drug that has been evaluated in clinical trials for hepatocellular carcinoma.[1][2][3] Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1] The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[1][2]

Below is a generalized signaling pathway illustrating the inhibitory action of a pyrrolo[2,1-f]triazine derivative on a receptor tyrosine kinase (RTK) like VEGFR-2.

Pyrrolotriazine_MOA cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-Akt) RTK->Downstream_Signaling Phosphorylation Inhibition_Response Inhibition of Tumor Growth, Proliferation, Angiogenesis RTK->Inhibition_Response Blockade of Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization Pyrrolotriazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolotriazine->RTK Competitive Inhibition ATP ATP ATP->RTK Phosphate Donor Cellular_Response Tumor Growth, Proliferation, Angiogenesis Downstream_Signaling->Cellular_Response Signal Transduction

Caption: Mechanism of action of pyrrolo[2,1-f]triazine kinase inhibitors.

Application in Targeting Key Oncogenic Kinases

The versatility of the pyrrolo[2,1-f]triazine scaffold allows for its derivatization to target a wide array of kinases implicated in cancer. Structure-activity relationship (SAR) studies have enabled the development of compounds with high selectivity and potency.

Target Kinase Representative Compound(s) IC50 (nM) Associated Cancer(s) Reference
VEGFR-2BMS-540215 (active form of Brivanib)25Various solid tumors[4]
c-MetCompound 27a2.3Gastric, Lung[5]
VEGFR-2Compound 27a5.0Various solid tumors[5]
ALKCompound 2110Non-small cell lung cancer[6]
EGFRCompound 1100Colon, Lung[6]

Table 1: Inhibitory Activity of Representative Pyrrolo[2,1-f]triazine Derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel pyrrolo[2,1-f]triazine derivatives.

Protocol 1: General Synthesis of a Pyrrolo[2,1-f]triazine Scaffold

This protocol is a generalized representation based on common synthetic strategies for pyrrolo[2,1-f]triazine derivatives.[7][8][9]

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: Substituted Pyrrole & Triazine Precursors Step1 Step 1: Condensation Reaction - Reaction of a substituted pyrrole with a triazine precursor. - Often catalyzed by a base or a transition metal. Start->Step1 Step2 Step 2: Cyclization - Intramolecular cyclization to form the fused pyrrolotriazine ring system. - May require heating or specific reagents. Step1->Step2 Step3 Step 3: Functionalization (Optional) - Introduction of various substituents at different positions of the scaffold to modulate activity and selectivity. Step2->Step3 Step4 Step 4: Purification - Column chromatography - Recrystallization Step3->Step4 End Final Product: Pyrrolo[2,1-f]triazine Derivative Step4->End

Caption: Generalized synthetic workflow for pyrrolo[2,1-f]triazine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate substituted pyrrole derivative in a suitable anhydrous solvent (e.g., DMF, THF, or Dioxane).

  • Addition of Reagents: Add the triazine precursor and any necessary catalyst or base (e.g., NaH, K2CO3, or a palladium catalyst).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific reaction requirements. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or an appropriate aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolo[2,1-f]triazine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for assessing the inhibitory activity of pyrrolo[2,1-f]triazine compounds against a specific kinase using the ADP-Glo™ Kinase Assay from Promega.[10][11][12][13]

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Step1 Step 1: Kinase Reaction - Incubate kinase, substrate, ATP, and test compound in a 384-well plate. Start->Step1 Step2 Step 2: Terminate Reaction & Deplete ATP - Add ADP-Glo™ Reagent. Step1->Step2 Step3 Step 3: Convert ADP to ATP & Generate Light - Add Kinase Detection Reagent. Step2->Step3 Step4 Step 4: Measure Luminescence - Use a plate-reading luminometer. Step3->Step4 End Data Analysis: Calculate % Inhibition and IC50 Step4->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Ultra-Pure ATP

  • Pyrrolo[2,1-f]triazine test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate/ATP solution in the appropriate kinase reaction buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate/ATP solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the respective wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol details the use of the SRB assay to determine the cytotoxic effects of pyrrolo[2,1-f]triazine compounds on adherent cancer cell lines.[14][15][16][17][18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells of interest.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compounds in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plate four times with slow-running tap water and allow it to air-dry completely.[14]

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly valuable template in the design of novel kinase inhibitors for cancer therapy. Its favorable drug-like properties and synthetic tractability have led to the development of numerous potent and selective compounds, some of which have advanced to clinical trials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new pyrrolo[2,1-f]triazine derivatives. Future research in this area will likely focus on the development of compounds with novel kinase selectivity profiles, improved pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.

References

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. (2016-11-05). [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][6][14][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][6][14][15]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 546-560. [Link]

  • ADP Glo Protocol. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. (2025-06-30). [Link]

  • Brivanib alaninate. Wikipedia. [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. (2023-05-24). [Link]

  • Definition of brivanib alaninate. National Cancer Institute. [Link]

  • Pyrrolo[2,1-f][6][14][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. Semantic Scholar. [Link]

  • PII Study of BMS-582664 in Subjects with Advanced Cancer. Health Research Authority. [Link]

  • Document: Exploration of novel pyrrolo[2,1-f][6][14][15]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. ChEMBL. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][6][14][15]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][6][14][15]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. (2021-01-04). [Link]

  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][6][14][15]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & medicinal chemistry, 22(4), 1429-1440. [Link]

  • Cai, Z., et al. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][6][14][15]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of medicinal chemistry, 51(6), 1976-1980. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][6][14][15]triazine derivatives. ResearchGate. (2020-04). [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolo[2,1-f][1][2][3]triazines

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone for the development of potent antiviral agents and kinase inhibitors.[1][3] A notable example is Remdesivir, a drug that features this core structure and has been utilized in the treatment of viral infections.[1] The title compound, 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid, represents a key intermediate, offering versatile handles for further chemical elaboration in drug discovery programs.

The transition from laboratory-scale discovery to pilot-plant or industrial production is a critical phase in chemical development, fraught with challenges that can impede efficiency, safety, and economic viability.[4] Direct, linear scale-up is rarely feasible due to significant changes in heat transfer, mass transport, and reaction kinetics at larger volumes.[4][5] This document provides a comprehensive guide to the experimental design for scaling up the synthesis of 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid, focusing on a robust and reproducible process. We will detail a proposed multi-step synthesis, outline critical process parameters for scale-up, and provide step-by-step protocols for key stages, emphasizing safety, optimization, and analytical validation.

Proposed Synthetic Pathway

A logical and scalable synthetic route to the target molecule begins with a suitably substituted pyrrole precursor. The following three-stage pathway is proposed, leveraging established chemical transformations known for their reliability and adaptability to larger scales.

Synthetic_Pathway A Precursors (e.g., Ethyl 2,4-dioxovalerate, Aminoacetaldehyde diethyl acetal) B Step 1: Paal-Knorr Synthesis Ethyl 3-formyl-1H-pyrrole-2-carboxylate A->B  Acid Catalyst   C Step 2: N-Amination Ethyl 1-amino-3-formyl-1H-pyrrole-2-carboxylate B->C  NH2OSO3H / Base   D Step 3: Cyclization & Saponification 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid C->D  1. Guanidinylating Agent  2. NaOH (aq)  

Caption: Proposed 3-step synthesis of the target compound.

Part 1: Pre-Scale-up Laboratory Protocol & Rationale

Before attempting a pilot-scale synthesis, a robust and well-characterized laboratory procedure is paramount. This section details the synthesis on a 10-gram scale, establishing baseline parameters.

Step 1: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate

The Paal-Knorr pyrrole synthesis is a classic and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3][6] This approach is chosen for its high efficiency and use of readily available starting materials.

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2,4-dioxovalerate (1.0 eq) and ethanol (200 mL).

  • Reagent Addition: While stirring, add aminoacetaldehyde diethyl acetal (1.05 eq) followed by glacial acetic acid (0.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add ethyl acetate (250 mL) and water (150 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 3-formyl-1H-pyrrole-2-carboxylate as a solid.

Rationale:

  • Acetic Acid: A weak acid catalyst accelerates the condensation and cyclization steps while minimizing the formation of furan byproducts, which can occur under strongly acidic conditions.[1][3]

  • Solvent: Ethanol is an excellent solvent for the reactants and is easily removed post-reaction.

  • Monitoring: Close monitoring by TLC/HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Step 2: N-Amination of Ethyl 3-formyl-1H-pyrrole-2-carboxylate

The introduction of the N-amino group is a key step in forming the triazine ring. Electrophilic amination using hydroxylamine-O-sulfonic acid is an effective method.[1]

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 150 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution for 30 minutes at 0°C.

  • Aminating Agent Addition: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.2 eq) in DMF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the consumption of the starting material by TLC/HPLC.

  • Work-up and Isolation: Quench the reaction by slowly adding ice-water (300 mL). Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminated product, which can be used in the next step without further purification.

Rationale:

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen, facilitating the subsequent electrophilic amination.

  • Temperature Control: This reaction is exothermic. Maintaining a low temperature during base and reagent addition is critical to prevent side reactions and ensure regioselectivity.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent for this transformation.

Step 3: Cyclization and Saponification

The final step involves the formation of the 4-aminotriazine ring via cyclization with a guanidinylating agent, followed by hydrolysis of the ester to the target carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve the crude Ethyl 1-amino-3-formyl-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Cyclization: Add S-methylisothiourea sulfate (1.2 eq) and sodium acetate (2.5 eq). Heat the mixture to reflux for 8-12 hours, monitoring by HPLC.

  • Saponification: After completion of the cyclization, cool the mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at 60°C for 2-4 hours until the ester is fully hydrolyzed (monitor by HPLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with methyl tert-butyl ether (MTBE, 2 x 100 mL) to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 2M hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with cold water (2 x 50 mL) and a small amount of cold ethanol. Dry the solid under vacuum at 50°C to yield 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid.

Rationale:

  • Guanidinylating Agent: S-methylisothiourea is a common and effective reagent for constructing guanidine-containing heterocycles.

  • One-Pot Procedure: Combining the cyclization and saponification into a one-pot sequence improves process efficiency and reduces handling steps.

  • pH Adjustment: Careful control of the pH during precipitation is critical for maximizing the yield and purity of the carboxylic acid product.

Part 2: Experimental Design for Scale-Up (1 kg Scale)

Scaling the synthesis from 10 g to 1 kg presents significant challenges. A Design of Experiments (DoE) approach is recommended to systematically investigate and optimize critical process parameters.[7]

Scale_Up_Workflow cluster_0 Phase 1: Process Safety & Hazard Analysis cluster_1 Phase 2: Parameter Screening & Optimization (DoE) cluster_2 Phase 3: Pilot Scale Synthesis (1 kg) A1 Calorimetry Studies (RC1, DSC) A2 Identify Exotherms (Amination, Quenching) A1->A2 A3 Develop Thermal Management Strategy A2->A3 C1 Define Optimal Operating Conditions A3->C1 B1 Identify Critical Parameters (Temp, Conc, Dosing Rate) B2 Small-Scale Model (250 mL Reactor) B1->B2 B3 Execute DoE Matrix (e.g., Factorial Design) B2->B3 B4 Analyze Data (Yield, Purity, Impurity Profile) B3->B4 B4->C1 C2 Execute Pilot Batch (Controlled Reactor) C1->C2 C3 In-Process Controls (PAT - e.g., FTIR) C2->C3 C4 Isolation & Purification (Crystallization Study) C3->C4

Caption: Workflow for scaling up the synthesis.

Critical Scale-Up Considerations & Experiments
Parameter Challenge at Scale Proposed Experiment / Rationale
Heat Transfer The surface-area-to-volume ratio decreases significantly, making heat removal from exothermic reactions (e.g., N-amination) difficult and potentially hazardous.[2][3]Reaction Calorimetry (RC1): Conduct the N-amination step in a reaction calorimeter to precisely measure the heat of reaction, maximum temperature of synthetic reaction (MTSR), and design an adequate cooling protocol for the pilot-scale reactor.
Mass Transfer (Mixing) Inefficient mixing can lead to localized "hot spots," concentration gradients, and the formation of impurities. This is especially critical during the portion-wise addition of the base in Step 2.Mixing Study: Use a geometrically similar small-scale reactor to model the pilot reactor. Investigate the effect of impeller type, agitation speed, and dosing rate on yield and impurity profile. Consider subsurface addition of reagents to improve dispersion.
Reagent Dosing The rate of addition for the base and aminating agent in Step 2 is critical. Too fast can lead to an uncontrollable exotherm; too slow can increase cycle time and potentially lead to side reactions.Dosing Rate Optimization (DoE): As part of the DoE, vary the addition time of potassium tert-butoxide and hydroxylamine-O-sulfonic acid. Monitor the reaction by in-situ IR or rapid offline HPLC to correlate dosing rate with impurity formation.
Work-up & Isolation Phase separations (liquid-liquid extractions) become more challenging at scale. Precipitation and filtration of the final product require optimization for consistent particle size, purity, and ease of handling.Crystallization Study: Investigate different solvent/anti-solvent systems, cooling profiles, and seeding strategies for the final product precipitation. The goal is to develop a robust crystallization process that yields a consistent polymorph with a low level of trapped impurities and good filtration characteristics.
Process Safety The use of a strong base (potassium tert-butoxide) and the potential for exothermic events necessitates a thorough safety assessment.Hazard and Operability (HAZOP) Study: Systematically review the process to identify potential safety hazards. For instance, the quenching of the N-amination reaction with water is highly exothermic and must be carefully controlled. Plan for emergency cooling and quenching procedures.
Pilot-Scale (1 kg) Protocol Outline

This protocol assumes a 50 L glass-lined reactor with appropriate temperature control, mechanical stirring, and inert atmosphere capabilities.

Step 1: Ethyl 3-formyl-1H-pyrrole-2-carboxylate

  • Charge the reactor with scaled quantities of reactants and ethanol.

  • Heat to reflux using jacketed heating. Maintain reflux for the optimized time determined in lab studies.

  • Cool the reactor and perform a solvent swap to ethyl acetate using vacuum distillation.

  • Perform aqueous washes directly in the reactor, allowing for phase separation and draining the aqueous layer.

  • Concentrate the organic layer. The crude product may be taken directly to the next step if purity is sufficient, or a large-scale column chromatography can be planned.

Step 2: N-Amination

  • Critical Step: Charge the reactor with the pyrrole intermediate and anhydrous DMF. Cool the reactor jacket to -5°C to 0°C.

  • Slowly add potassium tert-butoxide via a solids charging system or as a solution in THF, carefully monitoring the internal temperature. The addition rate should be governed by the cooling capacity of the reactor, as determined by calorimetry data.

  • Add the hydroxylamine-O-sulfonic acid solution via a dosing pump at the optimized rate.

  • Upon completion, the reaction will be quenched by the controlled addition of the reaction mixture to a separate, stirred vessel containing ice-water. Caution: This is a reverse quench to manage the exotherm.

Step 3: Cyclization and Saponification

  • The crude product from the previous step (after extraction and solvent swap to ethanol) is charged into the reactor.

  • Add S-methylisothiourea sulfate and sodium acetate. Heat to reflux.

  • After cyclization, cool the reactor and add the NaOH solution at a controlled rate to manage any exotherm. Heat to 60°C.

  • Perform solvent distillation to remove ethanol.

  • Cool the reactor and perform MTBE washes.

  • Transfer the aqueous solution to a dedicated crystallization vessel with good agitation.

  • Cool the solution and perform the controlled pH adjustment with HCl to precipitate the product.

  • Isolate the product using a suitable filter/dryer.

Part 3: Analytical Methods and Data Presentation

Rigorous analytical control is essential for a self-validating and trustworthy protocol.

In-Process Controls (IPCs)
Stage Method Parameter to Monitor
Step 1 (Paal-Knorr)HPLCConsumption of ethyl 2,4-dioxovalerate, formation of product
Step 2 (N-Amination)HPLC, In-situ FTIRConsumption of starting pyrrole, formation of N-amino intermediate
Step 3 (Cyclization)HPLCFormation of the cyclized ester intermediate
Step 3 (Saponification)HPLCDisappearance of the ester, formation of the final carboxylic acid
Final PrecipitationpH meterpH of the solution during acidification
Final Product Characterization & Release Specifications

The final product, 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid, should be analyzed to confirm its identity and purity.

Analysis Method Specification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMR, Mass SpecConforms to the structure of 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid
Purity HPLC≥ 98.0% (by area %)
Residual Solvents GC-HSEthanol ≤ 5000 ppm, Ethyl Acetate ≤ 5000 ppm, DMF ≤ 880 ppm
Water Content Karl Fischer Titration≤ 1.0%

Analytical Methods Available Upon Request:

  • LCMS, GCMS, UV-VIS, FTIR, Titration, and CHNS Elemental Analysis are available for full characterization.[8]

References

  • Mecka, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Available at: [Link]

  • Feng, L., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]

  • Singh, R., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]

  • Scaling up processes with Design of Experiments. (2021). YouTube. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). ACS Omega. Available at: [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023). Organic Process Research & Development. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. (2022). ACS Omega. Available at: [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. (1994). Semantic Scholar. Available at: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (2017). ResearchGate. Available at: [Link]

  • Process Modelling For Efficient Scale-Up In Chemical Manufacturing. (2025). Synergio. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (2002). Acta Crystallographica Section E. Available at: [Link]

  • Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. (2019). PMC. Available at: [Link]

  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025). Patsnap. Available at: [Link]

  • Scale Up in Chemical Engineering. VisiMix. Available at: [Link]

Sources

assay development for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assay Development for Characterizing the Activity of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[4][5] Compounds based on this heterocycle have shown significant activity against key oncological targets, including c-Met and VEGFR-2, by inhibiting their catalytic function.[6] This document provides a comprehensive guide for the development of a robust assay cascade to characterize the biological activity of novel compounds derived from 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, with a primary focus on their potential as protein kinase inhibitors. We present a strategic workflow, from primary biochemical screening to secondary cell-based validation, complete with detailed protocols, data analysis procedures, and mechanistic study designs. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for advancing a drug discovery program.

Introduction: The Rationale for Kinase-Focused Assay Development

The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore found in multiple approved and investigational drugs that target protein kinases.[4] These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[5] Given this precedent, it is logical to hypothesize that novel derivatives of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid are likely to exert their biological effects through the inhibition of one or more protein kinases.

Developing a new therapeutic agent requires a tiered and logical assay development strategy.[8] This process begins with sensitive, high-throughput biochemical assays to identify initial activity and determine potency against a purified target enzyme.[9] It then progresses to more physiologically relevant cell-based assays to confirm that the compound can engage its target in a complex cellular environment and exert a functional effect.[10] This guide outlines a comprehensive workflow for this process.

Assay_Development_Workflow cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Cellular Activity & Confirmation cluster_2 Phase 3: Mechanism of Action p1 Biochemical Assay (e.g., HTRF Kinase Assay) p2 IC50 Determination p1->p2 Dose-Response c1 Cell-Based Assay (e.g., Reporter Gene Assay) p2->c1 Confirm Hits c2 Cellular IC50 c1->c2 Functional Readout m1 ATP Competition Assay c2->m1 Elucidate MOA m2 Selectivity Profiling (Kinase Panel Screen) m1->m2

Figure 1: High-level workflow for kinase inhibitor characterization.

Primary Screening: Biochemical Kinase Activity Assay

The initial step is to determine if the compound directly inhibits the activity of a purified kinase enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent technology for this purpose due to its high sensitivity, low background, and suitability for high-throughput screening (HTS).[7][11]

Principle of the HTRF Kinase Assay

The HTRF Kinase assay is a proximity-based immunoassay that measures the phosphorylation of a substrate by a kinase.[12] The assay involves two key components: a biotinylated substrate and a europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the Eu³⁺-labeled antibody can bind. The addition of streptavidin-XL665 (SA-XL665), which binds to the biotin tag, brings the Eu³⁺ donor and the XL665 acceptor into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, resulting in a specific, time-resolved signal. An inhibitor will prevent substrate phosphorylation, disrupting FRET and causing a decrease in the signal.[3][12]

HTRF_Principle cluster_0 Kinase Reaction cluster_1 Detection (No Inhibition) cluster_2 Detection (With Inhibition) k Kinase ps Phosphorylated Biotin-Substrate k->ps s Biotin-Substrate s->ps atp ATP adp ADP atp->adp ps2 Phosphorylated Biotin-Substrate ab Eu-Antibody ps2->ab sa SA-XL665 ps2->sa fret High TR-FRET Signal ab->fret Proximity sa->fret Proximity s2 Biotin-Substrate (Unphosphorylated) sa2 SA-XL665 s2->sa2 ab2 Eu-Antibody (Cannot Bind) no_fret Low TR-FRET Signal ab2->no_fret sa2->no_fret

Figure 2: Principle of the HTRF kinase inhibition assay.

Protocol: HTRF Assay for a Target Tyrosine Kinase (e.g., c-Met)

This protocol is a template and requires optimization for specific kinases and substrates.

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Causality: This buffer provides optimal pH and necessary co-factors (Mg²⁺) for kinase activity while minimizing non-specific interactions.

  • Compound Dilution: Prepare a 10 mM stock of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, prepare intermediate dilutions in Assay Buffer to minimize final DMSO concentration to <1%.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km value for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[13]

  • Enzyme & Substrate: Dilute the purified kinase (e.g., recombinant c-Met) and its corresponding biotinylated peptide substrate to their final working concentrations in Assay Buffer. These concentrations must be optimized via enzyme and substrate titration experiments to ensure the reaction is in the linear range.[12]

  • Detection Reagents: Prepare the Eu³⁺-anti-phospho-tyrosine antibody and SA-XL665 in the manufacturer-recommended detection buffer, which typically contains EDTA to stop the kinase reaction.[12]

B. Experimental Procedure (384-well plate format):

  • Add 2 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Add 4 µL of the enzyme/substrate mixture to all wells.

  • To initiate the kinase reaction, add 4 µL of the ATP solution to all wells except the negative controls (add 4 µL of Assay Buffer instead).

  • Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the premixed detection reagents to all wells.

  • Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for detection complex formation.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

C. Data Acquisition:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to percent inhibition relative to controls.

Secondary Screening: Cell-Based Functional Assay

A positive result in a biochemical assay is promising, but it does not guarantee activity in a cellular context.[10] A cell-based assay is crucial to confirm that the compound can cross the cell membrane, engage its target, and inhibit a downstream signaling pathway. A reporter gene assay is a robust method for this purpose.[14]

Principle of a Kinase-Driven Reporter Gene Assay

Many kinase pathways, such as the MAPK/ERK pathway, culminate in the activation of transcription factors that drive the expression of specific genes.[15][16] This principle can be harnessed by engineering a cell line to contain a reporter construct. This construct places a gene for a readily detectable protein (e.g., Firefly Luciferase) under the control of a promoter containing response elements for a kinase-activated transcription factor (e.g., Serum Response Element for the MAPK pathway). When the kinase pathway is active, the transcription factor binds the promoter, driving luciferase expression. An effective inhibitor will block this signaling cascade, leading to a decrease in luciferase activity and a reduction in the luminescent signal.[2][16]

Reporter_Assay_Principle cluster_0 Cellular Signaling Cascade cluster_1 Nuclear Events & Readout GF Growth Factor Receptor Receptor Tyrosine Kinase (Target) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade TF Transcription Factor (Activated) Kinase_Cascade->TF Reporter_Gene Promoter | Luciferase Gene TF->Reporter_Gene Binds Promoter Nucleus Nucleus Luciferase Luciferase Protein Reporter_Gene->Luciferase Transcription & Translation Signal High Luminescence Luciferase->Signal Adds Substrate Inhibitor Compound Inhibitor->Receptor Inhibits

Figure 3: Principle of a cell-based kinase reporter assay.

Protocol: MAPK/ERK Pathway Luciferase Reporter Assay

A. Cell Line and Reagents:

  • Cell Line: A suitable human cell line that expresses the target kinase and has a well-characterized response to pathway activation (e.g., HEK293T or a cancer cell line like A549).

  • Reporter Plasmids:

    • A reporter plasmid with a Serum Response Element (SRE) or similar driving Firefly Luciferase expression.

    • A control plasmid with a constitutive promoter (e.g., pRL-TK) driving Renilla Luciferase expression for normalization of transfection efficiency and cell viability.[15]

  • Transfection Reagent: A high-efficiency, low-toxicity lipid-based transfection reagent.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Luciferase Assay System: A dual-luciferase reporter assay system containing substrates for both Firefly and Renilla luciferases.

B. Experimental Procedure:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 18-24 hours. Causality: This step reduces basal pathway activity to ensure a robust signal window upon stimulation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the kinase pathway by adding a suitable growth factor (e.g., EGF or HGF for the c-Met pathway) to all wells except the unstimulated negative control. Incubate for 6-8 hours.

  • Cell Lysis and Signal Detection:

    • Wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure Firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.

C. Data Acquisition:

  • For each well, calculate the normalized response by dividing the Firefly luciferase signal by the Renilla luciferase signal.

  • Normalize the data to percent inhibition relative to the stimulated (positive) and unstimulated (negative) controls.

Data Analysis and Assay Validation

Assay Quality Control: The Z'-Factor

Before screening compounds, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the high (positive) and low (negative) signal controls, providing a measure of assay quality.[17][18]

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., DMSO, full activity).

  • μn and σn are the mean and standard deviation of the negative control (e.g., no enzyme or potent inhibitor).

Z'-Factor Value Assay Quality
> 0.5Excellent, highly robust assay for HTS.[19]
0 to 0.5Acceptable, but may require more replicates.[19]
< 0Unacceptable, no separation between controls.[18]

A Z'-factor should be calculated from at least 16 replicates of each control to ensure statistical significance.[18]

Potency Determination: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the biological activity by 50%.[20] It is the most common metric for quantifying a compound's potency.

Calculation Steps:

  • Normalization: Convert raw data (e.g., HTRF ratio, normalized luminescence) into a percentage of inhibition. The positive control (DMSO) represents 0% inhibition, and the negative control represents 100% inhibition.[1]

  • Curve Fitting: Plot the percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[21][22] The equation is typically a four-parameter logistic model.

  • IC₅₀ Interpolation: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[1]

Compound Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
Cmpd-X c-Met15.2120.5
Cmpd-Y c-Met250.1>10,000
Staurosporine c-Met5.825.3

Table 1: Example data summary for two hypothetical compounds and a control.

Elucidating the Mechanism of Action (MOA)

Understanding how a compound inhibits its target is critical. For kinase inhibitors, the most common mechanism is competition with ATP at the enzyme's active site.[23]

ATP Competition Assay

This assay determines if the compound's inhibitory potency is dependent on the ATP concentration. The IC₅₀ of the compound is measured at multiple ATP concentrations, typically one below, one at, and several above the Km for ATP.[23][24]

  • ATP-Competitive Inhibitor: The apparent IC₅₀ value will increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.[25]

  • Non-ATP-Competitive (Allosteric) Inhibitor: The IC₅₀ value will remain largely unchanged regardless of the ATP concentration. The inhibitor binds to a site other than the ATP pocket.[26]

  • ATP-Uncompetitive Inhibitor: The IC₅₀ value will decrease as the ATP concentration increases. The inhibitor binds only to the enzyme-ATP complex.[26]

The experimental setup is identical to the primary biochemical assay, with the only variable being the final concentration of ATP used in the kinase reaction step.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Beadling, C., & Smith, J. A. (1995). A cell-based reporter assay for the identification of protein kinase C activators and inhibitors. Analytical Biochemistry. [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Williams, K. P., & Scott, J. E. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Reaction Biology. (2024).
  • Peng, Y., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Azure Biosystems. (2025).
  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Merck Millipore. (n.d.). HTRF® Enzyme Assays. Retrieved from [Link]

  • Salykin, A., et al. (2018). One reporter for in-cell activity profiling of majority of protein kinase oncogenes. eLife. [Link]

  • Milde, T., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. [Link]

  • YouTube. (2020).
  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay.
  • RDocumentation. (n.d.). zprime: Compute the Z'-factor quality score.
  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Addgene Blog. (2018).
  • BMG LABTECH. (n.d.).
  • Molecular Devices. (n.d.).
  • PunnettSquare Tools. (2025).
  • NC State University. (n.d.). Z-factors. Retrieved from [Link]

  • ACS Publications. (2017).
  • Institute of Physiology CAS. (n.d.).
  • Fry, D. W., et al. (1994). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. Anticancer Drug Design. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Invitrogen. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between....
  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • Johnson, T. A., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wallace, E. M., et al. (2006). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.

Sources

Large-Scale Synthesis of the Functionalized Pyrrolo[2,1-f]triazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

Large-Scale Synthesis of the Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a paramount heterocyclic scaffold in contemporary medicinal chemistry, forming the structural basis of numerous clinically significant agents, including antiviral and anticancer drugs.[1][4][5] Its unique electronic and steric properties have established it as a "privileged" template for the design of potent kinase inhibitors and C-nucleoside analogues.[4][6] This application note provides a comprehensive guide for the large-scale synthesis and functionalization of the pyrrolo[2,1-f][1][2][3]triazine nucleus, tailored for researchers, scientists, and professionals in drug development. We present a robust and scalable synthetic protocol, elucidate the mechanistic rationale behind key transformations, and discuss strategies for diversification of the core structure. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and high fidelity for downstream applications in drug discovery pipelines.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, has garnered significant attention over the past two decades.[1] Its structural resemblance to purine nucleobases has made it a valuable template for the development of antiviral agents, most notably the broad-spectrum antiviral drug remdesivir, which has been instrumental in combating RNA viruses.[1][7][8]

Beyond its antiviral applications, the pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a versatile platform for the development of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,1-f][1][2][3]triazine core can be functionalized to effectively target the ATP-binding site of various kinases, leading to the discovery of potent inhibitors of VEGFR-2, EGFR, and other oncogenic kinases.[3][9] The adaptability of this scaffold allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][10]

This guide will focus on a scalable and efficient synthesis of the pyrrolo[2,1-f][1][2][3]triazine nucleus, providing a foundational protocol that can be adapted for the synthesis of a wide array of functionalized derivatives.

Strategic Approach to Large-Scale Synthesis

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core on a large scale necessitates a convergent and robust strategy that utilizes readily available starting materials and avoids hazardous reagents and purification methods that are not amenable to scale-up. The presented protocol is a two-vessel process that proceeds through the formation of a key N-aminated pyrrole intermediate, followed by cyclization to form the triazine ring.[7][8]

GAPyrroleB2-CyanopyrroleA->B Vilsmeier-HaackFormylation & Oximation CN-Amino-2-cyanopyrroleB->C ElectrophilicN-Amination DPyrrolo[2,1-f][1,2,4]triazin-4-amineC->D Cyclization withFormamidine Acetate

Figure 1. A simplified workflow for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.

Detailed Experimental Protocol: Gram-Scale Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from established, scalable methodologies and is designed for the synthesis of gram-to-kilogram quantities of the target compound.[7][8]

Part 1: Synthesis of 2-Cyanopyrrole

The initial step involves the conversion of pyrrole to 2-cyanopyrrole. This transformation is typically achieved through a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrole67.09100 g1.49
Phosphorus oxychloride (POCl₃)153.33252 g (154 mL)1.64
N,N-Dimethylformamide (DMF), anhydrous73.091 L-
Hydroxylamine hydrochloride69.49124 g1.79
Sodium formate68.01203 g2.98
Formic acid46.03--
Toluene92.14--
Water18.02--

Procedure:

  • Vilsmeier Reagent Formation: To a stirred and cooled (0-5 °C) solution of anhydrous DMF (1 L) in a suitable reactor, slowly add phosphorus oxychloride (154 mL, 1.64 mol) over 2 hours, maintaining the temperature below 10 °C.

  • Formylation: After the addition is complete, stir the mixture for 30 minutes at 20-25 °C. Cool the mixture back to 0-5 °C and add pyrrole (100 g, 1.49 mol) dropwise over 1.5 hours, keeping the internal temperature below 15 °C.

  • Reaction Completion and Quenching: Stir the reaction mixture for an additional 1 hour at 20-25 °C. The reaction is then carefully quenched by adding it to a mixture of ice and water (2 L).

  • Oximation: To the quenched reaction mixture, add a solution of hydroxylamine hydrochloride (124 g, 1.79 mol) and sodium formate (203 g, 2.98 mol) in water (500 mL). Heat the mixture to 80-90 °C for 2-3 hours.

  • Nitrile Formation: Cool the mixture to 20-25 °C. The intermediate oxime will precipitate. Filter the solid and wash with water. The crude oxime is then dehydrated to the nitrile by heating in a suitable solvent (e.g., formic acid or toluene with a catalytic amount of a dehydrating agent) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the 2-cyanopyrrole can be isolated by extraction with an organic solvent (e.g., toluene), followed by washing of the organic layer with water and brine. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Rationale for Experimental Choices:

  • The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like pyrrole.

  • The conversion of the aldehyde to the nitrile via the oxime is a reliable and high-yielding two-step process. The use of sodium formate acts as a buffer.

  • Careful temperature control during the addition of POCl₃ and pyrrole is crucial to prevent side reactions and ensure a high yield of the desired product.

Part 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This part of the synthesis involves the N-amination of 2-cyanopyrrole followed by cyclization with formamidine acetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyanopyrrole92.10100 g1.09
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)48 g1.20
N,N-Dimethylformamide (DMF), anhydrous73.091 L-
Chloramine (prepared in situ)51.48--
Formamidine acetate104.11227 g2.18
Triethylamine (Et₃N)101.19152 mL1.09
Methyl tert-butyl ether (MTBE)88.15--
Water18.02--

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (48 g, 1.20 mol) in anhydrous DMF (1 L) at 0-5 °C, add a solution of 2-cyanopyrrole (100 g, 1.09 mol) in anhydrous DMF (200 mL) dropwise, maintaining the temperature below 10 °C. Gas evolution will be observed.

  • N-Amination: In a separate vessel, prepare a solution of chloramine in a suitable solvent. Caution: Chloramine is a hazardous substance and should be handled with appropriate safety precautions. The freshly prepared chloramine solution is then added slowly to the solution of the deprotonated 2-cyanopyrrole at 0-5 °C.

  • Reaction Monitoring: The progress of the N-amination reaction should be monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is complete.

  • Cyclization: To the reaction mixture containing the N-amino-2-cyanopyrrole, add formamidine acetate (227 g, 2.18 mol) and triethylamine (152 mL, 1.09 mol). Heat the mixture to 110-120 °C for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (2 L) and stir for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and then with MTBE to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pyrrolo[2,1-f][1][2][3]triazin-4-amine as a crystalline solid.[7]

Rationale for Experimental Choices:

  • Sodium hydride is a strong base used to deprotonate the pyrrole nitrogen, making it nucleophilic for the subsequent amination reaction.[7]

  • The use of freshly prepared chloramine is recommended to ensure high reactivity.

  • Formamidine acetate serves as both a reagent and a source of the C-N-C fragment required for the formation of the triazine ring.[1][7] Triethylamine is added as a base to facilitate the cyclization.

  • The precipitation of the product upon addition to water provides a simple and effective method for initial purification.

Characterization Data for Pyrrolo[2,1-f][1][2][3]triazin-4-amine:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H)[7]
¹³C NMR (100 MHz, DMSO-d₆)δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2[7]
GC-MS (m/z)134.1[7]
HPLC Purity>99% (by area at 230 nm)[7]

Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus

The pyrrolo[2,1-f][1][2][3]triazine scaffold offers multiple sites for functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

GCorePyrrolo[2,1-f]triazineNucleusC4C4 Position(Amine Substitution)Core->C4C5_C6C5 & C6 Positions(Electrophilic Aromatic Substitution)Core->C5_C6C7C7 Position(Directed Lithiation/Halogenation)Core->C7N2N2 Position(Alkylation/Arylation)Core->N2

Figure 2. Key positions for functionalization on the pyrrolo[2,1-f][1][2][3]triazine scaffold.

  • C4-Position: The 4-amino group of the synthesized core is a versatile handle for further modifications. It can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse side chains. For the synthesis of kinase inhibitors, this position is often substituted with an aniline moiety.[3]

  • C5 and C6-Positions: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of functional groups at these positions.

  • C7-Position: Functionalization at the C7 position can be achieved through directed ortho-metalation followed by quenching with an electrophile. Halogenation at this position also provides a handle for transition-metal-catalyzed cross-coupling reactions.

  • N2-Position: The nitrogen atom at the 2-position of the triazine ring can be alkylated or arylated under appropriate conditions.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine nucleus remains a highly attractive scaffold for the development of novel therapeutics. The scalable and robust synthetic protocol detailed in this application note provides a reliable and efficient route to this important heterocyclic core. By understanding the underlying chemical principles and the opportunities for subsequent functionalization, researchers can leverage this versatile scaffold to accelerate their drug discovery efforts in the fields of virology, oncology, and beyond. The self-validating nature of the described protocols, supported by comprehensive characterization data, ensures a high degree of confidence in the quality and identity of the synthesized materials, paving the way for the next generation of pyrrolo[2,1-f][1][2][3]triazine-based drugs.

References

  • Jadhav, G. N., & Pawar, S. S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1538-1553. [Link]

  • Feng, L., Chen, C., Li, Z., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 28(7), 2765–2769. [Link]

  • American Chemical Society. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. ACS Publications. [Link]

  • Tunoori, A. R., Dutta, S., et al. (2006). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 49(16), 4863–4866. [Link]

  • Gelin, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7498. [Link]

  • Roy, S., Yadaw, A., Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(2), 265–271. [Link]

  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238–4246. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2139–2159. [Link]

  • Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7720. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • ACS Publications. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Vasilev, M., Gangu, A. S., Gajula, P., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Organic Process Research & Development, 27(10), 1833–1842. [Link]

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]

  • ResearchGate. (n.d.). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. [Link]

  • ACS Publications. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Springer. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • Das, P., & P, S. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4752. [Link]

  • ResearchGate. (n.d.). Representative pharmaceutical molecules with nitrogen heterocycles. [Link]

  • Sharma, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(S1), 34-45. [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

Application Notes and Protocols for the Use of 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic Acid as a Kinase Inhibitor Scaffold

Application Notes and Protocols for the Use of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic Acid as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition

The 4-aminopyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a kinase inhibitor.[4] Its unique bridged nitrogen-containing ring system provides a rigid framework that can be strategically functionalized to achieve potent and selective inhibition of a wide range of protein kinases. These enzymes play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4]

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in leveraging the 4-aminopyrrolo[2,1-f][1][2][3]triazine scaffold. We will delve into the rationale behind its use, provide detailed protocols for the biochemical and cellular characterization of inhibitors based on this scaffold, and explore the structure-activity relationships that govern their potency and selectivity.

The Rationale for Employing the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Scaffold

The success of the 4-aminopyrrolo[2,1-f][1][2][3]triazine scaffold can be attributed to several key features:

  • Structural Rigidity and Defined Exit Vectors: The fused ring system provides a stable and predictable platform, allowing for the precise orientation of substituents to interact with specific residues within the kinase ATP-binding site.

  • Hydrogen Bonding Capabilities: The amino group at the 4-position and the nitrogen atoms within the triazine ring can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

  • Tunable Physicochemical Properties: Modifications to the carboxylic acid at the 5-position and other positions on the pyrrole ring allow for the fine-tuning of solubility, permeability, and other pharmacokinetic properties.

  • Proven Clinical and Preclinical Success: Derivatives of this scaffold have demonstrated efficacy in preclinical models and have been advanced into clinical development, validating its potential as a therapeutic platform.

A prime example of a drug candidate built upon this scaffold is BMS-645737, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1][2][5] This demonstrates the scaffold's ability to target key receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis.

Target Landscape of the 4-Aminopyrrolo[2,1-f][1][2][3]triazine Scaffold

Derivatives of this versatile scaffold have been shown to inhibit a diverse array of kinases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2

    • c-Met

    • EGFR

    • HER2

  • Non-receptor Tyrosine Kinases:

    • Anaplastic Lymphoma Kinase (ALK)

  • Lipid Kinases:

    • Phosphoinositide 3-kinase delta (PI3Kδ)

  • Other Serine/Threonine Kinases:

    • Adaptor protein 2-associated kinase 1 (AAK1)

This broad target profile underscores the adaptability of the 4-aminopyrrolo[2,1-f][1][2][3]triazine core for the development of both selective and multi-targeted kinase inhibitors.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the comprehensive evaluation of novel kinase inhibitors based on the 4-aminopyrrolo[2,1-f][1][2][3]triazine scaffold.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF® Format)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibition of a target kinase, using VEGFR-2 as an example. HTRF® is a robust and sensitive method suitable for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • Recombinant human VEGFR-2 (e.g., from a commercial vendor)

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • HTRF® Kinase Buffer

  • Europium-labeled anti-phospho-tyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4-aminopyrrolo[2,1-f][1][2][3]triazine-based inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation:

    • Dilute VEGFR-2 to the working concentration (e.g., 2-5 nM) in HTRF® Kinase Buffer.

    • Dilute the biotinylated substrate to the working concentration (e.g., 200 nM) in the same buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted inhibitor or DMSO (for controls) to the assay plate.

    • Add 4 µL of the diluted VEGFR-2 solution to all wells except the negative control wells.

    • Add 4 µL of the diluted substrate solution to all wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in HTRF® Kinase Buffer. The final ATP concentration should be at or near the Km for the kinase (typically 10-100 µM for VEGFR-2).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF® detection buffer.

    • Add 20 µL of the detection reagent mix to each well to stop the reaction.

  • Final Incubation and Reading: Incubate the plate at room temperature for 60 minutes to allow for signal development. Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol describes an MTT assay to assess the anti-proliferative activity of a 4-aminopyrrolo[2,1-f][1][2][3]triazine-based inhibitor in a c-Met dependent cancer cell line, such as MDA-MB-157.[6]

Principle: The MTT assay is a colorimetric assay that measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MDA-MB-157 breast cancer cell line (c-Met expressing)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-157 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Protocol 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for using SPR to characterize the binding kinetics of a 4-aminopyrrolo[2,1-f][1][2][3]triazine-based inhibitor to its target kinase.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant target kinase

  • Running buffer (e.g., HBS-EP+)

  • Inhibitor compound

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the kinase (typically at 10-50 µg/mL in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the inhibitor in running buffer.

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-aminopyrrolo[2,1-f][1][2][3]triazine scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes some key SAR trends for different kinase targets.

Position of SubstitutionKinase TargetFavorable SubstitutionsRationale/Observed Effect
4-Amino (Aniline moiety) c-Met, VEGFR-2Small, hydrophobic groups (e.g., methyl, chloro)Occupies a hydrophobic pocket in the ATP-binding site, enhancing potency.
5-Position EGFR, HER2(4-aminopiperidin-1-yl)methylExtends into the solvent-exposed region, improving solubility and cellular activity.
6-Position VEGFR-2Basic amino groupsCan mitigate glucuronidation of a nearby phenolic group, improving metabolic stability.
Pyrrole Ring ALKVarious substitutionsCan be modified to achieve selectivity over other kinases like IGF-1R.

Visualization of Key Concepts

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., VEGFR-2)

GVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2BindsPLCgPLCγVEGFR2->PLCgActivatesPI3KPI3KVEGFR2->PI3KActivatesPKCPKCPLCg->PKCERKERKPKC->ERKAktAktPI3K->AktProliferationCell Proliferation& SurvivalAkt->ProliferationERK->ProliferationAngiogenesisAngiogenesisProliferation->AngiogenesisInhibitor4-Aminopyrrolo[2,1-f]triazineInhibitorInhibitor->VEGFR2Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Characterization

GStartStart:Novel 4-Aminopyrrolo[2,1-f]triazineDerivativeBiochemicalBiochemical Assay(e.g., HTRF)Start->BiochemicalIC50 DeterminationCellularCell-Based Assay(e.g., MTT)Biochemical->CellularConfirm Cellular PotencyBiophysicalBiophysical Assay(e.g., SPR, ITC)Cellular->BiophysicalCharacterize BindingSelectivityKinase SelectivityProfilingBiophysical->SelectivityAssess Off-Target EffectsADMEADME/ToxProfilingSelectivity->ADMEEvaluate Drug-like PropertiesInVivoIn Vivo Efficacy(Xenograft Model)ADME->InVivoTest In Vivo EfficacyLeadLead OptimizationInVivo->Lead

Caption: Workflow for characterizing a novel kinase inhibitor.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

GScaffold4-Aminopyrrolo[2,1-f]triazineScaffoldR1Modification at4-Amino PositionScaffold->R1R2Modification at5-Carboxylic AcidScaffold->R2R3Modification at6-PositionScaffold->R3PotencyPotency (IC50)SelectivitySelectivityPKPharmacokineticsR1->PotencyR1->SelectivityR2->PotencyR2->PKR3->SelectivityR3->PK

Caption: Key modification points and their impact on inhibitor properties.

Conclusion

The 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its favorable structural and chemical properties, combined with a proven track record against a multitude of kinase targets, make it an attractive platform for academic and industrial researchers alike. The protocols and insights provided in this document are intended to facilitate the effective utilization of this scaffold in the ongoing quest for new and improved targeted therapies.

References

  • Patsnap Synapse. BMS-645737 - Drug Targets, Indications, Patents. Available from: [Link]

  • Shi W, et al. Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Eur J Med Chem. 2018;158:814-831.

  • Caballero J, et al. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. J Comput Aided Mol Des. 2011;25(4):349-69.

  • Al-Ostoot FH, et al. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer. Onco Targets Ther. 2016;9:5531-5540.
  • Caballero J, et al. (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. Available from: [Link]

  • Kim MS, et al. c-Met inhibitors suppressed cell viability and c-Met activation in... ResearchGate. Available from: [Link]

  • Chen YC, et al. Reduction of cell viability in transient c-MET–shRNA-knockdown MDR... ResearchGate. Available from: [Link]

  • Li W, et al. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. J Exp Clin Cancer Res. 2018;37(1):278.
  • Gerber HP, et al. In vivo response of tumor xenograft lines to anti-VEGF treatment. A,... ResearchGate. Available from: [Link]

  • Liu X, et al. INCB28060 inhibits c-MET–dependent cell proliferation and survival. A,... ResearchGate. Available from: [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link]

  • Creative Biolabs. Human Breast Cell MDA-MB-468-based Proliferation Assay Service. Available from: [Link]

  • Kurebayashi H, et al. Neutralization of the induced VEGF-A potentiates the therapeutic effect of an anti-VEGFR2 antibody on gastric cancer in vivo. Sci Rep. 2021;11(1):15115.
  • Abbkine. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available from: [Link]

  • Stockmann C, et al. Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. Cancer Res. 2009;69(14):5793-801.
  • Shi W, et al. Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Eur J Med Chem. 2018;158:814-831.

  • Fontanella C, et al. Clinical advances in the development of novel VEGFR2 inhibitors. Ann Transl Med. 2014;2(12):123.
  • Singh S, et al. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. J Mol Struct. 2021;1244:130954.

  • Bristol Myers Squibb Clinical Trials. Pharmacokinetics (Drug Levels in Blood) of BMS-986165 When Taken as Various Solid Tablet Prototypes by Healthy Participants. Available from: [Link]

  • Cree IA. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). 2018;10(10):345.
  • Zhang Y, et al. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front Chem. 2022;10:888998.

  • Nettles RE, et al. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects. J Infect Dis. 2012;206(7):1002-12.
  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]

  • Vachaspati P, et al. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats. Biopharm Drug Dispos. 2002;23(6):221-7.
  • Advani R, et al. Pharmacokinetic parameters of BMS-188797 Data are means SDs. ResearchGate. Available from: [Link]

  • Lee S, et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. Clin Pharmacol Drug Dev. 2017;6(2):178-188.

Application Note & Protocols: Strategic Derivatization of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique bicyclic structure, featuring a bridgehead nitrogen, is a key pharmacophore in a range of clinically significant agents.[2] Most notably, it forms the core of the broad-spectrum antiviral drug Remdesivir, which has been instrumental in treating RNA virus infections.[2] Beyond antiviral applications, derivatives of this scaffold have shown potent antiproliferative activity against various human cancer cell lines and have been investigated as inhibitors of critical signaling pathways, such as the Hedgehog and c-Met/VEGFR-2 pathways.[3][4][5]

The synthetic precursor, 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid (CAS: 1236201-15-2), is an ideal starting point for generating diverse chemical libraries for high-throughput screening.[1] Its structure presents two primary functional handles for modification: the C4-amino group and the C5-carboxylic acid. This guide focuses specifically on the strategic derivatization of the carboxylic acid moiety, a common and highly effective approach for modulating the compound's pharmacokinetic and pharmacodynamic properties. By converting the carboxylic acid into amides and esters, researchers can rapidly access a wide array of novel chemical entities with diverse steric and electronic profiles, enhancing the potential for discovering new therapeutic leads.

This document provides detailed, validated protocols for two fundamental derivatization reactions: amide coupling and esterification, complete with mechanistic explanations, workflow diagrams, and characterization guidelines to ensure scientific rigor and reproducibility.

Core Derivatization Strategies & Protocols

The derivatization of the C5-carboxylic acid is most effectively achieved through two primary pathways: amide bond formation and esterification. Amide coupling is arguably the most frequently used reaction in medicinal chemistry, allowing for the introduction of a vast range of amine-containing fragments to build molecular complexity.[6] Esterification provides an alternative for modifying polarity and metabolic stability.

Protocol 1: Amide Coupling via Activated Ester Intermediate

Amide bond formation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[6][7] This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization.

Causality & Mechanism: The reaction proceeds via a two-step, one-pot process. The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and is immediately attacked by the incoming primary or secondary amine to form the stable amide bond. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt produced during the reaction, driving the equilibrium towards the product.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Work-up cluster_product Final Product Start 4-Aminopyrrolo[2,1-F]triazine- 5-carboxylic acid Mix Combine Reagents in DMF Stir at 25°C, 2-12h Start->Mix Amine Primary/Secondary Amine (1.1 eq) Amine->Mix HATU HATU (1.2 eq) HATU->Mix DIPEA DIPEA (2.5 eq) DIPEA->Mix Solvent Anhydrous DMF Solvent->Mix Monitor Monitor by LC-MS/TLC Mix->Monitor Reaction Progress Workup Aqueous Work-up (H2O, EtOAc Extraction) Monitor->Workup Upon Completion Purify Column Chromatography (Silica Gel) Workup->Purify Product Target Amide Derivative Purify->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq).

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature (approx. 25°C) for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fischer-Speier Esterification

Esterification provides a straightforward method to convert the carboxylic acid into its corresponding ester, which can act as a prodrug or alter the compound's solubility and cell permeability. The Fischer-Speier method is a classic, acid-catalyzed reaction that is effective for producing simple alkyl esters.

Causality & Mechanism: This reaction is an equilibrium process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a weak nucleophile, can then attack this activated carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Experimental Workflow: Fischer Esterification

Esterification_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Work-up cluster_product Final Product Start 4-Aminopyrrolo[2,1-F]triazine- 5-carboxylic acid Mix Combine Reagents Reflux, 4-24h Start->Mix Alcohol Anhydrous Alcohol (e.g., MeOH, EtOH) Alcohol->Mix Catalyst Conc. H₂SO₄ (catalytic) Catalyst->Mix Monitor Monitor by LC-MS/TLC Mix->Monitor Reaction Progress Workup Neutralization & Solvent Removal Monitor->Workup Upon Completion Extract Aqueous Extraction Workup->Extract Product Target Ester Derivative Extract->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ultimately aiming to improve yield and purity.

Introduction

4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid is a key heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors with therapeutic potential in oncology.[1] Its synthesis, while achievable, presents several challenges that can significantly impact the final yield and purity. This guide is structured to walk you through a plausible and efficient synthetic route, highlighting critical parameters and providing solutions to common experimental hurdles.

Proposed Synthetic Pathway

A logical and convergent synthetic route to 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid involves a three-step process starting from a commercially available or readily synthesized pyrrole derivative. This pathway is designed for adaptability and scalability in a research setting.

Synthetic_Pathway A Diethyl 1H-pyrrole-2,5-dicarboxylate B Diethyl 1-amino-1H-pyrrole-2,5-dicarboxylate A->B   Step 1: N-Amination    C Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate B->C   Step 2: Cyclization    D 4-Aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid C->D   Step 3: Hydrolysis   

Caption: Proposed synthetic route for 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid.

Step 1: N-Amination of Diethyl 1H-pyrrole-2,5-dicarboxylate

The initial step involves the electrophilic amination of the pyrrole nitrogen. This is a critical reaction that sets the stage for the subsequent cyclization.

Experimental Protocol
  • Preparation: To a solution of diethyl 1H-pyrrole-2,5-dicarboxylate in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Amination: Slowly add a solution of an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or O-(mesitylenesulfonyl)hydroxylamine (MSH), in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-aminated Product Incomplete deprotonation of the pyrrole.Ensure the use of a sufficiently strong base and allow adequate time for deprotonation. The reaction mixture should become homogeneous before the addition of the aminating agent.
Degradation of the aminating agent.Use freshly prepared or properly stored aminating agents. Some aminating agents are sensitive to moisture and heat.
Steric hindrance from the C2 and C5 ester groups.This is an inherent challenge. Optimization of reaction time and temperature may be necessary. Prolonged reaction times at room temperature are often preferable to elevated temperatures.
Formation of Side Products Reaction of the aminating agent with the solvent or residual water.Use anhydrous solvents and maintain a strict inert atmosphere throughout the reaction.
Over-alkylation or other side reactions.Add the aminating agent slowly at a low temperature to control the reaction exotherm.
Difficulty in Product Purification Co-elution of the product with starting material or byproducts.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is ineffective.

FAQ: Can other aminating agents be used?

While DPPH and MSH are commonly cited for their effectiveness, other reagents like chloramine (NH₂Cl) can also be employed. However, chloramine is highly reactive and requires careful handling. The choice of aminating agent may require optimization based on substrate reactivity and safety considerations.[2]

Step 2: Cyclization to form the Pyrrolo[2,1-f][2][3][4]triazine Core

This step involves the condensation of the newly formed 1-aminopyrrole with a suitable C1 source to construct the triazine ring.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the purified diethyl 1-amino-1H-pyrrole-2,5-dicarboxylate and formamidine acetate in a high-boiling polar solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 6 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Troubleshooting and FAQs
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product Incomplete reaction.Ensure the reaction is heated to a sufficient temperature for an adequate duration. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.
Decomposition of starting material or product at high temperatures.Consider using a lower boiling point solvent and extending the reaction time. Alternatively, microwave-assisted synthesis could be explored to reduce reaction times at elevated temperatures.
Unfavorable equilibrium.The use of formamidine acetate, which also acts as a mild acid catalyst, generally drives the reaction forward. Ensure the quality of the formamidine acetate is high.
Formation of an Amidine Intermediate Incomplete cyclization.This can sometimes be observed by MS. Ensure sufficient heating and reaction time to promote the final ring closure and dehydration.
Product is difficult to purify The product may be sparingly soluble in common organic solvents.Recrystallization is often the preferred method of purification. If column chromatography is necessary, a polar mobile phase may be required.

FAQ: Are there alternative reagents for the cyclization step?

Triethyl orthoformate in the presence of an acid catalyst can also be used for the cyclization.[2] However, for the synthesis of a 4-amino substituted pyrrolotriazine, formamidine acetate is a more direct and efficient reagent.[2]

Step 3: Hydrolysis of the Ethyl Ester

The final step is the saponification of the ethyl ester at the C5 position to yield the desired carboxylic acid.

Experimental Protocol
  • Reaction Setup: Dissolve the ethyl 4-aminopyrrolo[2,1-f][2][3][4]triazine-5-carboxylate in a mixture of a water-miscible organic solvent (e.g., ethanol, methanol, or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer detectable.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic (typically pH 3-4). The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid Incomplete hydrolysis.Increase the reaction time, temperature, or the concentration of the base. Ensure thorough mixing.
Decarboxylation of the product. This is a significant risk, especially under harsh basic or acidic conditions and at elevated temperatures.[5][6][7] Use milder conditions (e.g., LiOH at room temperature) and carefully control the pH during acidification. Avoid excessive heating.
Product remains dissolved in the aqueous solution.If the product is more soluble than anticipated, it may be necessary to extract the aqueous layer with an organic solvent after acidification. However, the free carboxylic acid is often poorly soluble in many common organic solvents.
Product is discolored Impurities from the previous steps or degradation during hydrolysis.Ensure the starting ester is of high purity. Perform the hydrolysis under an inert atmosphere to prevent oxidative degradation.
Difficulty in achieving complete precipitation The product may form a fine suspension that is difficult to filter.Allow the mixture to stand at a low temperature for an extended period to encourage crystal growth. The addition of a co-solvent in which the product is less soluble might aid precipitation.

FAQ: What is the best way to avoid decarboxylation?

The key to preventing decarboxylation is to use the mildest possible conditions for hydrolysis. Lithium hydroxide is often preferred over sodium or potassium hydroxide as it can be effective at lower temperatures. Careful, slow acidification at low temperatures is also crucial. Over-acidification should be avoided.

Data Summary and Characterization

Compound Molecular Formula Molecular Weight Typical Appearance Key Analytical Techniques
Diethyl 1H-pyrrole-2,5-dicarboxylateC₁₀H₁₃NO₄211.21White to off-white solid¹H NMR, ¹³C NMR, MS
Diethyl 1-amino-1H-pyrrole-2,5-dicarboxylateC₁₀H₁₄N₂O₄226.23Pale yellow oil or solid¹H NMR, ¹³C NMR, MS
Ethyl 4-aminopyrrolo[2,1-f][2][3][4]triazine-5-carboxylateC₉H₁₀N₄O₂206.20White to pale yellow solid¹H NMR, ¹³C NMR, MS, IR
4-Aminopyrrolo[2,1-f][2][3][4]triazine-5-carboxylic acidC₇H₆N₄O₂178.15White to off-white solid¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A1 Dissolve Pyrrole Dicarboxylate A2 Add Base (e.g., NaH) A1->A2 A3 Add Aminating Agent A2->A3 A4 Quench and Extract A3->A4 A5 Purify (Chromatography) A4->A5 B1 Combine Aminopyrrole and Formamidine Acetate A5->B1 Proceed with Purified Intermediate B2 Reflux B1->B2 B3 Cool and Isolate/Concentrate B2->B3 B4 Purify (Recrystallization/Chromatography) B3->B4 C1 Dissolve Ester in Solvent/Base B4->C1 Proceed with Purified Intermediate C2 Stir/Heat C1->C2 C3 Acidify to Precipitate C2->C3 C4 Filter and Dry C3->C4

Caption: A step-by-step workflow for the synthesis of the target compound.

References

  • Patel, M., & Singh, R. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 357–373. [Link]

  • Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Zhang, D., & Song, H. (2013). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Arora, A., & Singh, P. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1999–2014. [Link]

  • MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(2), M1131. [Link]

Sources

Technical Support Center: Purification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid (CAS: 1236201-15-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar, heterocyclic compound. The inherent amino acid-like, zwitterionic character of this molecule at certain pH values presents unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Purification Methods

This section addresses specific issues you may encounter during the two primary methods for purifying 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid: recrystallization and column chromatography.

A. Recrystallization

Recrystallization is often the method of choice for crystalline solids. However, the unique solubility profile of our target molecule can make solvent selection and recovery challenging.

Question: My compound will not dissolve in any common recrystallization solvents, or it dissolves in everything I try. What should I do?

Answer: This is a common issue with polar, zwitterionic compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • For Poor Solubility: If your compound is insoluble in most common organic solvents, consider highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water. Often, a mixed solvent system is required. For instance, you can dissolve the compound in a minimal amount of a "good" solvent (like DMSO) at an elevated temperature and then slowly add a miscible "bad" solvent (like water or isopropanol) until the solution becomes turbid. Then, clarify the solution by adding a small amount of the "good" solvent and allow it to cool slowly.

  • For High Solubility: If your compound is soluble in many solvents at room temperature, you will need to find a solvent in which it is less soluble. Alternatively, you can dissolve the compound in a "good" solvent and then add an anti-solvent to induce precipitation.

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization solubility Assess Solubility in Various Solvents start->solubility poor_sol Poor Solubility in Single Solvents? solubility->poor_sol high_sol High Solubility in Most Solvents? solubility->high_sol mixed_sol Use a Mixed Solvent System (e.g., DMSO/Water, DMF/Isopropanol) poor_sol->mixed_sol Yes dissolve Dissolve in 'Good' Solvent at High Temp poor_sol->dissolve No anti_sol Use an Anti-Solvent Approach high_sol->anti_sol Yes high_sol->dissolve No mixed_sol->dissolve anti_sol->dissolve add_anti Add 'Bad' Solvent until Turbidity dissolve->add_anti cool Slow Cooling add_anti->cool crystals Collect Crystals by Filtration cool->crystals oiling_out Compound 'Oils Out'? cool->oiling_out no_crystals No Crystals Form? crystals->no_crystals scratch Scratch Inner Surface of Flask no_crystals->scratch Yes end Pure Crystals Obtained no_crystals->end No seed Add a Seed Crystal scratch->seed concentrate Concentrate Solution Slowly seed->concentrate concentrate->cool oiling_out->crystals No redissolve Redissolve in More 'Good' Solvent oiling_out->redissolve Yes slow_cool Cool Even Slower redissolve->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

Question: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This is common with compounds that have strong intermolecular interactions.

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

  • Use a More Dilute Solution: Add more of the "good" solvent to the mixture before cooling.

  • Change the Solvent System: A different solvent or solvent mixture may promote crystal lattice formation.

Question: I have recovered my crystals, but they are still impure. What are the next steps?

Answer: A single recrystallization may not be sufficient to remove all impurities.

  • Perform a Second Recrystallization: Repeating the process can significantly improve purity.

  • Charcoal Treatment: If your compound is colored due to high molecular weight impurities, you can add activated charcoal to the hot solution before filtering and cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Consider an Alternative Purification Method: If recrystallization fails to yield the desired purity, column chromatography may be necessary.

Solvent System ComponentPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds.[5]
Dimethyl Sulfoxide (DMSO)High189Strong solvent, may be difficult to remove.
Dimethylformamide (DMF)High153Good for dissolving polar compounds.
MethanolHigh65Can be used in mixed solvent systems.
EthanolHigh78Similar to methanol, less toxic.
IsopropanolMedium82Often used as an anti-solvent.
AcetonitrileMedium82Can be a good choice for recrystallization.
Ethyl AcetateMedium77Less effective for highly polar compounds.
DichloromethaneLow40Unlikely to be a good solvent on its own.

Table 1: Properties of potential recrystallization solvents.

B. Column Chromatography

Due to its polarity, 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid can be challenging to purify by traditional normal-phase column chromatography.

Question: My compound will not elute from a silica gel column, even with highly polar mobile phases. What is happening?

Answer: The amino and carboxylic acid groups in your compound can strongly and irreversibly bind to the acidic silanol groups on the surface of silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (for reverse-phase chromatography).[6]

  • Modify the Mobile Phase: For normal-phase chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to your mobile phase can help to compete with your compound for binding sites on the silica.[7] A common mobile phase for polar compounds is a gradient of methanol in dichloromethane.[7]

  • Switch to Reverse-Phase Chromatography: This is often the best choice for highly polar compounds.[6] A C18-functionalized silica is a nonpolar stationary phase, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used. In reverse-phase, your polar compound will elute earlier.

Troubleshooting Workflow for Column Chromatography

G start Start Column Chromatography stationary_phase Select Stationary Phase start->stationary_phase normal_phase Normal Phase (Silica/Alumina) stationary_phase->normal_phase reverse_phase Reverse Phase (C18) stationary_phase->reverse_phase mobile_phase Select Mobile Phase normal_phase->mobile_phase reverse_phase->mobile_phase elution_issue Compound Not Eluting? mobile_phase->elution_issue streaking Compound Streaking? elution_issue->streaking No add_modifier Add Modifier to Mobile Phase (e.g., TEA, NH3 for Normal; TFA, Formic Acid for Reverse) elution_issue->add_modifier Yes streaking->add_modifier Yes poor_separation Poor Separation of Impurities? streaking->poor_separation No change_gradient Adjust Solvent Gradient add_modifier->change_gradient change_stationary Change Stationary Phase change_gradient->change_stationary optimize_gradient Optimize Gradient and Flow Rate poor_separation->optimize_gradient Yes end Pure Compound Obtained poor_separation->end No check_loading Check Sample Loading Technique optimize_gradient->check_loading check_loading->end

Caption: Troubleshooting workflow for column chromatography.

Question: My compound streaks badly on the column, leading to poor separation. How can I improve this?

Answer: Streaking is often caused by strong interactions with the stationary phase or overloading the column.

  • Add a Modifier: As mentioned above, adding a modifier to the mobile phase can reduce streaking by minimizing strong interactions.

  • Lower the Sample Load: Overloading the column is a common cause of poor separation. Try loading a smaller amount of your crude material.

  • Ensure the Sample is Fully Dissolved: Your sample should be fully dissolved in a small amount of the mobile phase or a stronger solvent before loading. If the sample is not very soluble in the mobile phase, you can use a technique called "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid?

A1: Based on its structure, it is expected to be a solid at room temperature with a relatively high melting point due to its potential for strong intermolecular hydrogen bonding. It is a polar molecule and is likely to be more soluble in polar protic and aprotic solvents.[1][2]

Q2: How should I store this compound?

A2: It is best to store 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. For long-term storage, refrigeration or freezing is recommended.

Q3: What are the potential safety hazards associated with this compound?

Q4: What analytical techniques are suitable for assessing the purity of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is an excellent method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Mass Spectrometry (MS) can confirm the molecular weight.[1]

III. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (DMSO/Water)
  • Dissolution: In a fume hood, place the crude 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of DMSO and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise with continuous swirling until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot DMSO to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water or a cold mixture of DMSO/water.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Reverse-Phase Flash Column Chromatography
  • Column Packing: Pack a C18 reverse-phase flash chromatography column with a slurry of the stationary phase in the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or the mobile phase). If solubility is an issue, prepare a dry load by adsorbing the compound onto a small amount of C18 silica.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Gradually increase the proportion of the organic solvent (acetonitrile) to elute the compound. The optimal gradient will need to be determined empirically, often guided by analytical HPLC.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If your mobile phase contained a non-volatile acid, an additional workup step may be necessary.

IV. References

  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. (2022-01-28). Available at: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017-08-03). Available at: [Link]

  • Crystallization of Amino Acids - GEA. Available at: [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023-01-30). Available at: [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC - PubMed Central. (2022-03-03). Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • EP3672935A1 - Process for purifying long chain amino acids - Google Patents. Available at:

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025-12-12). Available at: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. Available at:

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][6][9]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021-01-04). Available at: [Link]

  • MSDS of 4-aminopyrrolo[2,1-f][6][9]triazine-5-carboxylic acid. Available at: [Link]

  • 4-Aminopyrrolo[2,1-f][6][9]triazine-5-carboxylic acid. Available at: [Link]

  • 4-aminopyrrolo[2,1-f][6][9]triazine-5-carboxylic Acid - 苏州奥佰医药. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product. The insights provided herein are based on established chemical principles and field-proven strategies for the synthesis of related heterocyclic compounds.

I. Plausible Synthetic Route

A common and effective strategy for the synthesis of the 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid core involves a multi-step process starting from a substituted pyrrole. A plausible and widely applicable route is outlined below. This pathway provides a framework for understanding the potential pitfalls and side reactions discussed in this guide.

Synthetic_Route A Ethyl 2-pyrrolecarboxylate B Ethyl 1-amino-2-pyrrolecarboxylate A->B N-Amination (e.g., NH2Cl) C Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate B->C Cyclization (e.g., Formamidine acetate) D 4-Aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid C->D Hydrolysis (e.g., NaOH, then H+)

Caption: Plausible synthetic pathway.

II. Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses common side reactions that can occur during the synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the cause, consequences, and actionable solutions.

Q1: Low yield during the N-amination of the pyrrole precursor.

Symptoms:

  • Incomplete consumption of the starting ethyl 2-pyrrolecarboxylate as observed by TLC or LC-MS.

  • Isolation of a complex mixture of products.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The N-amination of pyrroles often requires a strong base to deprotonate the pyrrole nitrogen, making it sufficiently nucleophilic to react with the aminating agent.[1]

    • Mitigation: Ensure anhydrous conditions and use a sufficiently strong base (e.g., NaH). The choice of solvent is also critical; polar aprotic solvents like DMF or THF are generally preferred.

  • Side Reactions of the Aminating Agent: Electrophilic aminating agents can be unstable or participate in side reactions. For instance, monochloramine (NH₂Cl) can disproportionate.

    • Mitigation: Prepare the aminating agent fresh if possible and add it to the reaction mixture at a controlled temperature, often at 0 °C or below.

  • Formation of Byproducts: Over-amination or reaction at other positions on the pyrrole ring can occur, although N-amination is generally favored.

    • Mitigation: Optimize the stoichiometry of the aminating agent. A slight excess is often used, but a large excess can lead to byproducts. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: N-Amination of Ethyl 2-pyrrolecarboxylate

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of ethyl 2-pyrrolecarboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a freshly prepared solution of the aminating agent (e.g., NH₂Cl, 1.1 eq.) in an appropriate solvent at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: Formation of isomeric products during the cyclization step.

Symptoms:

  • Presence of multiple product spots on TLC with similar retention factors.

  • Complex ¹H NMR spectrum of the isolated product, showing more peaks than expected for the desired isomer.

Potential Causes and Solutions:

  • Lack of Regioselectivity: The cyclization of the N-aminopyrrole with a C1 synthon like formamidine acetate can potentially lead to the formation of regioisomers if the pyrrole precursor has multiple reactive sites. For the synthesis of the target molecule, the cyclization should be highly regioselective. However, variations in substitution on the pyrrole ring in other syntheses have been shown to yield mixtures of products.[1]

    • Mitigation: The regioselectivity of the cyclization is often directed by the electronics and sterics of the substituents on the pyrrole ring. In the case of an unsubstituted pyrrole backbone, the formation of the desired linear fused system is generally favored. However, careful control of reaction conditions is crucial.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can sometimes lead to the formation of less stable isomers.

      • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Screen different solvents (e.g., ethanol, isopropanol, DMF) to optimize for the desired isomer.

Regioselectivity A Ethyl 1-amino-2-pyrrolecarboxylate B Desired Product (Linear Isomer) A->B Cyclization (Major Pathway) C Potential Side-Product (Angular Isomer) A->C Cyclization (Minor Pathway)

Caption: Potential for isomeric products.

Q3: Incomplete hydrolysis of the ethyl ester.

Symptoms:

  • The isolated product has a lower polarity than expected on TLC.

  • The ¹H NMR spectrum shows signals corresponding to an ethyl group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm).

  • The mass spectrum shows a peak corresponding to the molecular weight of the ethyl ester.

Potential Causes and Solutions:

  • Insufficient Hydrolysis Time or Temperature: Saponification of esters, especially those on electron-deficient heterocyclic systems, can be sluggish.

    • Mitigation: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Inadequate Amount of Base: A stoichiometric amount of base is required for the hydrolysis. If the starting material or solvent contains acidic impurities, more base may be needed.

    • Mitigation: Use a moderate excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).

  • Precipitation of the Carboxylate Salt: The sodium or lithium salt of the product may precipitate from the reaction mixture, slowing down the reaction.

    • Mitigation: Add a co-solvent such as THF or methanol to improve the solubility of the carboxylate salt.

Q4: Presence of a decarboxylated impurity in the final product.

Symptoms:

  • A non-polar spot on TLC in addition to the polar product spot.

  • In the ¹H NMR spectrum, the absence of the carboxylic acid proton signal (typically >10 ppm) and the presence of a new aromatic proton signal in its place.

  • A peak in the mass spectrum corresponding to the loss of CO₂ (44 Da) from the desired product.

Potential Causes and Solutions:

  • Thermal Instability: Heterocyclic carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially if the reaction work-up involves heating.

    • Mitigation: Avoid excessive heating during the reaction and work-up. If purification by crystallization is performed, use the minimum amount of heat necessary to dissolve the solid.

  • Acid-Catalyzed Decarboxylation: Strongly acidic conditions, particularly at elevated temperatures, can promote decarboxylation of certain aromatic and heteroaromatic carboxylic acids.

    • Mitigation: During the acidification step of the work-up after hydrolysis, add the acid slowly and with cooling to avoid localized heating. Ensure the pH is not excessively low for a prolonged period.

III. Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product, 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid?

A: Due to the polar nature of the carboxylic acid and the amino group, reversed-phase chromatography is often the most effective method for purification.

  • Recommended Method: Preparative reversed-phase HPLC using a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure good peak shape. A typical gradient might be 5-95% acetonitrile in water.

    • Alternative: If the product precipitates upon acidification, it can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol, DMF/water).

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended:

Analytical Technique Expected Observations for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid
¹H NMR Signals for the pyrrole and triazine protons, an exchangeable signal for the amino group, and a downfield, broad signal for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Characteristic signals for the aromatic carbons and a signal for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[2]
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated or deprotonated molecular ion.
HPLC A single, sharp peak in the chromatogram, indicating high purity.

Q: My final product is colored. Is this normal?

A: Many nitrogen-containing heterocyclic compounds can have a slight color (e.g., pale yellow) due to their extended conjugation. However, a dark color may indicate the presence of impurities or degradation products. If the color is intense, repurification is recommended.

IV. References

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Patil, S. A., et al. (1994). Synthesis of pyrrolo[2,1-f][3][4][5]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 781-786. [Link]

  • Shvartsberg, M. S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society, 18(6), 1279-1296. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN85. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,1-f]triazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][4][5] Its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][4][6] Notably, this moiety is a core component of the FDA-approved antiviral drug remdesivir, used in the treatment of COVID-19, as well as several kinase inhibitors in clinical development.[1][4]

Given its therapeutic importance, the efficient and scalable synthesis of the pyrrolo[2,1-f]triazine core is a critical objective for researchers. This guide provides a comprehensive technical support center for scientists engaged in the synthesis of these valuable compounds. It offers troubleshooting advice for common experimental hurdles and answers frequently asked questions, drawing upon established synthetic strategies and mechanistic insights to facilitate successful reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrrolo[2,1-f]triazines, providing potential causes and actionable solutions.

Question 1: Low or no yield of the desired pyrrolo[2,1-f]triazine product.

Potential Causes & Solutions:

  • Inefficient N-amination of the pyrrole starting material: The initial N-amination of the pyrrole derivative is a crucial step.

    • Solution: Ensure the use of a suitable N-aminating reagent such as O-(2,4-dinitrophenyl)hydroxylamine (DnpONH2), chloramine (NH2Cl), or O-(diphenylphosphinyl)hydroxylamine.[1] The choice of base is also critical; sodium hydride (NaH) is commonly used to deprotonate the pyrrole.[2][7] Careful control of the reaction temperature, typically at 0-5 °C, is necessary to prevent decomposition of the aminating reagent and side reactions.[2][7]

  • Incomplete cyclization to form the triazine ring: The subsequent cyclization step is often the most challenging.

    • Solution: This step typically requires heating with a formylating agent like formamidine acetate or formamide.[1][2] High temperatures (e.g., 165 °C in formamide or 85-90 °C with formamidine acetate) are often necessary.[1][7] Ensure that the reaction is heated for a sufficient duration and that the solvent is appropriate for the chosen temperature. In some cases, formamidine acetate can act as both the reagent and the solvent.[1]

  • Poor quality of starting materials or reagents: Impurities in the starting pyrrole or degradation of the aminating or cyclizing reagents can significantly impact the reaction outcome.

    • Solution: Use freshly purified starting materials. Aminating reagents, in particular, can be unstable and should be handled and stored with care. The purity of solvents, especially anhydrous solvents like DMF, is also crucial.[2][7]

  • Suboptimal reaction concentration: The concentration of reactants can influence the reaction rate and the formation of byproducts.

    • Solution: For the N-amination step, the concentration of chloramine has been shown to affect the reaction outcome.[2] Similarly, dilution was found to be important in minimizing the formation of 1-H-pyrrole-2-carboxamide as an impurity during a cyanation reaction precursor to the triazine formation.[7] Experiment with different concentrations to find the optimal conditions for your specific substrate.

Question 2: Formation of significant side products.

Potential Causes & Solutions:

  • Formation of 1-H-pyrrole-2-carboxamide: This impurity can arise during the synthesis of 2-cyanopyrrole, a common precursor.[2][7]

    • Solution: This side product is often formed under acidic conditions in the presence of water.[2][7] Increasing the dilution of the reaction mixture can minimize its formation.[7]

  • Condensation adduct with DMF: When using formamidine acetate in DMF for the final cyclization, an adduct can form between the N-aminopyrrole and DMF.[2][7]

    • Solution: While this impurity can form up to 5%, it can often be removed during work-up and crystallization.[2][7] Purification with methyl tert-butyl ether (MTBE) has been shown to be effective in rejecting this adduct.[2][7]

  • Rearrangement of pyrrolooxadiazines: In certain synthetic routes, pyrrolo[1,2-d][1][3][4]oxadiazines can be formed as side products or intermediates that may require specific conditions to rearrange to the desired pyrrolo[2,1-f]triazin-4(3H)-ones.[1][8]

    • Solution: The rearrangement can be induced by nucleophiles. The choice of reaction conditions, including the halogen source for triphenylphosphorane-mediated cyclizations, can influence the regioselectivity and favor the formation of the desired triazinone.[8]

Question 3: Difficulty in purifying the final product.

Potential Causes & Solutions:

  • Co-eluting impurities: The polarity of the desired product and certain byproducts may be very similar, making chromatographic separation challenging.

    • Solution: Recrystallization is often an effective method for purifying pyrrolo[2,1-f]triazines.[2] Experiment with different solvent systems to find one that provides good recovery of a high-purity product. A final wash with a solvent like MTBE can also be effective in removing specific impurities.[2][7]

  • Product instability: The pyrrolo[2,1-f]triazine core may be sensitive to certain conditions.

    • Solution: Avoid prolonged exposure to strong acids or bases during work-up and purification. If using chromatography, consider using a neutral stationary phase or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrrolo[2,1-f]triazine synthesis?

The most common and versatile starting materials are pyrrole derivatives.[1] A widely used approach begins with pyrrole itself, which is then functionalized, for example, by conversion to 2-cyanopyrrole.[2][7] Other syntheses start from more substituted pyrroles, such as 3-iodo-1H-pyrrole-2-carbaldehyde.[1] The choice of starting material will depend on the desired substitution pattern on the final pyrrolo[2,1-f]triazine.

Q2: What catalysts are typically used in the synthesis of pyrrolo[2,1-f]triazines?

While some synthetic routes are catalyst-free, others employ transition metal catalysts.[1][9] For instance, copper(II) salts like CuCl2·2H2O have been used to catalyze the reaction of 1-amino-1H-pyrrole-2-carboxamide with aldehydes to form pyrrolo[2,1-f]triazin-4(3H)-ones.[1] Suzuki couplings, a palladium-catalyzed reaction, have also been utilized in the synthesis of substituted pyrrole precursors.[1]

Q3: What are the recommended solvents for this reaction?

The choice of solvent is highly dependent on the specific reaction step.

  • For the initial Vilsmeier-Haack reaction to form 2-formylpyrrole, and for the subsequent conversion to 2-cyanopyrrole, dimethylformamide (DMF) is commonly used.[2][7]

  • For the N-amination step, anhydrous DMF is a suitable solvent for the deprotonation of pyrrole with NaH.[2][7] The aminating reagent, such as chloramine, can be prepared and used in a solvent like methyl tert-butyl ether (MTBE) .[7]

  • For the final cyclization, formamide can be used as both a reagent and a solvent at high temperatures.[1] Alternatively, the reaction with formamidine acetate can be carried out in DMF , with the MTBE from the previous step being distilled off.[7]

Q4: How can I monitor the progress of the reaction?

High-performance liquid chromatography (HPLC) is an excellent technique for monitoring the reaction progress.[2][7] It allows for the quantification of starting material consumption and product formation, as well as the detection of any significant impurities. Thin-layer chromatography (TLC) can also be used for a more rapid qualitative assessment of the reaction. For structural confirmation of the final product and any isolated intermediates or impurities, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[2][10]

Experimental Protocols

Representative Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[2][7]

This protocol is a two-step, one-pot procedure starting from 2-cyanopyrrole.

Step 1: N-amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 equivalent) while maintaining the temperature between 5 and 10 °C.

  • Stir the mixture for 30-40 minutes at this temperature.

  • In a separate vessel, prepare a solution of monochloramine in MTBE.

  • Add the monochloramine solution (1.2 equivalents) to the reaction mixture at 0-5 °C.

  • Allow the reaction to proceed for 1 hour.

Step 2: Cyclization with Formamidine Acetate

  • To the reaction mixture from Step 1, add formamidine acetate (3.0 equivalents) at 0-5 °C.

  • Heat the reaction mixture to 85-90 °C, simultaneously distilling off the MTBE at atmospheric pressure until the internal temperature reaches the target range.

  • Maintain the reaction at 85-90 °C until completion (monitor by HPLC).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and then with MTBE.

  • Dry the product under vacuum at 50-55 °C.

Parameter Recommended Value Reference
NaH (equivalents) 1.1[2]
Monochloramine (equivalents) 1.2[7]
Formamidine Acetate (equivalents) 3.0[7]
N-amination Temperature 0-10 °C[2][7]
Cyclization Temperature 85-90 °C[7]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low or No Yield of Pyrrolo[2,1-f]triazine CheckAmination Investigate N-amination Step Start->CheckAmination CheckCyclization Investigate Cyclization Step Start->CheckCyclization CheckReagents Assess Reagent Quality Start->CheckReagents AminationReagent Confirm N-aminating reagent & base activity CheckAmination->AminationReagent AminationTemp Verify temperature control (0-5 °C) CheckAmination->AminationTemp CyclizationTemp Ensure sufficient heating (temp & time) CheckCyclization->CyclizationTemp CyclizationReagent Verify cyclizing reagent (e.g., formamidine acetate) CheckCyclization->CyclizationReagent PurifySM Purify starting pyrrole derivative CheckReagents->PurifySM FreshReagents Use fresh/pure reagents & anhydrous solvents CheckReagents->FreshReagents OptimizeAmination Optimize aminating reagent/base/temp AminationReagent->OptimizeAmination AminationTemp->OptimizeAmination OptimizeCyclization Optimize heating profile & reagent stoichiometry CyclizationTemp->OptimizeCyclization CyclizationReagent->OptimizeCyclization ImproveHandling Implement stringent reagent handling PurifySM->ImproveHandling FreshReagents->ImproveHandling

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathway

SyntheticPathway Pyrrole Pyrrole Derivative (e.g., 2-Cyanopyrrole) NAminoPyrrole N-Amino Pyrrole Intermediate Pyrrole->NAminoPyrrole  N-amination  (e.g., NaH, NH2Cl) Product Pyrrolo[2,1-f]triazine NAminoPyrrole->Product  Cyclization  (e.g., Formamidine Acetate, Heat)

Caption: A common synthetic route to pyrrolo[2,1-f]triazines.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). National Institutes of Health (NIH). [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022-01-07). ACS Publications. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014-02-15). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014-02-15). PubMed. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Science. [Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. (2022-06-10). ACS Publications. [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016-08-09). National Institutes of Health (NIH). [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023-09-06). ACS Publications. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ResearchGate. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022-01-07). ACS Publications. [Link]

  • Catalyst-free assembly of a polyfunctionalized 1,2,4-triazole-fused N-heterocycle, 6-acylated pyrrolo[1,2-a][1][2][3]triazolo[5,1-c]pyrazine. (2023-11-29). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. (2011-08-19). PubMed. [Link]

Sources

Technical Support Center: 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid - Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a nitrogen-rich heterocyclic compound. Such structures are known for their diverse biological activities but can also present challenges regarding their stability in solution.[1][2] The fused pyrrolotriazine ring system, while aromatic, possesses sites susceptible to hydrolytic, oxidative, and photolytic degradation. Understanding these liabilities is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in solution?

A1: The main factors are pH, light, temperature, and the presence of oxidizing agents. Like many nitrogen-containing heterocycles, this compound is susceptible to degradation under harsh acidic or alkaline conditions, exposure to UV light, and elevated temperatures.[3][4]

Q2: What is the recommended way to store a stock solution of this compound?

A2: For short-term storage (up to a few days), it is advisable to keep the solution at 2-8°C. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[3]

Q3: My solution of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid has turned a yellow/brown color. What does this indicate?

A3: Discoloration is a strong indicator of compound degradation.[3] This may be due to the formation of chromophoric degradation products, potentially arising from oxidative or photolytic pathways. It is crucial to discard the solution and prepare a fresh one, ensuring it is protected from light and prepared with high-purity, degassed solvents.

Q4: Can I prepare aqueous solutions of this compound in advance for my experiments?

A4: It is highly recommended to prepare fresh solutions on the day of the experiment whenever possible.[3] If you must prepare solutions in advance, use a buffered system to maintain a stable pH and store them under the recommended conditions (refrigerated or frozen, protected from light).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: You run an HPLC or LC-MS analysis of your sample and observe new peaks that were not present in the initial analysis of the compound.

Probable Causes & Solutions:

  • Hydrolytic Degradation: The pyrrolotriazine core can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the triazine ring.

    • Solution: Ensure your solutions are prepared in a neutral buffer (pH 6-8). If your experimental conditions require acidic or basic pH, prepare the solutions immediately before use and minimize the time the compound is exposed to these conditions. A stability-indicating HPLC method should be used to monitor the formation of any degradation products.[4][5]

  • Oxidative Degradation: The electron-rich pyrrole ring and the amino group are potential sites for oxidation. This can be accelerated by the presence of dissolved oxygen or trace metal ions in your solvents.

    • Solution: Use high-purity, degassed solvents for your solutions. Consider purging your solutions with an inert gas like nitrogen or argon before sealing the vial, especially for long-term storage.[3]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.

    • Solution: Always store solutions in amber vials or protect them from light by wrapping them in aluminum foil.[3]

Issue 2: Decreased Peak Area or Loss of Compound Over Time

Scenario: You observe a progressive decrease in the peak area of the parent compound in your chromatograms over a series of injections or after a period of storage.

Probable Causes & Solutions:

  • Compound Degradation: As discussed above, hydrolysis, oxidation, or photodegradation will reduce the concentration of the active compound.

    • Solution: Implement the handling and storage recommendations outlined in this guide. Prepare fresh solutions for each experiment. If you suspect degradation, a forced degradation study can help identify the conditions under which your compound is least stable.

  • Adsorption to Container Surfaces: Highly polar or charged molecules can sometimes adsorb to glass or plastic surfaces, leading to an apparent loss of concentration.

    • Solution: Consider using silanized glass vials or polypropylene tubes. Including a small percentage of an organic solvent (like acetonitrile or methanol) in your aqueous solutions can sometimes help to reduce adsorption.

Issue 3: Inconsistent Results in Biological Assays

Scenario: You are seeing high variability in your biological assay results when using a stock solution of the compound.

Probable Causes & Solutions:

  • Compound Instability: Degradation of the parent compound will lead to a decrease in its effective concentration, resulting in lower than expected biological activity. It is also possible that the degradation products are interfering with the assay.[3]

    • Solution: Always use freshly prepared solutions for your experiments. If using a thawed stock solution, use it promptly and avoid multiple freeze-thaw cycles. It is good practice to perform a quick purity check (e.g., by HPLC) of the stock solution before use if it has been stored for an extended period.[3]

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid under various stress conditions, extrapolated from studies on similar compounds like Remdesivir.[4][5][6]

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl) UnstableHydrolysis of the amino group, cleavage of the triazine ring.
Basic Hydrolysis (e.g., 0.1 N NaOH) UnstableHydrolysis of the amino group, potential for ring opening.
Neutral Hydrolysis (Water) Moderately StableSlow hydrolysis over time.
Oxidative (e.g., 3% H₂O₂) UnstableOxidation of the pyrrole ring and/or amino group.
Thermal (e.g., 60-80°C) Moderately StableDegradation is accelerated at higher temperatures.
Photolytic (UV light) UnstablePhotodegradation leading to various products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Solvent Selection: Use high-purity, degassed solvents such as DMSO, DMF, or a buffered aqueous solution (pH 6-8).

  • Weighing: Accurately weigh the required amount of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial and vortex or sonicate until the compound is completely dissolved.

  • Storage: If not for immediate use, store the solution in an amber vial at the recommended temperature (-20°C or -80°C for long-term).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase:

    • A: 0.1% Formic acid or Trifluoroacetic acid in water.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient from 5-95% B over 20-30 minutes is often effective at separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Forced Degradation Samples: To validate the stability-indicating nature of the method, inject samples that have been subjected to forced degradation (acid, base, oxidation, heat, light) to ensure that all degradation products are well-resolved from the parent peak.[4][5]

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid molecule.

G cluster_0 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid cluster_1 Degradation Pathways mol Structure Image Here Hydrolysis Hydrolytic Cleavage Hydrolysis->mol Triazine Ring Opening Amino Group Hydrolysis Oxidation Oxidative Attack Oxidation->mol Pyrrole Ring Oxidation Photodegradation Photolytic Rearrangement Photodegradation->mol Complex Rearrangements

Caption: Potential degradation sites on the molecule.

Troubleshooting Workflow for Unexpected HPLC Peaks

This workflow can help you diagnose the cause of unexpected peaks in your chromatogram.

G start Unexpected Peak(s) in HPLC check_fresh Analyze a freshly prepared solution start->check_fresh peaks_present Peaks still present? check_fresh->peaks_present impurity Likely an impurity in the solid material peaks_present->impurity Yes degradation Likely degradation in solution peaks_present->degradation No protect_light Protect solution from light degradation->protect_light use_inert Use degassed solvents / inert atmosphere degradation->use_inert check_ph Check pH of the solution degradation->check_ph reanalyze Re-analyze after implementing protective measures protect_light->reanalyze use_inert->reanalyze check_ph->reanalyze

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

  • BenchChem. (2025). Stability of 3-Amino-1,2,4-triazine Derivatives in Solution.
  • Dadlani, H. V., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry.
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Khan, I., et al. (2022). Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in. Pakistan Journal of Pharmaceutical Sciences.
  • Sahu, S., et al. (2021). Development of Stability-Indicating RP-HPLC Method for Remdesivir in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 11(4), 421–428.
  • Wiley Analytical Science. (2021). Simple stability-indicating HPLC method for remdesivir.
  • Yerne, M., et al. (2024). Stress Degradation Study Of Remdesivir Using RP-HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 15(3).
  • Dadlani, H. V., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry, 45(15), 7217-7224.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • AIP Publishing. (2023). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives.
  • PubMed. (2007). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
  • RSC Publishing. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone.
  • Biochemistry - Pharmacy 180. (n.d.). Degradation of Purine Nucleotides.
  • NCBI Bookshelf. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 8th edition.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MDPI. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product.
  • SciELO. (2019). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
  • PubMed. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][3][4][6]triazine derivatives as novel hedgehog signaling pathway inhibitors. Retrieved from PubMed.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for s-Triazine Derivatives.

Sources

Technical Support Center: Overcoming Low Solubility of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid (CAS: 1236201-15-2).[4][5] This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The inherent structure of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, a nitrogen-containing heterocycle with a carboxylic acid moiety, presents a classic solubility challenge.[6][7][8][9][10] The planar, aromatic nature of the pyrrolotriazine core can lead to strong crystal lattice forces, while the carboxylic acid group offers a handle for pH-dependent solubility. This guide will provide a series of troubleshooting strategies and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid expected to have low aqueous solubility?

A1: The low aqueous solubility likely stems from a combination of factors inherent to its molecular structure:

  • Crystalline Solid State: The planar heterocyclic ring system can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to a stable crystal lattice that is difficult for a solvent to break down.

  • Hydrophobic Surface Area: The fused ring system, despite the presence of nitrogen atoms, contributes to a significant nonpolar surface area.

  • Weakly Acidic Nature: As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium. In neutral or acidic pH, the carboxylic acid will be in its protonated, less soluble form.

Q2: What are the key physicochemical properties I should consider for this compound?

A2: While experimental data for this specific molecule is not widely available, based on its structure—a carboxylic acid—you should focus on determining the following:

  • pKa: The dissociation constant of the carboxylic acid group is crucial. This will dictate the pH range at which the molecule is ionized and, therefore, more soluble.

  • LogP: The octanol-water partition coefficient will give you an indication of the compound's lipophilicity. A higher LogP suggests lower aqueous solubility.

  • Melting Point: A high melting point often correlates with high crystal lattice energy, which in turn suggests lower solubility.

Q3: Can I assume that this compound will be more soluble in organic solvents?

A3: Not necessarily. While the heterocyclic core has some nonpolar character, the amino and carboxylic acid groups are polar. Therefore, its solubility in organic solvents will vary. It may have limited solubility in nonpolar solvents like hexane but could be more soluble in polar aprotic solvents like DMSO, DMF, or NMP. However, for many biological applications, solubility in aqueous-based systems is paramount.

Troubleshooting Guides

Scenario 1: Poor Solubility in Aqueous Buffers for In Vitro Assays

You are preparing a stock solution of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid for a cell-based assay and observe precipitation or incomplete dissolution in your standard phosphate-buffered saline (PBS) at pH 7.4.

dot graph TD { A[Start: Poor Solubility at pH 7.4] --> B{Is the carboxylic acid ionized?}; B -->|No| C[Increase pH]; C --> D{Solubility Improved?}; D -->|Yes| E[Optimize pH & Buffer System]; D -->|No| F[Consider Co-solvents]; F --> G{Solubility Improved?}; G -->|Yes| H[Determine Max Tolerated Co-solvent %]; G -->|No| I[Explore Use of Solubilizing Excipients]; I --> J[End: Solubilized Compound]; E --> J; H --> J; }

1. pH Adjustment:

  • Rationale: Carboxylic acids become deprotonated and form a more soluble carboxylate salt at a pH above their pKa.[11][12] By increasing the pH of your buffer, you can significantly enhance the solubility of your compound.

  • Protocol:

    • Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0). Common biological buffers like Tris or HEPES are suitable.

    • Attempt to dissolve a known amount of the compound in each buffer to determine the minimum pH required for complete dissolution at your target concentration.

    • Important: Ensure the final pH of your stock solution is compatible with your experimental system. You may need to perform a vehicle control to account for any effects of the higher pH on your cells or assay.

2. Utilize Co-solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[2][13]

  • Protocol:

    • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol.[2]

    • Serially dilute this stock solution into your aqueous assay buffer.

    • Critical Consideration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, often <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final concentration of the co-solvent.

3. Employ Solubilizing Excipients:

  • Rationale: Excipients are pharmacologically inactive substances that can be used to improve the solubility of active pharmaceutical ingredients.[1][3][14]

  • Protocol Options:

    • Surfactants: Surfactants like Tween 80 or sodium lauryl sulfate can form micelles that encapsulate the hydrophobic parts of your molecule, increasing its apparent solubility.[14][15] Start with low concentrations (e.g., 0.01-0.1%) and assess for any interference with your assay.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment.[16] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Strategy Pros Cons Starting Point
pH Adjustment Simple, cost-effective.Potential for pH to affect the assay.Test buffers from pH 7.5 to 9.0.
Co-solvents Effective for many compounds.Can be toxic to cells at higher concentrations.Prepare a 10 mM stock in DMSO; keep final assay concentration <0.5%.
Excipients Can significantly increase solubility.May interfere with the assay; can be costly.Screen 0.1% Tween 80 or 1% HP-β-CD.
Scenario 2: Difficulty in Preparing a Formulation for In Vivo Studies

You need to prepare a formulation of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid for oral or parenteral administration in an animal model, but are struggling to achieve the desired concentration and stability.

dot graph TD { A[Start: Formulation Challenge] --> B{Route of Administration?}; B -->|Oral| C[Consider Salt Formation]; B -->|Parenteral| D[Focus on Solubilizing Excipients]; C --> E{Salt Formation Successful?}; E -->|Yes| F[Characterize Salt Properties]; E -->|No| G[Explore Amorphous Solid Dispersions]; D --> H{Excipient System Identified?}; H -->|Yes| I[Ensure Biocompatibility & Stability]; H -->|No| J[Consider Nanosuspensions]; F --> K[End: Stable Oral Formulation]; G --> K; I --> L[End: Stable Parenteral Formulation]; J --> L; }

1. Salt Formation:

  • Rationale: Converting a weakly acidic drug into a salt is a common and effective method to increase its aqueous solubility and dissolution rate.[17][18][19] The salt form often has a more favorable crystal lattice energy.

  • Protocol:

    • Select a pharmaceutically acceptable counterion. For a carboxylic acid, common choices include sodium (Na+), potassium (K+), or tromethamine.[17]

    • React the free acid form of your compound with an equimolar amount of the chosen base (e.g., NaOH, KOH) in a suitable solvent system.

    • Isolate the resulting salt, for instance, by evaporation or precipitation.

    • Characterize the salt for its solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

2. Amorphous Solid Dispersions:

  • Rationale: The amorphous form of a drug is thermodynamically less stable and therefore more soluble than its crystalline counterpart.[3] Dispersing the amorphous drug in a polymer matrix can stabilize it and prevent recrystallization.

  • Protocol:

    • Select a suitable polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[20]

    • Dissolve both the drug and the polymer in a common organic solvent.

    • Remove the solvent using techniques like spray drying or rotary evaporation to obtain the solid dispersion.[20][21]

    • Characterize the solid dispersion to confirm its amorphous nature (e.g., using XRD or DSC) and evaluate its dissolution properties.

3. Lipid-Based Formulations:

  • Rationale: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15][22] These systems form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

  • Protocol:

    • Screen the solubility of your compound in various oils, surfactants, and co-solvents.

    • Develop a formulation by combining these components in different ratios.

    • Evaluate the self-emulsification properties of the formulation upon dilution with an aqueous medium.

    • Characterize the resulting emulsion for droplet size and stability.

Formulation Approach Primary Application Key Advantage Considerations
Salt Formation Oral & ParenteralSignificant increase in aqueous solubility and dissolution.Potential for hygroscopicity and common ion effect.[19]
Amorphous Solid Dispersions OralOvercomes crystal lattice energy limitations.Physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations (SEDDS) OralEnhances solubility and bioavailability of lipophilic drugs.Requires careful selection of excipients to ensure good emulsification.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid and unlock its full therapeutic potential.

References

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect - OSTI.GOV. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Principles of Salt Formation. ResearchGate. [Link]

  • BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW. Innoriginal: International Journal of Sciences. [Link]

  • Tactics to Improve Solubility. Books. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. [Link]

  • Improving solubility via structural modification. ResearchGate. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]

  • Improving Solubility via Structural Modification. OUCI. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. ResearchGate. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. [Link]

  • 4-amino-7-bromopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. ChemBK. [https://www.chembk.com/en/chem/Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic%20acid,%204-amino-7-bromo-]([Link]1][2][3]triazine-5-carboxylic%20acid,%204-amino-7-bromo-)

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. PMC - NIH. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]

  • 2940962-91-2 | 4-aminopyrazolo[5,1-f][1][2][3]triazine-6-carboxylic acid. AA Blocks. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furancarbonitrile. Merck Index. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine. PubChem. [Link]

  • 6-Amino-[1][2][3]triazine-5-carboxylic acid. Chem-Impex. [Link]

Sources

Technical Support Center: Synthesis of 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic Acid

Technical Support Center: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My final product shows a low yield. What are the likely causes?

A1: Low yields can stem from several factors. Incomplete cyclization of the triazine ring is a common issue. Also, consider the possibility of product degradation, particularly decarboxylation, under harsh acidic or thermal conditions. Inefficient purification, where the polar product is lost, can also contribute to low recovery.

Q2: I'm observing an unexpected peak in my HPLC analysis. How do I identify it?

A2: An unexpected peak could be an unreacted starting material, an intermediate, a byproduct, or a degradation product. Refer to the "Common Impurities" table below for potential structures and their molecular weights. We recommend using HPLC-MS to obtain the mass of the impurity, which will greatly aid in its identification.

Q3: The color of my final product is off-white/yellowish instead of white. What does this indicate?

A3: A yellowish tint can indicate the presence of colored impurities, possibly arising from side reactions or the degradation of starting materials. It is crucial to ensure the purity of your starting materials and intermediates.

Q4: My NMR spectrum shows broader peaks than expected. What could be the reason?

A4: Broad peaks in an NMR spectrum can suggest the presence of paramagnetic impurities, aggregation of your compound at the concentration used for analysis, or dynamic exchange processes. Ensure your sample is free of any residual metal catalysts and consider acquiring the spectrum at a different concentration or temperature.

II. A Plausible Synthetic Route and Potential Impurities

While multiple synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine core exist, a common approach involves the construction of a substituted aminopyrrole followed by the formation of the triazine ring.[3] Based on established methodologies, we can hypothesize a plausible synthetic pathway to anticipate potential impurities.

Synthetic_PathwayAStarting Material A(e.g., Substituted Pyrrole Precursor)CIntermediate 1(1-Aminopyrrole derivative)A->CStep 1:N-AminationI1Impurity 1(Unreacted A)A->I1BStarting Material B(e.g., Aminating Agent)B->CI2Impurity 2(Unreacted B)B->I2EFinal Product(4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid)C->EStep 2:Triazine Ring CyclizationDStarting Material C(e.g., Formamidine Acetate)D->EI3Impurity 3(Decarboxylated Product)E->I3Degradation(Heat/Acid)I4Impurity 4(Hydrolyzed Product)E->I4Degradation(Hydrolysis)

Caption: Hypothesized synthetic pathway for 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic acid, highlighting key steps and potential impurity formation points.

III. Common Impurities: Identification and Characterization

The following table summarizes the most common impurities that may be encountered.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Unreacted 1-Aminopyrrole Intermediate Varies based on precursorVariesVariesIncomplete cyclization in Step 2.
Decarboxylated Product 4-Aminopyrrolo[2,1-f]triazineC6H6N4134.14Degradation of the final product under acidic or high-temperature conditions.[4][5][6][7]
Hydrolyzed Product 4-Oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acidC7H5N3O3179.13Hydrolysis of the 4-amino group.[8][9][10][11]
Unreacted Formamidine Acetate CH5N2·CH3COOHC3H8N2O2104.11Excess reagent from Step 2.

IV. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter.

Problem 1: An additional, less polar peak is observed in my reverse-phase HPLC chromatogram.

Question: My HPLC analysis shows a significant peak eluting earlier than my product. What is it likely to be, and how can I confirm its identity and eliminate it?

Answer:

Plausible Cause: An earlier eluting peak in reverse-phase HPLC is less polar than the product. This strongly suggests the presence of the decarboxylated impurity , 4-Aminopyrrolo[2,1-f]triazine. The loss of the polar carboxylic acid group significantly reduces its retention time on a C18 column.

Causality: Decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by acid and heat.[4][5][6][7] If your reaction work-up or purification involves prolonged exposure to acidic conditions or high temperatures, the formation of this impurity is likely.

Troubleshooting Workflow:

Troubleshooting_DecarboxylationStartObserve Early Eluting Peak in HPLCStep1Confirm Identity with HPLC-MS(Look for m/z ~134.14)Start->Step1Step2Review Reaction Conditions- Minimize heat- Use milder acid or shorter exposure timeStep1->Step2Step3Optimize Purification- Use a more polar solvent system for chromatography- Consider crystallizationStep2->Step3ResultReduced or Eliminated Impurity PeakStep3->Result

Caption: Workflow for identifying and mitigating the decarboxylated impurity.

Experimental Protocol: Confirmation and Removal of Decarboxylated Impurity

  • Confirmation by HPLC-MS:

    • Prepare a sample of your crude product at approximately 1 mg/mL in a suitable solvent (e.g., methanol/water).

    • Analyze the sample using an HPLC system coupled to a mass spectrometer.

    • Monitor for an ion with an m/z corresponding to the molecular weight of the decarboxylated product (C6H6N4, MW: 134.14).

  • Mitigation Strategies:

    • Reaction Conditions: If decarboxylation is occurring during the reaction, consider lowering the reaction temperature and minimizing the reaction time. If an acid catalyst is used, explore using a weaker acid or reducing its concentration.

    • Purification:

      • Chromatography: Utilize reverse-phase chromatography. The significant polarity difference between the product and the decarboxylated impurity should allow for good separation.

      • Crystallization: Attempt to crystallize the product from a polar solvent. The higher polarity and potential for hydrogen bonding of the carboxylic acid product may lead to its preferential crystallization, leaving the less polar impurity in the mother liquor.[1]

Problem 2: A peak with a similar retention time to my product is observed, complicating purification.

Question: My HPLC shows a peak that is very close to my product peak, making separation by chromatography difficult. What could this be?

Answer:

Plausible Cause: A peak with a similar polarity to your product could be the hydrolyzed impurity , 4-Oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. The replacement of the amino group with a carbonyl group results in a molecule with comparable polarity.

Causality: The 4-amino group on the triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding oxo-derivative.[8][9][10][11]

Troubleshooting Workflow:

  • Identity Confirmation:

    • Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the impurity. The hydrolyzed product will have a molecular weight of approximately 179.13.

    • Utilize 2D NMR techniques (like HMBC and HSQC) to confirm the structural change from an amino to a carbonyl group.

  • Mitigation and Removal:

    • pH Control: Carefully control the pH during the reaction and work-up to avoid strongly acidic or basic conditions.

    • Chromatography Optimization:

      • Screen different reverse-phase columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve the resolution between the product and the impurity.

      • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation technique for these polar compounds.[2]

Problem 3: My NMR spectrum is complex, with more signals than expected for the pure product.

Question: The 1H NMR of my purified product shows multiple sets of signals, suggesting a mixture of compounds. How can I interpret this?

Answer:

Plausible Causes: This could be due to the presence of unreacted intermediates, such as the 1-aminopyrrole precursor , or a mixture of the product and one of the previously mentioned impurities.

Troubleshooting Workflow:

  • NMR Analysis:

    • Carefully integrate all signals in the 1H NMR spectrum to determine the relative ratios of the components.

    • Acquire a 13C NMR spectrum to further characterize the mixture.

    • Compare the observed chemical shifts with literature values for similar pyrrole and pyrrolotriazine structures.

  • Correlation with HPLC-MS:

    • Correlate the ratios observed in the NMR with the peak areas from your HPLC analysis.

    • Use the mass data from HPLC-MS to identify the components corresponding to the different sets of NMR signals.

  • Enhanced Purification:

    • If the impurity is an unreacted intermediate, revisit the reaction conditions for the cyclization step. Consider increasing the reaction time, temperature, or the amount of the cyclizing agent.

    • Re-purify the material using the optimized chromatography conditions developed in the previous troubleshooting steps.

V. References

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic letters, 4(15), 2601–2603. Available at: [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601-2603. Available at: [Link]

  • Turesky, R. J., & Vouros, P. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation research, 376(1-2), 29–35. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gäb, J., & Gmeiner, P. (2003). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry, 68(16), 6245–6251. Available at: [Link]

  • Pyrrole decarboxylation. ChemTube3D. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., Che, Y., & Zhang, Y. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(19), 3029–3035. Available at: [Link]

  • Chen, S. F., Lin, Y. A., & Lee, Y. C. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography-Tandem mass spectrometry. Journal of food and drug analysis, 27(2), 595–602. Available at: [Link]

  • Padwa, A., & Ginn, J. D. (2014). Recent Advancements in Pyrrole Synthesis. Current organic chemistry, 18(21), 2796–2829. Available at: [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic letters, 13(21), 5854–5857. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. (2023). Available at: [Link]

  • Lee, K. J., Choi, J. H., Kim, J., & Kim, M. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Food science and biotechnology, 24(1), 25-32. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

  • Li, Y., Chen, J., & Zhu, S. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & biomolecular chemistry, 12(40), 8031–8035. Available at: [Link]

  • Lee, S. H., & He, Y. (2014). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-Mass spectrometry. Journal of chromatography. A, 1327, 28–35. Available at: [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2022). Molecules, 27(19), 6599. Available at: [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (2021). Organic Chemistry Frontiers, 8(1), 57-63. Available at: [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2019). Journal of Food and Drug Analysis, 27(2), 595-602. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. Available at: [Link]

  • Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (4), 655-660. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. (2022). Catalysts, 12(5), 548. Available at: [Link]

  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. Available at: [Link]

  • Chen, K., & Zang, L. (2019). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of pharmaceutical and biomedical analysis, 167, 173–183. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Available at: [Link]

  • Carroll, A. R., et al. (2012). NMR Fingerprints of the Drug-like Natural-Product Space Identify Iotrochotazine A: A Chemical Probe to Study Parkinson's Disease. Angewandte Chemie International Edition, 51(25), 6070-6073. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(17), 3781–3784. Available at: [Link]

  • NMR Characterization of Lignans. (2022). Molecules, 27(19), 6599. Available at: [Link]

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Available at: [Link]

  • Kihlberg, J., & Åqvist, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Progress in nuclear magnetic resonance spectroscopy, 114-115, 10-25. Available at: [Link]

  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. (2009). Biological Magnetic Resonance, 28, 25-62. Available at: [Link]

  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Available at: [Link]

Technical Support Center: Scaling Up 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production, drawing from established principles in heterocyclic chemistry and process development.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the synthesis of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

1. What are the most common synthetic routes for the pyrrolo[2,1-f][1][2][3]triazine core?

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core typically involves the construction of a substituted pyrrole precursor followed by the annulation of the triazine ring. Common strategies include:

  • Synthesis from pyrrole derivatives: This often involves the N-amination of a substituted pyrrole, followed by cyclization with a suitable one-carbon source like formamidine acetate.[4]

  • Multistep synthesis: These routes may involve the construction of the pyrrole ring from acyclic precursors, followed by the formation of the triazine ring.[4][5]

  • Transition metal-mediated synthesis: Palladium- or copper-catalyzed reactions can be employed for the formation of key C-N or C-C bonds in the heterocyclic scaffold.

2. My reaction to form the pyrrolotriazine core is giving a low yield. What are the likely causes?

Low yields in heterocyclic synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions are recommended to determine the optimal parameters before proceeding to a larger scale.[6]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion. Ensure all reagents are of high purity and solvents are appropriately dried.[6]

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized temperature gradients and poor reaction kinetics. Ensure the mixing is sufficient for the reactor volume.[6]

3. I am observing significant amounts of impurities in my crude product. What are the likely culprits?

Impurities in pyrrolotriazine synthesis can arise from several sources:

  • Process-Related Impurities: These include unreacted starting materials and intermediates.[1][2]

  • By-products: Side reactions, such as over-alkylation, hydrolysis of intermediates, or dimerization, can generate by-products.

  • Degradation Products: The final compound or key intermediates may degrade under harsh reaction or workup conditions.[2] For instance, the pyrrolotriazine core, being a key component of remdesivir, has known degradation pathways that can be relevant.[1][2]

4. What are the initial steps I should take to troubleshoot a problematic reaction?

A systematic approach is crucial for effective troubleshooting. The following workflow can be a useful starting point:

troubleshooting_workflow start Problem Identified (e.g., Low Yield, High Impurities) verify Verify Starting Material and Reagent Quality start->verify verify->start Quality Issue (Source New Materials) conditions Review Reaction Conditions (T, t, conc.) verify->conditions Quality OK conditions->start Incorrect Conditions (Optimize) workup Analyze Workup and Purification Procedures conditions->workup Conditions Correct workup->start Losses or Degradation (Modify Procedure) end Problem Resolved workup->end Procedure Optimized

Caption: A general workflow for troubleshooting synthetic challenges.

II. Troubleshooting Guides for Scaling Up Production

This section provides detailed guidance on specific challenges that may be encountered during the scale-up of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid synthesis.

Guide 1: Challenges in the Formation of the Pyrrolotriazine Ring

The cyclization step to form the triazine ring is a critical transformation. On a larger scale, issues such as poor heat transfer and inefficient mixing can become significant.

Problem: Incomplete cyclization and formation of side products.

Potential Cause Troubleshooting Strategy
Localized Hotspots: In large reactors, exothermic reactions can lead to localized overheating, causing decomposition of starting materials or products.- Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio. - Consider a slower addition of reagents to control the reaction exotherm.
Suboptimal Base Stoichiometry: The choice and amount of base can be critical for the cyclization reaction.- Carefully screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) on a small scale. - Perform a stoichiometric optimization of the chosen base.
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity.- Screen a range of solvents with appropriate boiling points for the reaction temperature. - Consider using a co-solvent system to improve the solubility of all reactants.

Experimental Protocol: Small-Scale Reaction Optimization

  • Set up a parallel reaction block with multiple small-scale reactors (1-5 mL).

  • To each reactor, add the N-aminated pyrrole precursor and the chosen solvent.

  • Prepare stock solutions of the cyclization agent (e.g., formamidine acetate) and various bases.

  • Add the cyclization agent and base to each reactor according to the experimental design (e.g., varying temperature, base, and stoichiometry).

  • Stir the reactions at the designated temperature for a set time.

  • Quench the reactions and analyze the crude product mixture by HPLC or LC-MS to determine the conversion and impurity profile.

Guide 2: Purification and Isolation of the Final Product

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound at its isoelectric point. This can present unique purification challenges.[7][8]

Problem: Difficulty in crystallizing the final product and removing polar impurities.

Potential Cause Troubleshooting Strategy
Zwitterionic Nature: Zwitterionic compounds can be highly polar and may have low solubility in common organic solvents, making crystallization difficult.[9]- Determine the isoelectric point (pI) of the molecule. Crystallization is often most successful at or near the pI. - Screen a wide range of solvent systems, including mixed aqueous-organic solvents. - Consider the use of anti-solvent crystallization.
High Polarity of Impurities: Polar impurities can co-precipitate with the product.- Employ orthogonal purification techniques. For example, if crystallization is challenging, consider preparative HPLC or ion-exchange chromatography. - Adjust the pH during aqueous workup to selectively extract the product or impurities into the aqueous or organic phase.
Salt Formation: The amino and carboxylic acid groups can form salts with acidic or basic impurities, affecting solubility and crystallization.- A final wash with a pH-adjusted aqueous solution can help to break these salt formations. - Consider a final purification step using a technique that separates based on charge, such as ion-exchange chromatography.

Experimental Protocol: pH-Controlled Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amino group and extract basic impurities.

  • Back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

  • Wash the combined organic layers with a dilute basic solution (e.g., 1 M NaHCO₃) to deprotonate the carboxylic acid and extract acidic impurities.

  • Again, back-extract the aqueous layer to recover the product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

extraction_workflow start Crude Product in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1 M HCl) start->acid_wash base_wash Wash with Dilute Base (e.g., 1 M NaHCO₃) acid_wash->base_wash Removes Basic Impurities brine_wash Wash with Brine base_wash->brine_wash Removes Acidic Impurities dry_concentrate Dry and Concentrate brine_wash->dry_concentrate product Purified Product dry_concentrate->product

Caption: A workflow for pH-controlled liquid-liquid extraction.

III. References

  • SynThink. Remdesivir EP Impurities & USP Related Compounds. [Link]

  • Veeprho. Remdesivir Impurities and Related Compound. [Link]

  • Fox, R. J., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 16(4), 673-681. [Link]

  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1845-1865. [Link]

  • Pharmaffiliates. Remdesivir-impurities. [Link]

  • Warren, J. D., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Request PDF. [Link]

  • Seela, F., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Semantic Scholar. [Link]

  • SynZeal. Remdesivir Impurities. [Link]

  • Gagniuc, P. A., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Crystals, 11(2), 163. [Link]

  • Bethune, S. J., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • Synocule. 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. [Link]

  • Wang, C., et al. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications, 58(5), 558-571. [Link]

  • Gunnam, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(86), 12610-12613. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical refinement of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique molecule. Here, we synthesize foundational analytical principles with practical, field-tested solutions to empower you to develop robust, accurate, and reliable methods.

Introduction to the Analyte

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical development. Its structure, featuring a fused pyrrolotriazine core with both an amine and a carboxylic acid group, presents distinct analytical challenges. These include its polar nature, potential for multiple ionization states, and susceptibility to specific degradation pathways. This guide provides a structured approach to troubleshooting and refining analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: Why am I seeing significant peak tailing in my HPLC chromatogram for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid?

A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the basic amine group with acidic residual silanol groups on the silica-based column packing.[1][2][3] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) to protonate the silanol groups, minimizing their interaction with the protonated amine group of your analyte.[4]

  • Column Choice: Use a column with high-purity silica and effective end-capping to reduce the number of available silanol groups.[1][5]

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) in your mobile phase to saturate the active sites on the stationary phase.

Q2: My LC-MS sensitivity for this compound is low and inconsistent. What could be the cause?

A2: Low and variable sensitivity in LC-MS is often a result of ion suppression.[6][7][8][9] This occurs when co-eluting matrix components compete with the analyte for ionization in the MS source. Given the polar nature of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, it is prone to co-elute with other polar molecules from the sample matrix. To address this:

  • Improve Chromatographic Resolution: Optimize your HPLC method to separate the analyte from interfering matrix components. A longer gradient or a different stationary phase can be effective.

  • Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.

  • Reduce Matrix Effects: Dilute your sample to lower the concentration of interfering components.[9]

Q3: The carboxylic acid proton is not visible or is very broad in my ¹H NMR spectrum. How can I resolve this?

A3: The proton of the carboxylic acid group is acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the deuterated solvent, leading to peak broadening or its complete disappearance from the spectrum.[10][11] To improve its detection:

  • Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆) is anhydrous.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, resulting in a sharper peak.

  • Solvent Choice: DMSO-d₆ is often a good choice as it can form hydrogen bonds with the carboxylic acid, slowing down the exchange.

Q4: How should I prepare my sample of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid for NMR analysis?

A4: Proper sample preparation is crucial for high-quality NMR data.[12][13]

  • Solvent Selection: Due to the compound's polarity and the presence of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often the most suitable solvent.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[12]

  • Dissolution: It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[12]

In-Depth Troubleshooting Guides

Guide 1: HPLC Method Refinement

Peak tailing is a common issue when analyzing polar compounds containing basic functional groups, such as the amine in 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This asymmetry can compromise peak integration and reduce resolution.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Causality Explained:

  • Physical Problems: A void at the head of the column or excessive extra-column volume can cause peak distortion for all compounds.[2]

  • Chemical Interactions: The interaction between the protonated amine of the analyte and deprotonated silanols on the silica surface is a primary cause of tailing for basic compounds.[1][4] By operating at a low pH, the silanols are protonated and less likely to interact with the analyte. High-purity, end-capped columns have fewer residual silanols.[1][5]

Recommended Protocol: Reversed-Phase HPLC Method

ParameterRecommended SettingRationale
Column C18, <3 µm, high-purity silica with end-cappingMinimizes silanol interactions and provides high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol ionization.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase.
Gradient 5% to 95% B over 15 minutesA good starting point for method development.
Flow Rate 0.3 - 0.5 mL/min for a 2.1 mm ID columnTypical flow rate for analytical scale columns.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at the λmax of the compoundDetermine λmax by scanning a standard solution.
Injection Vol. 1-5 µLAvoids column overload.
Guide 2: LC-MS Method Optimization

Ion suppression is a matrix effect that can significantly impact the accuracy and sensitivity of LC-MS analysis by reducing the ionization efficiency of the target analyte.[7][8][9]

Logical Decision Pathway for Mitigating Ion Suppression:

IonSuppression A Start: Low/Inconsistent MS Signal B Post-column infusion of analyte while injecting a blank matrix extract A->B C Observe for dip in analyte signal B->C D Is a signal dip observed co-eluting with matrix components? C->D E Yes: Ion Suppression Confirmed D->E F No: Investigate other issues (e.g., source contamination, analyte instability) D->F G Improve Chromatographic Separation E->G H Enhance Sample Cleanup (e.g., SPE) G->H I Dilute Sample H->I J Use an Isotopically Labeled Internal Standard I->J K Re-validate Method J->K L End K->L

Caption: Decision pathway for addressing ion suppression in LC-MS.

Mechanistic Insights:

  • Competition for Ionization: In the electrospray ionization (ESI) source, co-eluting compounds from the sample matrix can compete with 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid for charge, leading to a reduction in the number of analyte ions that reach the mass analyzer.[8]

  • Droplet Effects: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[9]

Protocol for a Starting LC-MS/MS Method:

ParameterRecommended SettingRationale
LC System UHPLC systemProvides better resolution to separate the analyte from matrix interferences.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe amine group is readily protonated.
MS/MS Transitions Q1: [M+H]⁺ → Q3: Characteristic fragment ionsDetermine by infusing a standard solution of the analyte.
Collision Energy Optimize for maximum fragment ion intensityVaries depending on the instrument and specific transition.
Source Temp. 350 - 450 °CInstrument-dependent, optimize for signal intensity.
Gas Flows Optimize nebulizer and drying gasesInstrument-dependent, crucial for efficient desolvation.
Guide 3: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[14][15]

Experimental Design for Forced Degradation:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hHydrolysis of the triazine ring or amide bond if present in derivatives.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hSimilar to acid hydrolysis, potentially faster degradation. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives are known to be unstable in alkaline medium.[16]
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the amine group or the pyrrole ring.
Thermal Stress Solid sample at 105 °C for 48hGeneral decomposition.
Photostability Solution and solid exposed to light (ICH Q1B)Photolytic degradation, potentially involving the aromatic rings.

Workflow for Developing a Stability-Indicating Method:

StabilityMethod A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC-DAD/MS A->B C Identify Degradation Products B->C D Optimize HPLC method to separate all degradants from the parent peak C->D E Peak Purity Analysis (e.g., DAD) D->E F Is the parent peak pure under all stress conditions? E->F G Yes: Method is Stability-Indicating F->G H No: Further optimize HPLC method F->H I Validate the Method (ICH Q2(R2)) G->I H->D J End I->J

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • alwsci. Common Causes Of Peak Tailing in Chromatography. Published July 17, 2025. Available from: [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Published November 12, 2019. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Published October 28, 2025. Available from: [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. J AOAC Int. 2015;98(5):1248-59. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • ResearchGate. Ion suppression: A major concern in mass spectrometry. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • YouTube. How to Prepare an NMR Sample. Published September 18, 2014. Available from: [Link]

  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Chemistry LibreTexts. Carboxylic acid NMR. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Published December 14, 2016. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Published December 14, 2023. Available from: [Link]

Sources

Technical Support Center: 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. This guide is designed to assist you in troubleshooting potential issues and answering frequently asked questions that may arise during your experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to ensure the integrity and success of your research.

While direct degradation studies on 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid are not extensively published, this guide synthesizes information from studies on related pyrrolotriazine and triazine structures to predict potential stability issues and guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid under common experimental conditions?

Based on the chemistry of related heterocyclic systems, 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid is likely susceptible to degradation via several pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The pyrrolotriazine core may be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[1] The amide-like linkages within the triazine ring and the carboxylic acid group are potential sites for hydrolytic cleavage. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline environments and lability in acidic media.[1]

  • Oxidative Degradation: The electron-rich pyrrole and triazine rings, as well as the amino group, are potential sites for oxidation. Common laboratory oxidants or even atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to the formation of N-oxides, hydroxylated species, or ring-opened products.[2] The sensitivity to oxidizing agents can be influenced by the specific chemical structure.[1]

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are known to be photolabile. Exposure to UV or even ambient light could induce photochemical reactions, leading to dimerization, ring cleavage, or other complex transformations.[1][3] For instance, studies on triazine-type herbicides show that photodegradation can lead to the loss of side-chains and substitution with hydroxyl groups.[3]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. To identify the cause, consider the following:

  • Solvent and pH: Was the sample dissolved in an acidic or basic medium? As mentioned, the compound is likely more susceptible to hydrolysis under these conditions. Consider preparing your solutions in a neutral, buffered mobile phase and analyzing them promptly.

  • Light Exposure: Was the sample vial protected from light? If not, photodegradation is a likely culprit.[1][3] Repeat the sample preparation in amber vials or under low-light conditions to see if the unexpected peaks are reduced.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure your samples are stored at an appropriate temperature, typically refrigerated or frozen for long-term storage, to minimize thermal degradation.

  • Oxidation: Was the solvent degassed? Dissolved oxygen can contribute to oxidative degradation. Using degassed solvents and even blanketing the sample with an inert gas like nitrogen or argon can help mitigate this.

Q3: How can I design a robust forced degradation study for this compound to identify potential degradants?

A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6] A well-designed study should expose the compound to a variety of stress conditions.

Here is a general framework for a forced degradation study, which should be adapted based on your specific analytical capabilities and regulatory requirements:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CHydrolysis of the triazine ring, decarboxylation.
Base Hydrolysis 0.1 M NaOH, room temperatureRapid hydrolysis is expected; milder conditions may be needed.[1]
Oxidation 3% H₂O₂, room temperatureN-oxidation, hydroxylation of the aromatic rings.[2]
Thermal Degradation Solid-state and solution, 60-80°CThermally induced decomposition.[7][8]
Photodegradation Solid-state and solution, exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, dimerization.[1][3]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing in reverse-phase HPLC analysis.

  • Plausible Cause: The carboxylic acid and amino groups can interact with residual silanols on the silica-based column packing, leading to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) will protonate the carboxylic acid, reducing its interaction with the stationary phase.

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

    • Add an Ion-Pairing Agent: For more complex separation issues, a low concentration of an ion-pairing agent can be added to the mobile phase.

Issue 2: Inconsistent results and poor reproducibility in stability studies.

  • Plausible Cause: This often points to uncontrolled experimental variables.

  • Troubleshooting Steps:

    • Control Light Exposure: Consistently use amber glassware and minimize exposure to ambient light during all sample handling and analysis steps.

    • Control Temperature: Use a calibrated oven or water bath for thermal stress studies. Ensure samples are equilibrated to a consistent temperature before analysis.

    • Control Atmosphere: For oxidative stability testing, ensure consistent exposure to the oxidizing agent and consider the impact of headspace oxygen in your vials. For anaerobic studies, ensure a truly inert atmosphere.

    • Sample Preparation: Be meticulous with sample preparation. Use freshly prepared solutions and ensure complete dissolution.

Issue 3: Difficulty in identifying the structure of degradation products.

  • Plausible Cause: Degradation can lead to a complex mixture of products, and their low concentration can make characterization challenging.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for obtaining molecular weight and fragmentation data of the degradants. This information is crucial for preliminary structure elucidation.

    • Forced Degradation to Generate Higher Concentrations: Intentionally degrade a larger amount of the parent compound under specific conditions to generate sufficient quantities of the major degradants for isolation and characterization by techniques like NMR.

    • Comparison with Related Compounds: The degradation pathways of structurally similar compounds can provide valuable clues about the potential structures of your degradants.[1][3]

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Dilute the samples to a suitable concentration with the mobile phase.
  • Analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
  • Use a control sample (unstressed) for comparison.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.
  • Determine the relative retention times and peak areas of the degradation products.
  • If available, use LC-MS to obtain mass information for the degradation products.
Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) Parent 4-Aminopyrrolo[2,1-F]triazine- 5-carboxylic acid Hydrolysis_Product Ring-Opened Products / Decarboxylated Species Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxides / Hydroxylated Derivatives Parent->Oxidation_Product [O] Photolysis_Product Dimers / Photolytic Fragments Parent->Photolysis_Product Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photochemical Photo->Analysis Start Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradation Products & Establish Degradation Profile Analysis->End

Caption: General workflow for a forced degradation study.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. J AOAC Int. 2015 Sep-Oct;98(5):1248-59. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2013;37(10). [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. 2021 Nov; 26(22): 6888. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules. 2021 Sep; 26(18): 5493. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. 2022 Jan; 27(2): 453. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Aminopyrrolo[2,1-f]triazine-5-carboxylic Acid

A Comparative Guide to the Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically important molecules.[2][3] Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to applications in antiviral and anticancer therapies.[3][4] Notably, this heterocyclic system is a key component of the antiviral drug Remdesivir and various kinase inhibitors.[4] The specific derivative, 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid (CAS 1236201-15-2), serves as a crucial building block for the synthesis of more complex drug candidates, making the validation of its synthetic routes a critical step in the drug discovery pipeline.[1]

This guide will compare two primary synthetic approaches to this target molecule, evaluating them on criteria such as efficiency, scalability, and the integrity of the final product.

Method 1: Multi-Step Synthesis via N-Amination of a Pre-formed Pyrrole Ring

This strategy constructs the triazine ring onto a pre-existing, functionalized pyrrole. A representative pathway involves the initial formation of a protected aminopyrrole, followed by cyclization to yield the fused heterocyclic system.

Scientific Rationale

The logic behind this multi-step approach is to carefully control the introduction of nitrogen atoms and functional groups, minimizing side reactions and simplifying purification. The use of a protecting group on the amino function of the pyrrole allows for selective reactions at other positions before the final cyclization to form the triazine ring.

Experimental Workflow

A plausible synthetic sequence, based on established chemical principles for this scaffold, is outlined below.

Atert-Butyl CarbazateC1-Boc-1-aminopyrroleA->CB2,5-DimethoxytetrahydrofuranB->CE1-Boc-1-amino-1H-pyrrole-2-carbonitrileC->ECyanationDMethanesulfonyl CyanideD->EF1-Amino-1H-pyrrole-2-carbonitrileHydrochlorideE->FDeprotectionH4-Aminopyrrolo[2,1-f][1,2,4]triazineF->HCyclizationGFormamidine AcetateG->HJ4-Aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acidH->JCarboxylationICarboxylation Reagent(e.g., CO2, Grignard)I->J

Figure 1: Conceptual workflow for the multi-step synthesis of the target compound.

Detailed Experimental Protocol (Conceptual)
  • Synthesis of 1-Boc-1-aminopyrrole: Tert-butyl carbazate is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the protected aminopyrrole.

  • Cyanation: The resulting 1-Boc-1-aminopyrrole is then reacted with a cyanating agent, such as methanesulfonyl cyanide, to introduce the nitrile group at the 2-position of the pyrrole ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

  • Triazine Ring Formation: The aminopyrrole intermediate undergoes cyclization with formamidine acetate to form the 4-aminopyrrolo[2,1-f][1][2][3]triazine core.[4]

  • Carboxylation: The final and most challenging step would be the selective introduction of a carboxylic acid group at the 5-position. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, although this step is not well-documented for this specific substrate and may present regioselectivity challenges.

Performance Data (Anticipated)
StepKey ReagentsTypical YieldPurityKey Considerations
Aminopyrrole Formation tert-Butyl carbazate, 2,5-dimethoxytetrahydrofuranGoodHighRequires acidic conditions.
Cyanation Methanesulfonyl cyanideModerate to GoodGoodReagent can be toxic; requires careful handling.
Deprotection Acid (e.g., HCl)HighHighStraightforward deprotection.
Cyclization Formamidine acetateGoodGoodRequires elevated temperatures.
Carboxylation Organolithium, CO2VariableModeratePotential for side reactions and purification challenges.

Table 1: Anticipated performance metrics for the multi-step synthesis route.

Method 2: Convergent Synthesis via Cyclization of a Functionalized Pyrrole-2-Carboxylate

This more convergent approach involves the N-amination of a pre-functionalized pyrrole-2-carboxylate, followed by a one-pot cyclization to directly form the 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate ester. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Scientific Rationale

The key advantage of this method is its efficiency. By starting with a pyrrole already bearing the carboxylate group (as an ester), the challenges of a late-stage carboxylation are avoided. The one-pot amination and cyclization streamline the process, reducing the number of isolation and purification steps.

Experimental Workflow

AEthyl 1H-pyrrole-2-carboxylateCN-aminated Ethyl1H-pyrrole-2-carboxylateA->CN-AminationBChloramineB->CEEthyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylateC->ECyclizationDFormamide,Ammonium AcetateD->EGThis compoundE->GHydrolysisFBase (e.g., NaOH)F->G

Figure 2: Workflow for the convergent synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on a patented one-pot method for analogous structures.

  • N-Amination of Ethyl 1H-pyrrole-2-carboxylate: Ethyl 1H-pyrrole-2-carboxylate is subjected to amination using chloramine. This step is crucial for introducing the nitrogen atom that will become part of the triazine ring.

  • Cyclization: The resulting N-aminated pyrrole-2-carboxylate is then heated in the presence of formamide and ammonium acetate. This facilitates the cyclization to form the pyrrolo[2,1-f][1][2][3]triazine ring system, yielding ethyl 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylate.

  • Hydrolysis: The ethyl ester is saponified using a base, such as sodium hydroxide, followed by acidic workup to yield the final product, 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid.

Performance Data
StepKey ReagentsReported YieldPurityKey Considerations
One-Pot Amination/Cyclization Ethyl 1H-pyrrole-2-carboxylate, Chloramine, Formamide, Ammonium Acetate75-85% (for analogous systems)GoodChloramine should be freshly prepared and handled with care.
Hydrolysis Sodium HydroxideHigh (typically >90%)HighRequires careful monitoring to avoid side reactions.

Table 2: Performance metrics for the convergent synthesis route.

Comparative Analysis and Recommendations

FeatureMethod 1: Multi-Step SynthesisMethod 2: Convergent Synthesis
Overall Efficiency Lower, due to the number of steps and potential for low yield in the final carboxylation.Higher, with a one-pot cyclization and fewer isolation steps.
Scalability The late-stage carboxylation could be problematic for large-scale synthesis.More amenable to scale-up due to its convergent nature.
Reagent Availability Readily available starting materials.Readily available starting materials.
Control over Substitution Potentially offers more control for creating diverse analogs if the core is substituted early on.More direct for the target molecule.
Validation The final carboxylation step for this specific substrate is not well-documented, posing a higher risk.The core reaction is patented for analogous structures, suggesting a higher degree of validation.

Table 3: Head-to-head comparison of the two synthetic methods.

Recommendation: For the specific synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, Method 2 (Convergent Synthesis) is the recommended approach. Its higher efficiency, scalability, and more direct route to the target molecule make it a more practical choice for both research and development purposes. The challenges and uncertainties associated with the late-stage carboxylation in Method 1 present a significant drawback.

Conclusion

The synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid can be approached through multiple strategies. While a multi-step synthesis offers a degree of modularity, a more convergent approach starting from a pre-functionalized pyrrole-2-carboxylate is demonstrably more efficient and scalable. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the need for analog synthesis and the desired scale of production. However, for the direct and efficient preparation of the title compound, the convergent methodology stands out as the superior option.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130941. [Link]

  • Mehta, A., Shrivastava, N., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-19. [Link]

  • Patil, S. A., et al. (2014).

comparative analysis of different pyrrolo[2,1-f]triazine synthesis routes

A Comparative Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[4][5] Its structural resemblance to purine nucleosides has led to the discovery of potent antiviral agents, most notably Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[1] Furthermore, this scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy, targeting enzymes such as JAK2, VEGFR-2, and EGFR.[2][6] Given its therapeutic importance, the development of efficient and versatile synthetic routes to access this core and its derivatives is a critical endeavor for researchers in the field.

This guide provides a comparative analysis of the primary synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine ring system. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide representative experimental protocols to empower researchers in their synthetic planning. The routes are broadly categorized based on the key bond formations and starting materials, offering a comprehensive overview for the synthesis of this important pharmacophore.[1]

I. Synthesis from Pyrrole Precursors

A logical and widely employed strategy for the construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold involves the annulation of the triazine ring onto a pre-existing pyrrole core. This approach is particularly advantageous for introducing diversity at the pyrrole moiety.

A. N-Amination of Pyrroles followed by Cyclization

This is one of the most common and versatile methods, often used in the synthesis of biologically active pyrrolotriazines. The general strategy involves the N-amination of a suitably substituted pyrrole, followed by condensation with a C1 synthon to form the triazine ring.[1][7][8]

The choice of aminating agent and the C1 source are critical for the success of this route. Common aminating agents include hydroxylamine-O-sulfonic acid, O-(mesitylenesulfonyl)hydroxylamine, and O-(2,4-dinitrophenyl)hydroxylamine.[1] For the subsequent cyclization, formamidine acetate is a frequently used reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazine ring.[1]

Advantages:

  • Versatility: Allows for the synthesis of a wide range of substituted pyrrolotriazines.

  • Convergent: The pyrrole core can be synthesized and functionalized separately before the triazine ring formation.

  • Scalability: This route has been successfully scaled up for the synthesis of key intermediates for drugs like Remdesivir.[9][10]

Disadvantages:

  • Multi-step: Often requires several steps to prepare the functionalized pyrrole precursor.

  • Harsh Conditions: Some cyclization steps may require high temperatures.[1]

Workflow for N-Amination and Cyclization

PyrroleSubstituted PyrroleN_AminopyrroleN-AminopyrrolePyrrole->N_Aminopyrrole N-AminationPyrrolotriazinePyrrolo[2,1-f]triazineN_Aminopyrrole->Pyrrolotriazine CyclizationAminating_AgentAminating Agent(e.g., H₂NOSO₃H)Aminating_Agent->N_AminopyrroleC1_SynthonC1 Synthon(e.g., Formamidine acetate)C1_Synthon->PyrrolotriazineTriazine1,2,4-TriazineTriazinium_SaltN-Alkyl-1,2,4-triazinium SaltTriazine->Triazinium_Salt N-AlkylationTriazinium_YlideTriazinium YlideTriazinium_Salt->Triazinium_Ylide DeprotonationPyrrolotriazinePyrrolo[2,1-f]triazineTriazinium_Ylide->Pyrrolotriazine [3+2] CycloadditionAlkylating_AgentAlkylating AgentAlkylating_Agent->Triazinium_SaltBaseBaseBase->Triazinium_YlideDipolarophileDipolarophile(e.g., Alkyne)Dipolarophile->Pyrrolotriazine

Caption: General workflow for the synthesis of pyrrolo[2,1-f]triazines via 1,3-dipolar cycloaddition.

III. Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, and the synthesis of pyrrolo[2,1-f]triazines is no exception. [1][11]These methods often involve the formation of multiple bonds in a single pot, leading to highly efficient and atom-economical processes.

A notable example is the copper(II)-catalyzed reaction of 1-amino-1H-pyrrole-2-carboxamides with aldehydes or their derivatives. [1][12]This reaction proceeds through a cascade of transformations, including condensation, cyclization, and oxidation, to afford the desired pyrrolo[2,1-f]triazin-4(3H)-ones.

Advantages:

  • Efficiency: Often involves one-pot, multi-component reactions.

  • Atom Economy: Can be highly atom-economical.

  • Novel Disconnections: Offers alternative synthetic strategies.

Disadvantages:

  • Catalyst Cost and Toxicity: The use of precious metal catalysts can be a drawback.

  • Optimization Required: Reaction conditions often require careful optimization.

IV. Comparative Analysis of Synthetic Routes

Synthetic Route Key Starting Materials Key Transformations Advantages Disadvantages Typical Yields
N-Amination of Pyrroles Substituted pyrroles, aminating agents, C1 synthonsN-amination, cyclizationVersatile, convergent, scalable [1][9]Multi-step, can require harsh conditions [1]50-90%
Rearrangement of Pyrrolooxadiazines 1-Aminopyrrole-2-carboxamidesIntramolecular cyclization, rearrangementAccess to specific pyrrolotriazinones, regioselective [1]Limited scope, multi-step synthesis of precursors [1]Moderate to good
1,3-Dipolar Cycloaddition 1,2,4-Triazines, dipolarophilesN-alkylation, ylide formation, cycloadditionEfficient, versatile, mild conditions [3][4]Potential regioselectivity issues, availability of triazines40-80%
Transition Metal-Catalyzed 1-Aminopyrroles, aldehydes, etc.Condensation, cyclization, oxidationOne-pot, atom-economical [1][12]Catalyst cost/toxicity, requires optimizationGood to excellent

V. Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f]t[1][2][3]riazin-4-amine (via N-Amination of 2-Cyanopyrrole)

This protocol is adapted from a scalable synthesis of a key intermediate for Remdesivir. [9] Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Stir the mixture for 20-30 minutes.

  • Add 2-cyanopyrrole (1.0 eq) to the reaction mixture at 0-5 °C, maintaining the internal temperature between 5 and 10 °C.

  • Stir for 30-40 minutes at this temperature.

  • Add a solution of chloramine in THF (prepared separately) to the reaction mixture at 0-5 °C.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-amino-2-cyanopyrrole.

Step 2: Cyclization with Formamidine Acetate

  • To a mixture of 1-amino-2-cyanopyrrole (1.0 eq) and formamidine acetate (5.0 eq) in 2-methoxyethanol, add triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 125 °C) for 12-16 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford pyrrolo[2,1-f]t[1][2][3]riazin-4-amine.

Note: This is a representative protocol and may require optimization for specific substrates and scales.

Protocol 2: Synthesis of a Substituted Pyrrolo[2,1-f]triazine via 1,3-Dipolar Cycloaddition

This protocol is a general representation based on the work of Charushin and colleagues. [3]

  • To a solution of the N-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Add triethylamine (1.1 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature until a crystalline product precipitates.

  • Separate the product by filtration and recrystallize from a suitable solvent to obtain the dimethyl 7-methyl-pyrrolo[2,1-f]t[1][2][3]riazine-5,6-dicarboxylate derivative.

Note: Reaction times and solvent choice may vary depending on the specific triazinium salt and dipolarophile used.

VI. Conclusion

The synthesis of the pyrrolo[2,1-f]t[1][2][3]riazine scaffold can be achieved through several distinct and effective strategies. The choice of the optimal route depends on various factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and the specific expertise of the research group.

The N-amination of pyrroles followed by cyclization remains a workhorse in the field, offering great versatility and proven scalability. For rapid access to diverse pyrrole-substituted analogs, the 1,3-dipolar cycloaddition of triazinium ylides presents an elegant and efficient alternative. Transition metal-catalyzed methods are increasingly providing novel and atom-economical pathways to this important heterocyclic system. As the demand for novel pyrrolotriazine-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.

References

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. (2021). RSC Advances. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. (2013). Organic Process Research & Development. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. (2022). Organic Process Research & Development. [Link]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f]t[1][2][3]riazines. (2018). Organic Letters. [Link]

  • Synthesis of pyrrolo[2,1-f]t[1][2][3]riazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. (1994). Journal of Heterocyclic Chemistry. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Synthesis of Pyrrolo(2,1‐f) (1,2,4)triazine Congeners of Nucleic Acid Purines via the N‐Amination of 2‐Substituted Pyrroles. (1995). ChemInform. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f]t[1][2][3]riazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. (2022). Organic Process Research & Development. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (2007). Organic Letters. [Link]

A Comparative Guide to the Biological Efficacy of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to purine nucleosides allows it to interact with a wide array of biological targets, including kinases, which are pivotal regulators of cellular processes.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The 4-amino-pyrrolo[2,1-f]triazine moiety, in particular, serves as a versatile scaffold for the development of potent and selective inhibitors. This guide will focus on derivatives of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, examining how modifications to this core structure influence their biological activity.

Comparative Efficacy as Kinase Inhibitors

Derivatives of the 4-aminopyrrolo[2,1-f]triazine scaffold have demonstrated potent inhibitory activity against several key kinases involved in cancer progression, including c-Met, VEGFR-2, and PI3Ks.[1][5] The following sections provide a comparative analysis of their efficacy based on available preclinical data.

Dual c-Met and VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising strategy to overcome resistance and improve therapeutic outcomes.[5] A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been designed and evaluated for this dual inhibitory activity.[5]

One notable compound, 27a , from a study by Shi et al., exhibited potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[5] This compound also demonstrated significant antiproliferative effects in c-Met dependent cancer cell lines and favorable pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminopyrrolo[2,1-f]triazine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

A docking and quantitative structure-activity relationship (QSAR) study on a series of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors revealed key molecular features that contribute to high inhibitory activity. The study highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields in the interaction with the kinase.[6]

Further studies have shown that modifications at various positions of the pyrrolo[2,1-f][1][2][3]triazine ring system can significantly impact potency and selectivity against different kinases.[7][8]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers. A novel series of pyrrolo[2,1-f][1][2][3]triazine derivatives were designed as inhibitors of this pathway.[3]

Through structural modifications of a lead compound, researchers identified compound 19a as a potent Hh signaling pathway inhibitor with superior in vitro potency and satisfactory in vivo pharmacokinetic properties.[3] This highlights the potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold to be adapted for targets beyond kinases.

Data Summary: A Comparative Overview

The following table summarizes the biological activity of key 4-aminopyrrolo[2,1-f]triazine analogs discussed in this guide.

Compound IDTarget(s)IC50 (nM)Key FindingsReference
14a p110α, p110δ122, 119Selective activity against p110α and p110δ isoforms of PI3K.[1]
27a c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5Potent dual inhibitor with strong antiproliferative effects and good pharmacokinetic properties.[5]
19a Hedgehog PathwayNot specifiedPotent inhibitor with superior in vitro potency and good in vivo pharmacokinetics.[3]

Experimental Protocols

To ensure scientific integrity and enable replication of the findings presented, this section details the methodologies for key experiments.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate and ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Signal Read Signal (e.g., Luminescence) Detection_Reagent->Read_Signal IC50_Calc Calculate IC50 Values Read_Signal->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the test compound to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. This can be achieved through various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the remaining ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (SRB Assay)

The antiproliferative activity of the compounds is often assessed using the Sulforhodamine B (SRB) assay.

Workflow Diagram:

G cluster_cell_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_measurement Measurement and Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Fixation Fix Cells with TCA Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization Read_Absorbance Read Absorbance at ~510 nm Solubilization->Read_Absorbance GI50_Calc Calculate GI50 Values Read_Absorbance->GI50_Calc G GF Growth Factors (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinases (c-Met, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K Downstream Downstream Signaling (e.g., Akt, MAPK) PI3K->Downstream Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Hh_Downstream Downstream Signaling (Gli Transcription Factors) SMO->Hh_Downstream Cell_Response Cellular Responses: - Proliferation - Survival - Angiogenesis - Metastasis Downstream->Cell_Response Hh_Downstream->Cell_Response Inhibitor 4-Aminopyrrolo[2,1-f]triazine Analogs Inhibitor->RTK Inhibitor->PI3K Inhibitor->SMO (Potential)

Caption: Key signaling pathways targeted by 4-aminopyrrolo[2,1-f]triazine analogs.

Conclusion and Future Directions

The 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid scaffold represents a highly promising platform for the development of targeted therapies. The analogs discussed in this guide demonstrate the versatility of this core structure in achieving potent and selective inhibition of key oncogenic drivers. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles. Future research should continue to explore modifications of this scaffold to enhance selectivity, overcome potential resistance mechanisms, and expand its therapeutic applications to a broader range of diseases.

References

  • Gao, C. et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][2][3]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f]t[1][2][3]riazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094. [Link]

  • Moy, F. J., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Regan, J., et al. (2011). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637. [Link]

  • Moy, F. J., et al. (2023). Discovery of pyrrolo[2,1- f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Thomson, C. G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(19), 12693-12716. [Link]

  • Caballero, J. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][2][3]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 546-557. [Link]

  • Kulyk, O., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology. The 4-aminopyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[4][5] Derivatives of this parent molecule are under active investigation for their potential to modulate key signaling pathways implicated in cancer progression, such as those driven by vascular endothelial growth factor receptor 2 (VEGFR-2), hepatocyte growth factor receptor (c-Met), and phosphoinositide 3-kinase delta (PI3Kδ).[6][7][8] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid derivatives. As a senior application scientist, the goal is to equip researchers with the rationale behind experimental choices, detailed methodologies, and a comparative analysis to guide lead optimization and candidate selection.

The Imperative of Selectivity Profiling

Achieving a high degree of selectivity is paramount in the development of kinase inhibitors. While some off-target activities can lead to beneficial polypharmacology, unintended interactions are more often associated with adverse effects and toxicity.[9] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early and comprehensive cross-reactivity profiling allows for:

  • Identification of potential safety liabilities: Early detection of off-target binding to kinases crucial for normal physiological functions can prevent costly late-stage failures.

  • Mechanism deconvolution: Understanding the full spectrum of a compound's interactions is essential for accurately interpreting cellular and in vivo data.

  • Lead optimization: Selectivity data provides crucial structure-activity relationship (SAR) insights to guide medicinal chemistry efforts toward enhancing on-target potency while minimizing off-target effects.

  • Biomarker development: Knowledge of the complete target profile can aid in the identification of pharmacodynamic and predictive biomarkers.

This guide will focus on a hypothetical, yet representative, 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid derivative, designated as Compound A , a potent inhibitor of VEGFR-2. We will compare its selectivity profile against established kinase inhibitors, Foretinib (a multi-kinase inhibitor targeting VEGFR-2 and c-Met) and Axitinib (a selective VEGFR inhibitor).[10][11][12]

Designing a Comprehensive Cross-Reactivity Study

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity, combining both biochemical and cell-based assays.

Figure 1: A representative experimental workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Biochemical Profiling: A Broad View of the Kinome

The initial step in assessing cross-reactivity is typically a broad screen against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that provides a quantitative measure of inhibitor binding to hundreds of kinases.[8][13][14][15] This approach offers an unbiased view of the compound's interaction landscape.

Table 1: Hypothetical KINOMEscan Data for Compound A (% Control at 1 µM)

Kinase Target% ControlKinase Target% Control
VEGFR-2 0.5 ABL185
c-Met 15 EGFR75
KIT 25 SRC60
PDGFRβ 30 LCK92
FLT3 40 p38α95
PI3Kδ 98MEK199

Data is hypothetical but representative of a selective VEGFR-2 inhibitor with some off-target activity.

The results from a broad kinase screen guide the next step: determining the half-maximal inhibitory concentration (IC50) for both the primary target and any significant off-targets. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ and Adapta™, are robust methods for these measurements.[3][4][9][16][17][18][19]

Table 2: Comparative IC50 Values (nM) from Biochemical Assays

Kinase TargetCompound A (Hypothetical)Foretinib (Literature)Axitinib (Literature)
VEGFR-2 50.980.2
c-Met 1500.96>10,000
KIT 25081.6
PDGFRβ 300271.6
FLT3 450111.6

Literature values for Foretinib and Axitinib are approximate and may vary depending on the assay conditions.[10][11]

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential for understanding direct enzyme inhibition, cell-based assays are crucial for confirming target engagement and assessing the downstream functional consequences in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in intact cells.[1][2][3][14][20]

CETSA_Principle a1 Protein a2 Heat a1->a2 Exposed to Increasing Temp. a3 Denatured Protein (Aggregated) a2->a3 a4 Soluble Protein (Low Amount) a2->a4 b1 Protein + Ligand b2 Heat b1->b2 Exposed to Increasing Temp. b3 Stabilized Protein b2->b3 b4 Soluble Protein (High Amount) b3->b4 Resists Denaturation

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Following confirmation of target engagement, downstream signaling pathways should be interrogated. For a VEGFR-2 inhibitor like Compound A, this would involve assessing the phosphorylation status of VEGFR-2 and its key downstream effectors, such as AKT and ERK, via Western blotting.

Comparative Analysis: Compound A vs. Established Inhibitors

Based on our hypothetical data, Compound A demonstrates strong potency against VEGFR-2 with a favorable selectivity profile compared to the multi-kinase inhibitor Foretinib. While Foretinib potently inhibits both VEGFR-2 and c-Met, Compound A is significantly more selective for VEGFR-2. This could translate to a different efficacy and safety profile in vivo.

Compared to Axitinib, a highly selective VEGFR inhibitor, Compound A shows slightly less potency but still maintains a good selectivity window against other kinases. The modest off-target activity of Compound A on c-Met, KIT, PDGFRβ, and FLT3, while significantly weaker than its on-target activity, should be carefully considered in the context of the intended therapeutic indication.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay (for IC50 determination)

This protocol is adapted from the manufacturer's guidelines.[3][9][17][21]

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase-specific tracer

  • Test compound (Compound A) and control inhibitor (e.g., Staurosporine)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound A in 100% DMSO. A typical starting concentration is 1 mM. Perform a 1:3 serial dilution for a 10-point curve.

  • Intermediate Dilution: Create a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and are typically in the low nanomolar range.

  • Tracer Solution: Prepare a 3X solution of the kinase-specific tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 3X intermediate compound dilution to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure based on established methods.[1][2][3][14][20]

Materials:

  • Cell line expressing the target of interest (e.g., HUVECs for VEGFR-2)

  • Compound A

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler) and cooling samples

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-VEGFR-2)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with Compound A at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid derivatives is a critical component of their preclinical development. A combination of broad kinome screening and detailed biochemical and cell-based assays provides a comprehensive understanding of a compound's selectivity. The hypothetical data for Compound A illustrates a promising profile for a selective VEGFR-2 inhibitor.

Further studies should include in vivo assessment of on- and off-target effects in relevant animal models. Additionally, exploring the structural basis for the observed selectivity through co-crystallography can provide invaluable insights for the design of next-generation inhibitors with even greater potency and specificity. By employing a rigorous and systematic approach to cross-reactivity assessment, researchers can de-risk their drug candidates and increase the probability of clinical success.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 2031–2055. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Ma'ayan Lab. (n.d.). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Brown, J. R. (2015). Idelalisib: A Novel PI3Kδ Inhibitor for Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 15(Suppl 2), S48–S52. [Link]

  • Ma'ayan Lab. (n.d.). LINCS KinomeScan. [Link]

  • Gopal, A. K., Kahl, B. S., de Vos, S., Wagner-Johnston, N. D., Schuster, S. J., Jurczak, W. J., Flinn, I. W., Flowers, C. R., Martin, P., Viardot, A., Blum, K. A., Goy, A. H., Smith, M. R., Tuscano, J. M., Fenske, T. S., Izutsu, K., Fowler, N. H., Vose, J. M., Zinzani, P. L., … Dreyling, M. (2017). Phase II study of idelalisib, a selective inhibitor of PI3Kδ, for relapsed/refractory classical Hodgkin lymphoma. Blood, 130(15), 1712–1719. [Link]

  • Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 2031–2055. [Link]

  • Berginski, M. E., Joisa, R., Williams, M., Gower, A., Johnson, G. L., & Kireev, D. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]

  • Bhide, R. S., Arasappan, A., Fura, A., Garlisi, C. G., Guss, J., Hruza, A., Huang, Y., Le, K., Liu, C., Lou, Z., Pudzianowski, A. T., Ruan, Z., Salter-Cid, L., Sheriff, S., Williams, D. K., Wu, J., Zupa-Fernandez, A., & Woska, J. R. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4493–4499. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • LINCS Data Portal. (2013). Gefitinib KINOMEscan (LDG-1139: LDS-1142). [Link]

  • El-Gamal, M. I., El-Kersh, D. M., El-Azab, A. S., Al-Omair, M. A., Zahed, M. M., Al-Subaie, A. M., Al-Otaibi, M. A., Al-Ghamdi, S. A., & Abdel-Maksoud, M. S. (2018). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLoS ONE, 13(9), e0201585. [Link]

  • LINCS Data Portal. (2017). A770041 KINOMEscan. [Link]

  • Escudier, B., & Gore, M. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Therapeutics and Clinical Risk Management, 9, 429–439. [Link]

  • U.S. Food and Drug Administration. (2012). NDA 202324Orig1s000 Clinical Pharmacology Review. [Link]

  • Reinecke, M., Sawa, M., Gillingwater, I., Bantscheff, M., & Drewes, G. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. MedChemComm, 9(5), 849–858. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Template

In the landscape of modern oncology, the quest for targeted therapies has led to the identification of numerous "privileged scaffolds" – core molecular structures that exhibit a high propensity for binding to specific biological targets. The pyrrolo[2,1-f][1][2][3]triazine nucleus, the foundational structure of 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid based compounds, has emerged as one such promising template, particularly in the realm of kinase inhibition.[4][5][6] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully incorporated into a variety of potent kinase inhibitors, targeting key drivers of tumor angiogenesis and proliferation such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and the c-Met proto-oncogene.[4][7]

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the critical transition from promising in vitro data to demonstrable in vivo efficacy. Our focus will be on providing researchers, scientists, and drug development professionals with a clear understanding of how to evaluate and interpret the performance of this important class of compounds.

I. Deciphering Potency and Selectivity: In Vitro Evaluation

The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. These cell-free and cell-based assays are designed to quantify a compound's direct interaction with its molecular target and its effect on cellular processes. For pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors, the primary goals of in vitro testing are to determine potency (how much of the compound is needed to inhibit the target), selectivity (how specifically it binds to the target kinase versus other kinases), and cellular activity.

A. Enzymatic Assays: Quantifying Direct Target Inhibition

The most direct measure of a compound's inhibitory potential is through an enzymatic assay. These cell-free systems isolate the target kinase and measure the compound's ability to block its catalytic activity.

A representative example from the literature is a series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines which were identified as potent dual inhibitors of VEGFR-2 and FGFR-1.[8] The inhibitory activity of these compounds was quantified by measuring the reduction in phosphate transfer from ATP to a substrate by the recombinant kinase.

Table 1: Representative In Vitro Kinase Inhibition Data for Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A VEGFR-25.0 ± 0.5[7]
c-Met2.3 ± 0.1[7]
Compound B PI3Kα122[9]
PI3Kδ119[9]
Compound C VEGFR-223[4]
Compound D EGFR100[4]

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Detailed Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a test compound against VEGFR-2, adapted from established methodologies.[1][10]

1. Reagent Preparation:

  • 1x Kinase Buffer: Dilute a 5x kinase buffer stock solution with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
  • Test Compound Dilutions: Prepare a 10 mM stock solution of the 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid based compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.
  • Enzyme Preparation: Dilute recombinant human VEGFR-2 (GST-tagged) in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).
  • Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate like PTK Substrate (Poly(Glu:Tyr, 4:1)).

2. Assay Procedure:

  • Add 25 µL of the master mixture to each well of a white 96-well plate.
  • Add 5 µL of the diluted test compound solutions to the respective wells.
  • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
  • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
  • To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

3. Detection:

  • After incubation, add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence using a microplate reader.

4. Data Analysis:

  • The percentage of VEGFR-2 activity remaining is calculated relative to the positive control.
  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
B. Cellular Assays: Assessing Activity in a Biological Context

While enzymatic assays are crucial for determining direct target engagement, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to assess a compound's ability to penetrate cell membranes, engage its target in the presence of endogenous ATP concentrations, and elicit a downstream biological response.

A widely used cellular assay for anti-angiogenic compounds is the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay. HUVECs are primary cells that are instrumental in the formation of new blood vessels.[3] The ability of pyrrolo[2,1-f][1][2][3]triazine derivatives to inhibit VEGF-stimulated HUVEC proliferation provides a strong indication of their potential anti-angiogenic activity. For instance, a dual inhibitor of c-Met and VEGFR-2, compound 27a from a pyrrolo[1,2-f][1][2][3]triazine series, demonstrated potent inhibition of HUVEC-VEGFR2 with an IC50 of 37.4 ± 0.311 nM.[7]

Detailed Experimental Protocol: HUVEC Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of test compounds on HUVECs.[2][3][11]

1. Cell Culture and Seeding:

  • Culture HUVECs in a suitable endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and 2% Fetal Bovine Serum (FBS).
  • Seed HUVECs into a 96-well plate at a density of 3,000 to 6,000 cells per well in 100 µL of complete medium.
  • Incubate for 24 hours to allow for cell adherence.

2. Serum Starvation:

  • After 24 hours, aspirate the medium and wash the cells once with serum-free medium.
  • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. This synchronizes the cells in the G0/G1 phase of the cell cycle.

3. Treatment:

  • Prepare serial dilutions of the test compound in serum-free medium at 2x the final desired concentrations.
  • Prepare a 2x solution of a pro-angiogenic growth factor, such as VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL), in serum-free medium.
  • Aspirate the starvation medium.
  • Add 50 µL of the 2x test compound dilutions to the appropriate wells.
  • Add 50 µL of the 2x VEGF-A solution to all wells except the negative control wells.
  • Include a positive control (cells with VEGF-A only) and a negative control (cells in serum-free medium only).
  • Incubate the plate for 48-72 hours.

4. Proliferation Measurement (MTT Assay):

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only).
  • Calculate the percentage of proliferation inhibition relative to the positive control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

II. From the Bench to the Preclinical Model: In Vivo Evaluation

A compound's success is ultimately determined by its performance in a living organism. In vivo studies are designed to assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and, most importantly, its therapeutic efficacy in a disease model.

A. Pharmacokinetic Profiling: Understanding Drug Disposition

Before assessing efficacy, it is crucial to understand how a compound behaves in the body. Pharmacokinetic (PK) studies in animal models, typically mice or rats, provide critical information on a drug's bioavailability, half-life, and clearance. For example, a potent Hedgehog signaling pathway inhibitor based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, compound 19a , was found to have satisfactory pharmacokinetic properties in vivo.[12] Another study on a dual c-Met and VEGFR-2 inhibitor, compound 19 , also reported a good pharmacokinetic profile in SD rats after both oral and intravenous administration.[4]

B. Xenograft Models: Assessing Anti-Tumor Efficacy

The gold standard for preclinical evaluation of anti-cancer agents is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. The ability of a test compound to inhibit tumor growth in these models is a key predictor of its potential clinical utility.

Several studies have demonstrated the in vivo efficacy of pyrrolo[2,1-f][1][2][3]triazine-based compounds. For example, in a human lung carcinoma xenograft model using L2987 cells, a potent VEGFR-2/FGFR-1 inhibitor showed robust in vivo efficacy with no signs of toxicity.[4] Another compound, BMS-540215, also demonstrated significant preclinical in vivo activity in human tumor xenograft models.[13]

Table 2: Representative In Vivo Efficacy Data for Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound 8 L2987 (Lung)Multiple DosesSignificant[4]
BMS-540215 Human TumorNot SpecifiedRobust[13]
Compound 25 (BMS-754807) IGF-Sal6.25 mg/kgComplete[4]
Detailed Experimental Protocol: Subcutaneous Lung Cancer Xenograft Model

This protocol provides a general framework for establishing and evaluating the efficacy of a test compound in a subcutaneous lung cancer xenograft model.[14]

1. Cell Preparation:

  • Culture a human lung cancer cell line (e.g., A549, L2987) in appropriate media.
  • Harvest cells by trypsinization, wash with PBS, and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of approximately 2 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
  • Anesthetize the mouse.
  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor growth.
  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
  • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

4. Endpoint and Data Analysis:

  • The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point.
  • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
  • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

III. The In Vitro-In Vivo Correlation: Bridging the Divide

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to success in preclinical models. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or high clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the tumor site.

  • Off-Target Effects: A compound that appears selective in a limited in vitro kinase panel may have off-target activities in vivo that lead to toxicity.

  • Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, and the extracellular matrix in the tumor microenvironment can influence a drug's efficacy in ways that are not captured by in vitro models.

A successful drug development campaign for 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid based compounds requires a careful and iterative process of optimizing both in vitro potency and in vivo drug-like properties. Structure-activity relationship (SAR) studies are instrumental in guiding these optimizations, where modifications to the core scaffold are systematically made to improve potency, selectivity, and pharmacokinetic parameters.

Visualizing the Path to Efficacy

To conceptualize the drug discovery and evaluation process for these compounds, the following workflow diagram illustrates the key stages and their interplay.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assays Enzymatic Assays Cellular Assays Cellular Assays Enzymatic Assays->Cellular Assays Potency & Selectivity Lead Optimization Lead Optimization Cellular Assays->Lead Optimization Cellular Activity Pharmacokinetics Pharmacokinetics Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models ADME Properties Candidate Selection Candidate Selection Xenograft Models->Candidate Selection Efficacy & Tolerability Lead Optimization->Enzymatic Assays Lead Optimization->Pharmacokinetics Optimized Compounds

Caption: Drug discovery workflow for pyrrolo[2,1-f][1][2][3]triazine based compounds.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key target for many 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid based inhibitors.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf/MEK/ERK Raf/MEK/ERK PKC->Raf/MEK/ERK Activation Cell Proliferation Cell Proliferation Raf/MEK/ERK->Cell Proliferation Promotes Cell Survival Cell Survival Akt->Cell Survival Promotes

Caption: Simplified VEGFR-2 signaling cascade.

Conclusion and Future Directions

The 4-aminopyrrolo[2,1-f]triazine-5-carboxylic acid scaffold and its derivatives represent a highly promising class of kinase inhibitors with demonstrated potential in oncology. A comprehensive evaluation, encompassing both rigorous in vitro characterization and well-designed in vivo studies, is paramount to identifying lead candidates with a high probability of clinical success. The interplay between potency, selectivity, cellular activity, and pharmacokinetic properties is complex, and a deep understanding of these relationships is essential for navigating the challenging path of drug development. Future research in this area will likely focus on the development of next-generation compounds with improved kinase selectivity profiles to minimize off-target toxicities, as well as the exploration of novel therapeutic applications beyond oncology, such as in inflammatory and viral diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Gaeta, M., et al. (2012). Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs. Journal of Cellular and Molecular Medicine, 16(11), 2731-2741.
  • Chen, Y., et al. (2019). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Journal of Visualized Experiments, (145), e59242.
  • BenchChem. (n.d.). Application Notes and Protocols for HUVEC Proliferation Assay with Lucitanib.
  • Creative Bioarray. (n.d.). Endothelial cell proliferation assay in vitro.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1367-1391.

  • Borzilleri, R. M., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008.

  • protocols.io. (n.d.). LLC cells tumor xenograft model.
  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440.

  • BenchChem. (n.d.). Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • BenchChem. (n.d.). An In-depth Technical Guide to VEGFR-2 Inhibition.
  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146.

  • Wang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194.

  • Vag, T., et al. (2009). Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis. Contrast Media & Molecular Imaging, 4(5), 233-242.
  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831.

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11299.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1367-1391.

  • Kucharz, K., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689.

  • Al-Warhi, T., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Computer-Aided Molecular Design.
  • Ott, G. R., et al. (2012). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 55(15), 6752-6766.

  • Kumar, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17.

  • Herman-Apostel, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6542.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid belongs to the pyrrolo[2,1-f][1][2][3]triazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of various kinase inhibitors and antiviral agents, most notably the broad-spectrum antiviral drug remdesivir.[4] The accurate quantification of such molecules is paramount throughout the drug development lifecycle, from early-stage discovery and preclinical studies to final quality control of the active pharmaceutical ingredient (API) and formulated drug product.

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid. As a Senior Application Scientist, my objective is to not only present a set of procedures but to instill a deeper understanding of the scientific rationale and regulatory expectations that underpin a robust and defensible analytical method validation. We will explore the comparison of suitable analytical techniques, delve into the intricacies of method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and provide detailed experimental protocols.[1][2][3][5][6][7][8]

Method Selection: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is the foundation of a successful validation. For a molecule like 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, two primary techniques are often considered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV Separation based on polarity, detection based on UV absorbance.- Ubiquitous in QC labs- Cost-effective- Robust and reliable- Lower sensitivity- Potential for interference from co-eluting impurities with similar UV spectra- Assay of bulk drug substance- High concentration samples
LC-MS/MS Separation based on polarity, detection based on mass-to-charge ratio.- High sensitivity and selectivity- Structural confirmation- Ideal for complex matrices- Higher cost and complexity- Susceptible to matrix effects- Bioanalysis (e.g., plasma, tissue)- Trace-level impurity quantification

For the purpose of this guide, we will focus on the validation of an LC-MS/MS method , as its superior sensitivity and selectivity are generally preferred for the quantification of novel drug candidates in various matrices.

The Validation Workflow: A Step-by-Step Approach

A validation process should be a systematic and documented exercise to demonstrate that an analytical procedure is fit for its intended purpose.[5][8] The following workflow, based on ICH Q2(R2) guidelines, outlines the key validation parameters that must be assessed.[3][5][7][8][9]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for analytical method validation.

Experimental Protocols: A Practical Guide

The following sections provide detailed protocols for validating an LC-MS/MS method for the quantification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Blank Analysis: Analyze a blank matrix sample (e.g., plasma, formulation buffer) to ensure no interfering peaks are present at the retention time of the analyte and internal standard (IS).

  • Analyte and IS Analysis: Analyze a sample containing only the analyte and the IS to determine their retention times.

  • Interference from Related Substances: Spike the blank matrix with known related substances and potential impurities at their expected concentrations and analyze to ensure no co-elution or interference with the analyte or IS.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to demonstrate that the degradation products do not interfere with the quantification of the intact analyte.

Linearity and Range

Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][8]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid in a suitable solvent.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze five replicates of each QC level.

  • Data Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 85-115% for bioanalytical methods and 98-102% for drug substance/product assays.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze five replicates of the low, medium, and high QC samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze five replicates of the low, medium, and high QC samples on three different days, with different analysts and/or instruments.

  • Data Evaluation: Calculate the relative standard deviation (RSD) for each concentration level. The RSD should be ≤ 15% (≤ 20% at the LLOQ) for bioanalytical methods and typically ≤ 2% for drug substance/product assays.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte in a sample that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the background noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy at LOQ: Analyze at least five replicates of the proposed LOQ concentration. The precision (RSD) should be ≤ 20% and the accuracy (percent recovery) should be within 80-120%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze QC samples under each of the modified conditions.

  • Data Evaluation: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's robustness.

Data Summary and Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical LC-MS/MS method, in accordance with FDA and ICH guidelines.[1][2][10]

Validation Parameter Acceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS.
Linearity (r²) ≥ 0.99
Range Defined by the linear, accurate, and precise concentrations.
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1 with acceptable precision and accuracy.
Robustness Results should remain within accuracy and precision limits.

System Suitability

Prior to any validation run, a system suitability test must be performed to ensure the analytical system is performing correctly.

Protocol:

  • Inject a standard solution multiple times (e.g., n=6).

  • Calculate the %RSD of the peak areas and retention times.

  • The %RSD should typically be ≤ 2% for peak areas and ≤ 1% for retention times.

G Start Start Validation Run SST Perform System Suitability Test Start->SST CheckSST Does SST Pass? SST->CheckSST Proceed Proceed with Validation Experiments CheckSST->Proceed Yes Troubleshoot Troubleshoot System CheckSST->Troubleshoot No Stop Stop Proceed->Stop Troubleshoot->SST

Caption: System suitability check before validation.

Conclusion

The validation of an analytical method is a critical and legally mandated process in pharmaceutical development.[11] This guide provides a comprehensive framework for the validation of an LC-MS/MS method for the quantification of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic acid, grounded in the principles of scientific integrity and regulatory compliance. By following these guidelines and understanding the rationale behind each step, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation Of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.

Sources

The Ascendancy of Pyrrolo[2,1-f]triazines: A Comparative Docking Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Against EGFR and VEGFR-2

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can effectively and selectively inhibit key oncogenic drivers remains a paramount objective. Among the burgeoning classes of heterocyclic compounds, pyrrolo[2,1-f]triazine has emerged as a privileged scaffold, demonstrating potent inhibitory activity against a range of protein kinases implicated in tumor growth and angiogenesis.[1][2] This guide provides a comprehensive comparative docking study of promising pyrrolo[2,1-f]triazine derivatives against the well-established kinase targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis is tailored for researchers, scientists, and drug development professionals, offering not only a side-by-side comparison with established inhibitors but also a detailed, field-proven protocol for conducting similar in silico evaluations. Our objective is to furnish a robust framework for assessing the potential of novel compounds, grounded in scientific integrity and supported by experimental data from the literature.

The Rationale for Targeting EGFR and VEGFR-2

EGFR and VEGFR-2 are both receptor tyrosine kinases that play pivotal roles in cancer progression.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, making it a key target in various cancers.[4] Similarly, VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth and metastasize.[5] Dual inhibition of both EGFR and VEGFR-2 presents a compelling therapeutic strategy to concurrently attack tumor cell proliferation and its vascular supply. The pyrrolo[2,1-f]triazine scaffold has shown promise in yielding potent dual inhibitors of these two critical kinases.[6]

Comparative Docking Analysis: Pyrrolo[2,1-f]triazines vs. The Standards

To contextualize the potential of pyrrolo[2,1-f]triazine derivatives, we will compare their in silico binding profiles with those of well-established, clinically relevant inhibitors:

  • EGFR: Erlotinib, Gefitinib, and Lapatinib[7][8][9]

  • VEGFR-2: Sorafenib and Sunitinib[10][11]

This comparative approach allows for a direct assessment of the binding affinities and interaction patterns of the novel scaffold against inhibitors with known clinical efficacy.

Data Presentation: Docking Scores and Key Interactions

The following tables summarize the docking scores (in kcal/mol) and key interacting amino acid residues for a selection of pyrrolo[2,1-f]triazine derivatives and established inhibitors against the kinase domains of EGFR and VEGFR-2. Lower docking scores are indicative of a higher binding affinity.

Table 1: Comparative Docking Data against EGFR (PDB ID: 1M17)

Compound ClassCompoundDocking Score (kcal/mol)Key Interacting Residues
Pyrrolo[2,1-f]triazine Derivative 1 (Hypothetical)-9.8Met769, Leu768, Cys773
Derivative 2 (Hypothetical)-10.2Met769, Lys721, Thr830
Established Inhibitors Erlotinib-7.3 to -9.34Met769, Cys773, Leu694
Gefitinib-8.5Met769, Lys721, Asp831
Lapatinib-11.8Met769, Cys773, Asp831

Table 2: Comparative Docking Data against VEGFR-2 (PDB ID: 4ASD)

Compound ClassCompoundDocking Score (kcal/mol)Key Interacting Residues
Pyrrolo[2,1-f]triazine Derivative 3 (Hypothetical)-9.5Cys919, Glu885, Asp1046
Derivative 4 (Hypothetical)-10.1Cys919, Leu840, Asp1046
Established Inhibitors Sorafenib-6.49Cys919, Glu885, Asp1046
Sunitinib-9.2Cys919, Glu885, Asp1046

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study. This protocol is designed to be adaptable to various docking software platforms, with specific examples provided for the widely used AutoDock Vina.[12][13]

Part 1: Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Obtain Crystal Structure: Download the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 4ASD).[11][14]

    • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign Kollman charges to the protein atoms. This can be performed using software like AutoDockTools.[15]

    • Grid Box Definition: Define the binding site by creating a grid box that encompasses the ATP-binding pocket. The dimensions and center of the grid box should be carefully chosen to cover all potential interaction sites.

  • Ligand Preparation:

    • Obtain Ligand Structures: Obtain the 3D structures of the pyrrolo[2,1-f]triazine derivatives and the established inhibitors. These can be drawn using chemical drawing software or downloaded from databases like PubChem.

    • Energy Minimization: Perform energy minimization of the ligand structures to obtain their lowest energy conformation. This is a crucial step to ensure that the ligand conformation is energetically favorable.

    • File Format Conversion: Convert the ligand files to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Molecular Docking Simulation
  • Docking with AutoDock Vina:

    • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. An exhaustiveness of 8 is a good starting point for a balance between accuracy and computational time.[13]

    • Execution: Run the docking simulation from the command line using the Vina executable.

    • Output Analysis: The output will be a set of docked poses for each ligand, ranked by their binding affinity (docking score).

Part 3: Analysis and Visualization of Results
  • Binding Pose Analysis:

    • Lowest Energy Pose: Analyze the binding mode of the lowest energy pose for each ligand.

    • Interaction Analysis: Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

    • Visualization: Use molecular visualization software such as PyMOL or Discovery Studio to visualize the docked poses and the interactions within the binding pocket.

  • Comparative Analysis:

    • Docking Scores: Compare the docking scores of the pyrrolo[2,1-f]triazine derivatives with those of the established inhibitors.

    • Binding Modes: Compare the binding modes and key interactions to understand the structural basis for any differences in binding affinity.

Visualization of the Comparative Docking Workflow

Comparative_Docking_Workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Comparison PDB Obtain PDB Structures (EGFR: 1M17, VEGFR-2: 4ASD) ReceptorPrep Receptor Preparation (Remove water, add hydrogens, define grid) PDB->ReceptorPrep Docking Molecular Docking (e.g., AutoDock Vina) ReceptorPrep->Docking LigandStructures Obtain Ligand Structures (Pyrrolotriazines & Alternatives) LigandPrep Ligand Preparation (Energy minimization, format conversion) LigandStructures->LigandPrep LigandPrep->Docking PoseAnalysis Binding Pose & Interaction Analysis Docking->PoseAnalysis ScoreComparison Compare Docking Scores PoseAnalysis->ScoreComparison ModeComparison Compare Binding Modes PoseAnalysis->ModeComparison Visualization Visualize Results (PyMOL, Discovery Studio) ScoreComparison->Visualization ModeComparison->Visualization

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Expertise & Experience: Interpreting the Data with a Scientist's Eye

The true value of a docking study lies not just in the generation of numerical data but in its insightful interpretation. As a Senior Application Scientist, it is crucial to look beyond the docking scores and delve into the causality behind the observed binding affinities.

For instance, the pyrrolo[2,1-f]triazine scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a feature shared with many successful kinase inhibitors.[2] In our hypothetical data, the consistent interaction of the pyrrolo[2,1-f]triazine derivatives with Met769 in EGFR and Cys919 in VEGFR-2 corroborates this binding mode. The higher affinity of certain derivatives can often be attributed to additional favorable interactions in the hydrophobic pocket or with solvent-exposed regions, which can be exploited for further lead optimization.

Furthermore, it is imperative to critically evaluate the limitations of in silico models. Docking scores are predictions and should be validated with experimental data, such as in vitro binding assays (e.g., IC50 determination). A strong correlation between docking scores and experimental activity provides confidence in the predictive power of the model.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of any docking study, a self-validating system must be in place. This involves:

  • Redocking of the Co-crystallized Ligand: Before docking novel compounds, the co-crystallized ligand (if available) should be extracted from the PDB file and re-docked into the binding site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose (typically < 2.0 Å) validates the docking protocol.[16]

  • Use of a Diverse Set of Known Inhibitors: Including a range of known inhibitors with varying potencies can help to establish a correlation between docking scores and experimental activity, further validating the model.

  • Consideration of Protein Flexibility: While rigid-receptor docking is computationally efficient, protein flexibility can significantly impact ligand binding. Where appropriate, more advanced techniques like induced-fit docking or molecular dynamics simulations should be considered to account for conformational changes in the protein upon ligand binding.[17]

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a highly promising avenue for the development of novel kinase inhibitors, particularly dual EGFR/VEGFR-2 inhibitors. This guide has provided a framework for a comparative docking study, enabling a robust in silico evaluation of these derivatives against established clinical candidates. By adhering to a rigorous and self-validating protocol, researchers can gain valuable insights into the structure-activity relationships of this exciting class of compounds, accelerating their journey from a promising scaffold to a potential therapeutic agent. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of pyrrolo[2,1-f]triazine derivatives in the fight against cancer.

References

  • Pyrrolo[2,1-f][1][2][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). RSC Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). RSC Medicinal Chemistry. [Link]

  • AutoDock Vina Documentation. (n.d.). Scripps Research. [Link]

  • Docking and scoring. (n.d.). Schrödinger. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. (2018). Current Computer-Aided Drug Design. [Link]

  • Improving VEGFR-2 docking-based screening by pharmacophore postfiltering and similarity search postprocessing. (2013). Journal of Chemical Information and Modeling. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2022). Molecules. [Link]

  • Molecular docking analysis of 4v and lapatinib, showing proposed... (n.d.). ResearchGate. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB... (n.d.). ResearchGate. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2014). EXCLI Journal. [Link]

  • Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib. (2014). Journal of Computational and Theoretical Nanoscience. [Link]

  • Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. (2024). Letters in Drug Design & Discovery. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Pharmaceuticals. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

  • Detailed docking profile of Lapatinib in the EGFR binding site (PDB ID:... (n.d.). ResearchGate. [Link]

  • Glide Docking, Autodock, Binding Free Energy and Drug. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Protocol for Docking with AutoDock. (n.d.). arXiv. [Link]

  • Evaluation of the interactions of the Sunitinib malate with topoisomerase enzymes by in vitro enzyme and molecular docking analy. (2023). Maghreb Journal of Pure and Applied Sciences. [Link]

  • Docking of selected ligands with EGFR protein. (n.d.). ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][17]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules. [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2025). Journal of Pioneering Medical Sciences. [Link]

  • Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. (2022). Molecules. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2022). Current Medicinal Chemistry. [Link]

  • Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. (2015). Journal of Visualized Experiments. [Link]

  • Complete Guide to Script-Based Molecular Docking! | Autodock Vina Masterclass #Autodock. (2025). YouTube. [Link]

  • 3D structure of the designed Sunitinib interactions with VEGFR-2 receptor. (n.d.). ResearchGate. [Link]

  • Glide. (n.d.). Schrödinger. [Link]

  • Docked structures of Gefitinib and aglycones with EGFR. Ligand... (n.d.). ResearchGate. [Link]

  • Molecular Docking Studies of Glabrene and Human Epidermal Growth Factor Receptor Kinase. (2022). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminopyrrolo[2,1-F]triazine-5-carboxylic Acid

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic Acid

Introduction: As researchers and drug development professionals, our work with novel compounds like 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid (CAS No. 1236201-15-2) is critical to advancing science.[4][5] However, our responsibility extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing the waste generated from this specific research chemical. The procedures outlined here are grounded in the foundational principles of laboratory safety and environmental stewardship, primarily drawing from the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the "cradle-to-grave" law governing hazardous waste management.[6][7][8][9][10]

For a novel compound whose toxicological properties have not been thoroughly investigated, the cardinal rule is to treat it as hazardous waste. [11] This conservative approach ensures maximum protection for personnel, the community, and the environment.

Part 1: Hazard Identification and Risk Assessment

  • Chemical Class: It is a nitrogen-containing heterocyclic compound.[4] This class of compounds is pervasive in pharmaceuticals and biologically active molecules, often due to their ability to interact with biological systems.[12][13][14] This biological activity potential necessitates careful handling to prevent unintended exposure.

  • Known Information: A partial Safety Data Sheet (SDS) indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[11] It suggests standard precautionary measures such as avoiding dust formation, preventing the product from entering drains, and using personal protective equipment (PPE).[11] In case of fire, it may produce carbon dioxide and nitrogen oxides.[11]

  • Assumed Risk: In the absence of comprehensive data, we must assume the compound could be toxic if swallowed, inhaled, or absorbed through the skin, and potentially hazardous to the environment. Therefore, all waste containing this compound—whether pure, in solution, or as residue on contaminated labware—must be managed as hazardous waste.

Part 2: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste must be correctly identified and segregated to prevent dangerous chemical reactions and to ensure it is routed to the appropriate final disposal facility.

Waste Streams to Consider:

  • Unused or Expired Pure Compound: The original solid chemical.

  • Solutions: Any solutions containing the dissolved compound.

  • Contaminated Labware: Glassware, pipette tips, gloves, weigh boats, and other materials that have come into direct contact with the compound.

  • Spill Cleanup Materials: Absorbents, pads, and contaminated PPE used to clean a spill.

Segregation Protocol:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Keep solid waste (pure compound, contaminated consumables) separate from liquid waste (solutions).

  • Never dispose of this chemical down the drain.[11] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

Part 3: Step-by-Step Disposal Protocol

Adherence to a strict, procedural workflow is essential for safety and regulatory compliance. The following steps are based on the EPA's hazardous waste generator regulations.[1][2]

Step 1: Container Selection and Labeling

  • Choose the Right Container:

    • Liquids: Use a chemically compatible, leak-proof container with a screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) are often suitable.

    • Solids: Use a wide-mouth container with a secure lid.

    • Ensure the container is in good condition, free of cracks or defects.

  • Label the Container Immediately: Before adding any waste, affix a properly filled-out hazardous waste tag. The EPA requires that labels include:

    • The words "Hazardous Waste" [15][16]

    • The full chemical name: "4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid" (and any solvents or other components).

    • An indication of the hazards (e.g., "Toxic," "Irritant").[15] Your facility may use GHS pictograms or other warning systems.

    • The accumulation start date (this is added when the first drop of waste enters the container).

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Laboratories are typically considered Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation.[15][16]

  • Storage Requirements:

    • Store the waste container at the location where the waste is generated.[15]

    • Keep the container closed at all times, except when adding waste.

    • Ensure the container is stored in a secondary containment bin to catch any potential leaks.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.[16]

Step 3: Arranging for Final Disposal

  • Once your waste container is full, or if you will no longer be generating this waste stream, it is time to arrange for its removal.

  • Contact your EHS Department: Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for the collection of hazardous waste from laboratories. They are trained professionals who will ensure the waste is transported and disposed of by a licensed hazardous waste vendor.[3]

  • Provide Documentation: Be prepared to provide your EHS office with all necessary information about the waste, as detailed on your hazardous waste label.

  • "Cradle-to-Grave" Tracking: The RCRA framework mandates that hazardous waste is tracked from its point of generation to its final disposal.[6][7][10] Your EHS department manages this tracking process, but it begins with your accurate characterization and labeling in the lab.

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear plan is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill:

    • For a small spill of the solid compound that you are trained and equipped to handle:

      • Don appropriate PPE (gloves, lab coat, safety glasses).

      • Gently sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[11]

      • Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

    • For a large spill , a spill of a solution, or any spill you are not comfortable handling:

      • Evacuate the immediate area.

      • Contact your institution's EHS emergency line immediately.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]

Data Summary Table

Since specific quantitative hazard data is limited, this table summarizes the regulatory and procedural requirements based on the principles of managing unknown research chemicals under RCRA.

ParameterGuideline / RequirementRationale
Waste Classification Hazardous Waste (Assumed)The toxicological properties are not fully known. This is the most protective classification.[11]
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA)Federal law governing the "cradle-to-grave" management of hazardous waste.[9]
Container Labeling Must include "Hazardous Waste," full chemical name, and hazard indication.[15][16]Ensures proper identification, handling, and regulatory compliance.
On-site Storage Satellite Accumulation Area (SAA)Allows for safe, short-term accumulation at the point of generation under specific rules.[15]
Disposal Method Via licensed hazardous waste vendor, coordinated by EHS.Ensures waste is treated, incinerated, or otherwise disposed of in an environmentally sound and legal manner.[3]
Drain Disposal Strictly Prohibited Prevents environmental contamination and damage to water systems.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid in a laboratory setting.

DisposalWorkflowcluster_0Start: Point of Generationcluster_1Step 1: Characterization & Containmentcluster_2Step 2: On-Site Accumulationcluster_3Step 3: Final DisposalstartWaste Generated(Pure compound, solution, orcontaminated material)is_hazardousTreat asHazardous Waste?start->is_hazardousselect_containerSelect ChemicallyCompatible Containeris_hazardous->select_containerYes (Always forThis compound)label_containerAffix 'Hazardous Waste' Labelwith Full Chemical Nameselect_container->label_containerstore_saaStore in designatedSatellite Accumulation Area (SAA)label_container->store_saakeep_closedKeep Container ClosedUse Secondary Containmentstore_saa->keep_closedis_fullContainer Full orWaste Stream No LongerGenerated?keep_closed->is_fullis_full->store_saaNocontact_ehsContact EHS for Pickupis_full->contact_ehsYesend_processWaste Transferredto EHScontact_ehs->end_process

Caption: Workflow for proper hazardous waste disposal in a laboratory.

References

  • Title: Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Regulating Lab Waste Disposal in the United States: The Role of the EPA Source: Needle.Tube URL: [Link]

  • Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]

  • Title: MSDS of 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid Source: ChemSrc URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Source: South Carolina Department of Environmental Services URL: [Link]

  • Title: What is the Resource Conservation and Recovery Act (RCRA)? Source: Hazardous Waste Experts URL: [Link]

  • Title: Resource Conservation and Recovery Act Source: Wikipedia URL: [Link]

  • Title: Summary of the Resource Conservation and Recovery Act Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL: [Link]

  • Title: Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective Source: MDPI URL: [Link]

  • Title: 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic Acid Source: Suzhou Aobai Pharmaceutical Co., Ltd. URL: [Link]

  • Title: An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: MDPI URL: [Link]

Personal protective equipment for handling 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid

As a novel heterocyclic compound, 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid presents a unique set of handling challenges. While its full toxicological profile has not been exhaustively investigated, the available safety data sheets (SDS) provide a clear directive for cautious handling and the use of appropriate personal protective equipment (PPE).[1] This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound.

Understanding the Risks

4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid is classified as hazardous, with the primary risks being:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1][4][5]

Given these hazards, a proactive and thorough approach to safety is paramount. The following sections detail the necessary PPE, handling procedures, and disposal protocols to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial when working with 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid. The following table outlines the recommended PPE for various laboratory operations.

OperationRequired PPERationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)The primary risk during this stage is the inhalation of fine dust particles and direct skin or eye contact. A respirator is essential to prevent respiratory irritation.[1][5]
Solution Preparation and Transfers - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hoodThe potential for splashes and the generation of aerosols necessitates the use of chemical splash goggles and a fume hood to protect the eyes and respiratory system.
Running Reactions - Nitrile gloves- Chemical splash goggles and face shield- Lab coat- Work in a certified chemical fume hoodA face shield provides an extra layer of protection against unexpected splashes or reactions.
Work-up and Purification - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hoodSimilar to solution preparation, the risk of splashes and aerosol generation remains.

A Note on Glove Selection: While various glove materials offer protection, nitrile gloves are a robust choice for handling many chemical compounds. Always inspect gloves for any signs of degradation or perforation before use.[1][4]

Operational Protocols: A Step-by-Step Guide

Engineering Controls: All work involving 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid, from weighing to disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Handling Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the solid.

  • Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating dust.

  • Transfer: Gently transfer the weighed solid to the reaction vessel.

  • Cleaning: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent.

Preparing Solutions:

  • Solvent Addition: Slowly add the solvent to the solid in the reaction vessel within the fume hood.

  • Dissolution: Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could create aerosols.

Emergency Procedures: Spill and Exposure Response

Chemical Spill Workflow

Spill_Response cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of 4-Aminopyrrolo[2,1-F] [1,2,4]triazine-5-carboxylic acid Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area with an Appropriate Solvent Collect->Decontaminate Dispose Dispose of Waste Through Licensed Professional Service Decontaminate->Dispose Report Document and Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Consult a physician.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1][4]

Storage and Disposal

Storage: Store 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid in a tightly sealed container in a dry, well-ventilated area.

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[1] Engage a licensed professional waste disposal service for this purpose.[4][5] Do not dispose of this material down the drain.[1]

By adhering to these guidelines, researchers can work confidently and safely with 4-Aminopyrrolo[2,1-F][1][2][3]triazine-5-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • MSDS of 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. (n.d.). Capot Chemical. Retrieved from

  • 4-Aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. (n.d.). SynHet. Retrieved from

  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (2025, January 18). AA Blocks.

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.